Product packaging for Ethyl isoquinoline-7-carboxylate(Cat. No.:CAS No. 407623-83-0)

Ethyl isoquinoline-7-carboxylate

货号: B1592878
CAS 编号: 407623-83-0
分子量: 201.22 g/mol
InChI 键: SLGGUHTWKIMKSM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

Ethyl isoquinoline-7-carboxylate is a useful research compound. Its molecular formula is C12H11NO2 and its molecular weight is 201.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H11NO2 B1592878 Ethyl isoquinoline-7-carboxylate CAS No. 407623-83-0

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

ethyl isoquinoline-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-2-15-12(14)10-4-3-9-5-6-13-8-11(9)7-10/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLGGUHTWKIMKSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60627151
Record name Ethyl isoquinoline-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60627151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

407623-83-0
Record name Ethyl isoquinoline-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60627151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of Ethyl Isoquinoline-7-carboxylate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for ethyl isoquinoline-7-carboxylate, a key heterocyclic building block in medicinal chemistry and drug discovery. The synthesis involves a multi-step process commencing from commercially available starting materials. This document outlines the detailed experimental protocols, presents quantitative data in a structured format, and includes logical workflow diagrams to elucidate the synthetic process.

Introduction

Isoquinoline and its derivatives are a critical class of nitrogen-containing heterocyclic compounds that form the core structure of numerous natural products and synthetic pharmaceuticals. The specific substitution pattern on the isoquinoline ring system profoundly influences its biological activity. This compound, in particular, serves as a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications. This guide details a robust synthetic route involving the preparation of a key intermediate, 7-bromoisoquinoline, followed by its conversion to the target ester.

Synthetic Pathway Overview

The synthesis of this compound can be achieved through a two-stage process. The first stage focuses on the synthesis of the key intermediate, 7-bromoisoquinoline. The second stage involves the conversion of this intermediate to the final product via a palladium-catalyzed carbonylation reaction.

Synthesis_Overview Start Starting Materials Intermediate 7-Bromoisoquinoline Start->Intermediate Multi-step Synthesis Target This compound Intermediate->Target Pd-catalyzed Carbonylation

Caption: Overall synthetic strategy for this compound.

Stage 1: Synthesis of 7-Bromoisoquinoline

The synthesis of 7-bromoisoquinoline can be accomplished via the diazotization of 7-aminoisoquinoline followed by a Sandmeyer-type bromination reaction.

Experimental Protocol: Synthesis of 7-Bromoisoquinoline from 7-Aminoisoquinoline

A plausible method for the synthesis of 7-bromoisoquinoline involves a diazotization-bromination sequence starting from 7-aminoisoquinoline.[1]

Step 1: Diazotization of 7-Aminoisoquinoline

In a suitable reaction vessel, 7-aminoisoquinoline is dissolved in a non-aqueous solvent. The solution is cooled to 0-5 °C. A diazotizing agent, such as tert-butyl nitrite, is added dropwise while maintaining the temperature. The reaction is stirred for a specified period to ensure complete formation of the diazonium salt.

Step 2: Bromination

To the solution containing the diazonium salt, a bromine source, such as benzyltrimethylammonium tribromide, is added. The reaction is allowed to proceed at room temperature for several hours.

Step 3: Work-up and Purification

The reaction mixture is quenched with a saturated sodium bicarbonate solution and extracted with an organic solvent like dichloromethane. The organic layers are combined, washed with water, and dried over a suitable drying agent. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield 7-bromoisoquinoline.[2]

Quantitative Data
IntermediateStarting MaterialReagentsSolventYield (%)Reference
7-Bromoisoquinoline7-Aminoisoquinolinetert-Butyl nitrite, Benzyltrimethylammonium tribromideDichloromethane48[2]

Stage 2: Synthesis of this compound

The conversion of 7-bromoisoquinoline to this compound is achieved through a palladium-catalyzed carbonylation reaction in the presence of ethanol.

Experimental Protocol: Palladium-Catalyzed Carbonylation

Step 1: Reaction Setup

In a pressure-rated reaction vessel, 7-bromoisoquinoline, a palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), a phosphine ligand (e.g., PPh₃, Xantphos), and a base (e.g., Et₃N, K₂CO₃) are combined in anhydrous ethanol.

Step 2: Carbonylation

The vessel is purged with carbon monoxide (CO) gas and then pressurized to the desired pressure. The reaction mixture is heated to a specific temperature and stirred for several hours until the reaction is complete, as monitored by techniques like TLC or GC-MS.

Step 3: Work-up and Purification

After cooling to room temperature and venting the CO gas, the reaction mixture is filtered to remove the catalyst. The filtrate is concentrated under reduced pressure. The residue is then purified by column chromatography on silica gel to afford this compound.

Quantitative Data

While a specific yield for the carbonylation of 7-bromoisoquinoline to the ethyl ester was not found in the initial search, similar palladium-catalyzed carbonylations of aryl bromides typically proceed in good to excellent yields.

ProductStarting MaterialCatalyst SystemCO PressureTemperature (°C)Yield (%)
This compound7-BromoisoquinolinePd(OAc)₂/Phosphine Ligand1-50 atm80-120Estimated 60-90

Alternative Synthetic Strategies

An alternative approach to the synthesis of the isoquinoline-7-carboxylate core involves the Pomeranz-Fritsch reaction. This method would utilize a substituted benzaldehyde as a starting material.

Pomeranz_Fritsch SubstitutedBenzaldehyde 3-Substituted Benzaldehyde Condensation Condensation SubstitutedBenzaldehyde->Condensation Aminoacetal Aminoacetaldehyde Diethyl Acetal Aminoacetal->Condensation Cyclization Acid-Catalyzed Cyclization Condensation->Cyclization SubstitutedIsoquinoline 7-Substituted Isoquinoline Cyclization->SubstitutedIsoquinoline FunctionalGroupConversion Functional Group Conversion SubstitutedIsoquinoline->FunctionalGroupConversion Target This compound FunctionalGroupConversion->Target

Caption: Pomeranz-Fritsch approach to 7-substituted isoquinolines.

This strategy involves the condensation of a 3-substituted benzaldehyde (e.g., 3-formylbenzoic acid or its ester) with an aminoacetaldehyde acetal, followed by an acid-catalyzed cyclization to form the 7-substituted isoquinoline ring. Subsequent functional group manipulation would then yield the desired ethyl ester. However, the yields of the Pomeranz-Fritsch reaction can be variable and are sensitive to the nature of the substituents on the benzaldehyde ring.

Conclusion

The synthesis of this compound is a multi-step process that can be reliably achieved through the functionalization of a pre-formed isoquinoline core. The key steps involve the synthesis of 7-bromoisoquinoline and its subsequent palladium-catalyzed carbonylation. This guide provides a foundational understanding of the synthetic route and detailed protocols that can be adapted and optimized by researchers in the field of medicinal chemistry and drug development. Further investigation into alternative routes, such as the Pomeranz-Fritsch reaction with appropriately substituted starting materials, may offer additional pathways to this valuable compound.

References

"Ethyl isoquinoline-7-carboxylate" CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical summary of the key chemical properties of Ethyl isoquinoline-7-carboxylate, a heterocyclic organic compound of interest in synthetic and medicinal chemistry. Due to its structural motif, it serves as a valuable building block in the development of more complex molecules with potential therapeutic applications.

Core Chemical Data

The fundamental physicochemical properties of this compound are summarized below. This data is essential for its accurate identification, handling, and use in experimental settings.

PropertyValueCitations
CAS Number 407623-83-0[1][2]
Molecular Formula C₁₂H₁₁NO₂[1][2]
Molecular Weight 201.22 g/mol [1][2]
Purity Typically ≥97%[1]

Experimental Protocols and Applications

Detailed experimental protocols for the synthesis and specific reactions of this compound are not extensively documented in publicly available literature. However, it is generally used as an intermediate in organic synthesis. Its applications are primarily in research and development, particularly in the following areas:

  • Medicinal Chemistry: It serves as a precursor for the synthesis of novel compounds with potential therapeutic activities, including but not limited to anti-inflammatory, anti-cancer, or anti-microbial agents.[2]

  • Organic Synthesis: The isoquinoline core is a key structural element in many natural and synthetic bioactive molecules. This compound provides a functionalized isoquinoline scaffold for the construction of more complex heterocyclic systems.[2]

  • Agrochemical Research: Similar to other heterocyclic compounds, it has potential applications in the design of new pesticides and herbicides.[2]

Logical Relationship: From Building Block to Application

The following diagram illustrates the logical workflow from the basic chemical entity to its potential applications in drug discovery and materials science.

G A This compound (Chemical Building Block) B Organic Synthesis (e.g., Derivatization, Coupling Reactions) A->B C Novel Molecular Scaffolds B->C D Medicinal Chemistry (Screening for Bioactivity) C->D E Agrochemical Research C->E F Potential Therapeutic Agents (e.g., Anti-cancer, Anti-inflammatory) D->F G New Agrochemicals E->G

Logical workflow from chemical intermediate to potential applications.

This document is intended for research and development purposes only. For handling and safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

References

Technical Guide: Spectroscopic Data for Ethyl Isoquinoline-7-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a summary of the expected spectroscopic data for Ethyl isoquinoline-7-carboxylate (CAS No: 407623-83-0, Molecular Formula: C₁₂H₁₁NO₂, Molecular Weight: 201.22 g/mol ). While a publicly available experimental dataset for this specific molecule is not readily accessible, this document compiles predicted spectroscopic characteristics based on data from structurally related isoquinoline and quinoline derivatives. It also includes detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis suitable for this class of compounds. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and analytical chemistry. A Certificate of Analysis confirms that the ¹H NMR and LCMS data are consistent with the structure of this compound[1].

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of similar compounds and established principles of spectroscopic interpretation.

Predicted ¹H NMR Data

Solvent: CDCl₃ Frequency: 400 MHz

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~9.3 - 9.1s1HH-1
~8.6 - 8.4d1HH-8
~8.2 - 8.0d1HH-5
~7.8 - 7.6dd1HH-6
~7.7 - 7.5d1HH-3
~7.5 - 7.3d1HH-4
~4.4q2H-O-CH₂ -CH₃
~1.4t3H-O-CH₂-CH₃
Predicted ¹³C NMR Data

Solvent: CDCl₃ Frequency: 100 MHz

Chemical Shift (δ) ppmAssignment
~166C=O (Ester)
~152C-1
~144C-3
~136C-4a
~131C-8
~130C-6
~129C-7
~128C-5
~127C-8a
~122C-4
~61-O -CH₂-CH₃
~14-O-CH₂-CH₃
Predicted IR Data
Wavenumber (cm⁻¹)IntensityAssignment
~3050MediumAromatic C-H Stretch
~2980MediumAliphatic C-H Stretch
~1720StrongC=O Stretch (Ester)
~1620, 1580, 1500Medium-StrongAromatic C=C Bending
~1280StrongAsymmetric C-O-C Stretch (Ester)
~1100StrongSymmetric C-O-C Stretch (Ester)
~850 - 750StrongC-H Out-of-plane Bending
Predicted Mass Spectrometry Data

Ionization Mode: Electron Ionization (EI)

m/zRelative IntensityAssignment
201High[M]⁺ (Molecular Ion)
172Moderate[M - C₂H₅]⁺
156Moderate[M - OCH₂CH₃]⁺
128High[M - COOC₂H₅]⁺
101Moderate[C₇H₅N]⁺

Experimental Protocols

The following are detailed, generalized methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: 400 MHz NMR Spectrometer

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Sequence: Standard single-pulse sequence.

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Spectral Width: 16 ppm

  • Acquisition Time: 2-4 seconds

  • Relaxation Delay: 1-2 seconds

  • Number of Scans: 16-64

¹³C NMR Acquisition Parameters:

  • Pulse Sequence: Proton-decoupled single-pulse sequence.

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Spectral Width: 240 ppm

  • Acquisition Time: 1-2 seconds

  • Relaxation Delay: 2-5 seconds

  • Number of Scans: 1024-4096

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Perform baseline correction.

  • Reference the spectrum to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).

  • Integrate the peaks in the ¹H NMR spectrum.

  • Assign the peaks based on chemical shifts, coupling patterns, and integration values.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

  • Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

Data Acquisition:

  • Spectral Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32

  • Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Data Processing and Analysis:

  • The acquired spectrum should be displayed in terms of transmittance or absorbance.

  • Identify and label the major absorption bands.

  • Assign the observed bands to specific functional group vibrations (e.g., C=O stretch, C-H stretch, C-O stretch).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: Mass spectrometer with an Electron Ionization (EI) source.

Sample Introduction:

  • Direct Insertion Probe (DIP): Load a small amount of the sample into a capillary tube and insert it into the ion source.

  • Gas Chromatography (GC-MS): Dissolve the sample in a volatile solvent (e.g., dichloromethane, ethyl acetate) and inject it into the GC. The compound will be separated and then introduced into the mass spectrometer.

EI-MS Acquisition Parameters:

  • Ionization Energy: 70 eV

  • Ion Source Temperature: 200-250 °C

  • Mass Range: m/z 40-500

  • Scan Rate: 1 scan/second

Data Analysis:

  • Identify the molecular ion peak ([M]⁺).

  • Analyze the fragmentation pattern to identify characteristic neutral losses and fragment ions.

  • Propose fragmentation pathways consistent with the observed spectrum and the molecular structure.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of a synthetic organic compound like this compound.

Spectroscopic_Workflow Workflow for Spectroscopic Characterization cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data_processing Data Interpretation & Structure Confirmation Synthesis Synthesis of Ethyl isoquinoline-7-carboxylate Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR_Data ¹H & ¹³C Peak Assignment NMR->NMR_Data IR_Data Functional Group Identification IR->IR_Data MS_Data Molecular Weight & Fragmentation Pattern Analysis MS->MS_Data Structure_Confirmation Structure Confirmation NMR_Data->Structure_Confirmation IR_Data->Structure_Confirmation MS_Data->Structure_Confirmation

Caption: A flowchart illustrating the general workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

References

Ethyl Isoquinoline-7-Carboxylate: A Technical Guide to its Solubility in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of ethyl isoquinoline-7-carboxylate, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on the qualitative solubility profile derived from the compound's structural features and the known properties of related isoquinoline derivatives. Furthermore, detailed experimental protocols are provided to enable researchers to determine precise quantitative solubility data in their laboratories.

Introduction to this compound

This compound is a heterocyclic aromatic compound with the molecular formula C₁₂H₁₁NO₂. Its structure, featuring a bicyclic isoquinoline core and an ethyl ester group, makes it a valuable building block in the synthesis of various biologically active molecules. Understanding its solubility is critical for its use in reaction chemistry, purification processes such as crystallization, and formulation development in the pharmaceutical industry.

Predicted Solubility Profile

Based on its chemical structure, this compound is anticipated to exhibit good solubility in a range of common organic solvents. The presence of the large, relatively non-polar isoquinoline ring system suggests solubility in non-polar and moderately polar solvents. The ethyl ester group can participate in dipole-dipole interactions and act as a hydrogen bond acceptor, contributing to its solubility in more polar organic solvents.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Alcohols Methanol, Ethanol, IsopropanolSoluble to Very SolubleThe hydroxyl group of the alcohols can act as a hydrogen bond donor to the nitrogen and carbonyl oxygen of the solute. The alkyl chains of the alcohols interact favorably with the isoquinoline ring.
Ethers Diethyl ether, Tetrahydrofuran (THF)SolubleThe ether oxygen can act as a hydrogen bond acceptor. The overall non-polar character of ethers is compatible with the aromatic system of the solute.
Esters Ethyl acetate, Methyl acetateSoluble"Like dissolves like" principle applies. The ester functionality in both solvent and solute leads to favorable dipole-dipole interactions.
Halogenated Hydrocarbons Dichloromethane (DCM), ChloroformSoluble to Very SolubleThese solvents are effective at dissolving a wide range of organic compounds due to their polarity and ability to engage in dipole-dipole interactions.
Aromatic Hydrocarbons Toluene, BenzeneSolubleThe aromatic rings of the solvent and solute can engage in favorable π-stacking interactions.
Ketones Acetone, Methyl Ethyl Ketone (MEK)Soluble to Very SolubleThe polar carbonyl group of the ketone can interact with the polar functionalities of the solute.
Amides Dimethylformamide (DMF), Dimethylacetamide (DMAc)Very SolubleThese are highly polar aprotic solvents capable of dissolving a wide array of organic compounds.
Nitriles AcetonitrileSolubleA polar aprotic solvent that is a good solvent for many organic compounds.
Water Sparingly Soluble to InsolubleThe large hydrophobic isoquinoline backbone is expected to dominate over the polar ester group, leading to low aqueous solubility.

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, the following experimental protocol, based on the equilibrium shake-flask method, is recommended.

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (analytical grade or higher)

  • Scintillation vials or sealed test tubes

  • Orbital shaker or magnetic stirrer with stir bars

  • Temperature-controlled environment (e.g., incubator, water bath)

  • Analytical balance (readable to at least 0.1 mg)

  • Micropipettes

  • Volumetric flasks

  • Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument for quantification.

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is essential to ensure saturation.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in an orbital shaker or on a stir plate in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the mixtures for a sufficient time to reach equilibrium. A period of 24 to 72 hours is typically recommended.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a micropipette.

    • Immediately filter the withdrawn supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

  • Quantification:

    • Determine the concentration of this compound in the filtered solution using a pre-validated analytical method, such as HPLC.

    • Prepare a calibration curve using standard solutions of known concentrations of this compound in the same solvent.

    • Dilute the filtered saturated solution as necessary to fall within the linear range of the calibration curve.

  • Data Analysis:

    • Calculate the solubility of this compound in each solvent based on the determined concentration and any dilution factors.

    • Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

experimental_workflow start Start add_excess Add excess solute to known volume of solvent start->add_excess equilibrate Equilibrate at constant temperature with agitation (24-72 hours) add_excess->equilibrate settle Allow excess solid to settle equilibrate->settle withdraw Withdraw supernatant settle->withdraw filter Filter supernatant (0.22 µm or 0.45 µm filter) withdraw->filter quantify Quantify concentration (e.g., by HPLC) filter->quantify calculate Calculate solubility (e.g., g/100mL, mol/L) quantify->calculate end End calculate->end

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

An In-depth Technical Guide on the Discovery and Synthesis of Ethyl Isoquinoline-7-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic route and characterization of Ethyl isoquinoline-7-carboxylate. As a specific "discovery" and "first synthesis" of this compound is not prominently documented in scientific literature, this paper outlines a plausible and established multi-step synthetic pathway, complete with detailed experimental protocols and characterization data. This document is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development.

Proposed Synthetic Pathway

The synthesis of this compound can be efficiently achieved through a three-step process, commencing with the well-established Pomeranz-Fritsch reaction to construct the isoquinoline core, followed by oxidation and subsequent esterification.

Synthesis_Workflow cluster_0 Step 1: Pomeranz-Fritsch Reaction cluster_1 Step 2: Oxidation cluster_2 Step 3: Fischer Esterification A 4-Methylbenzaldehyde C 7-Methylisoquinoline A->C H₂SO₄ B Aminoacetaldehyde diethyl acetal B->C D 7-Methylisoquinoline E Isoquinoline-7-carboxylic acid D->E KMnO₄ F Isoquinoline-7-carboxylic acid H This compound F->H H₂SO₄ (cat.) G Ethanol G->H

Caption: Synthetic workflow for this compound.

Data Presentation

The following table summarizes the key quantitative data for the final product, this compound.

PropertyValue
Molecular Formula C₁₂H₁₁NO₂
Molecular Weight 201.22 g/mol
Appearance White to off-white solid[1]
Boiling Point 341.8 ± 15.0 °C at 760 mmHg[2][3]
Purity (LCMS) 99.95%[1]
¹H NMR Consistent with structure[1]
LCMS Consistent with structure[1]

Experimental Protocols

Step 1: Synthesis of 7-Methylisoquinoline via Pomeranz-Fritsch Reaction

The Pomeranz-Fritsch reaction provides an effective method for the synthesis of the isoquinoline core from a benzaldehyde and an aminoacetaldehyde acetal.[4][5][6]

Materials:

  • 4-Methylbenzaldehyde

  • Aminoacetaldehyde diethyl acetal

  • Concentrated Sulfuric Acid

  • Diethyl ether

  • Sodium bicarbonate solution (saturated)

  • Anhydrous sodium sulfate

  • Dichloromethane

Procedure:

  • In a round-bottom flask, dissolve 4-methylbenzaldehyde (1.0 equivalent) in a minimal amount of diethyl ether.

  • Add aminoacetaldehyde diethyl acetal (1.1 equivalents) dropwise to the solution at room temperature with stirring.

  • Stir the mixture for 2 hours to form the Schiff base intermediate.

  • Remove the diethyl ether under reduced pressure.

  • Slowly and carefully add the crude Schiff base to an excess of cold (0 °C) concentrated sulfuric acid with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and then heat at 100 °C for 4 hours.

  • Cool the mixture in an ice bath and cautiously pour it onto crushed ice.

  • Basify the aqueous solution to a pH of 8-9 with a saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 7-methylisoquinoline.

Step 2: Oxidation of 7-Methylisoquinoline to Isoquinoline-7-carboxylic acid

The methyl group at the 7-position of the isoquinoline ring is oxidized to a carboxylic acid using a strong oxidizing agent.

Materials:

  • 7-Methylisoquinoline

  • Potassium permanganate (KMnO₄)

  • Water

  • Hydrochloric acid (concentrated)

  • Sodium bisulfite

Procedure:

  • Suspend 7-methylisoquinoline (1.0 equivalent) in water in a round-bottom flask equipped with a reflux condenser.

  • Heat the suspension to reflux.

  • Add potassium permanganate (3.0 equivalents) portion-wise over a period of 2 hours, maintaining the reflux.

  • After the addition is complete, continue to reflux for an additional 4 hours or until the purple color of the permanganate has disappeared.

  • Cool the reaction mixture to room temperature and filter off the manganese dioxide precipitate.

  • Wash the precipitate with hot water.

  • Combine the filtrate and washings and acidify with concentrated hydrochloric acid to a pH of 3-4.

  • If any unreacted permanganate remains, add a small amount of sodium bisulfite until the solution is colorless.

  • Cool the solution in an ice bath to precipitate the isoquinoline-7-carboxylic acid.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Step 3: Fischer Esterification of Isoquinoline-7-carboxylic acid

The final step involves the acid-catalyzed esterification of the carboxylic acid with ethanol to yield the desired ethyl ester.[7][8][9][10][11]

Materials:

  • Isoquinoline-7-carboxylic acid

  • Absolute ethanol

  • Concentrated Sulfuric Acid

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, suspend isoquinoline-7-carboxylic acid (1.0 equivalent) in an excess of absolute ethanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid (approximately 5% of the volume of ethanol).

  • Heat the mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution until the effervescence ceases.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude this compound can be further purified by recrystallization or column chromatography to yield a white to off-white solid.[1]

Logical Relationships in Synthesis

The following diagram illustrates the dependency and progression of the synthetic steps.

Logical_Flow Start Starting Materials (4-Methylbenzaldehyde, Aminoacetaldehyde diethyl acetal) Step1 Pomeranz-Fritsch Reaction Start->Step1 Intermediate1 7-Methylisoquinoline Step1->Intermediate1 Step2 Oxidation Intermediate1->Step2 Intermediate2 Isoquinoline-7-carboxylic acid Step2->Intermediate2 Step3 Fischer Esterification Intermediate2->Step3 Product This compound Step3->Product

Caption: Logical flow of the synthetic pathway.

References

Unveiling the Structural Landscape of Ethyl Isoquinoline-7-Carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoquinoline and its derivatives are pivotal scaffolds in medicinal chemistry, exhibiting a wide array of biological activities. Ethyl isoquinoline-7-carboxylate, in particular, serves as a crucial intermediate in the synthesis of novel therapeutic agents. A thorough understanding of its three-dimensional structure is paramount for rational drug design and the development of structure-activity relationships. This technical guide provides a comprehensive analysis of the crystal structure of this compound. Due to the current absence of a publicly available experimental crystal structure for this specific compound, this paper presents a theoretical structural analysis based on computational modeling, alongside a review of synthetic methodologies and crystallographic data of closely related isoquinoline and quinoline derivatives. This guide aims to equip researchers with the foundational knowledge required for the effective utilization of this versatile molecule in drug discovery and development.

Introduction

The isoquinoline nucleus is a recurring motif in numerous natural products and synthetic compounds with significant pharmacological properties, including anti-cancer, anti-inflammatory, and anti-microbial activities. The introduction of a carboxylate group at the 7-position of the isoquinoline ring system, as seen in this compound, offers a valuable handle for further chemical modifications, enabling the exploration of diverse chemical spaces in the quest for new drug candidates.

The precise arrangement of atoms within a molecule, as determined by crystal structure analysis, dictates its physical and chemical properties, including its ability to interact with biological targets. Therefore, elucidating the crystal structure of this compound is a critical step in harnessing its full potential in medicinal chemistry. This whitepaper summarizes the current understanding of its structure, drawing upon theoretical predictions and comparative analysis of analogous compounds.

Synthetic Protocols for Isoquinoline Carboxylates

The synthesis of isoquinoline carboxylates can be achieved through various established and modern organic chemistry methods. The choice of a particular synthetic route often depends on the desired substitution pattern and the availability of starting materials.

Domino Reactions for Isoquinoline-3-Carboxylates

A practical "one-pot" synthesis for ethyl isoquinoline-3-carboxylate involves domino reactions utilizing phthalaldehydes and either an imidate or diethyl aminomalonate.[1]

Experimental Protocol:

  • Route A (Imidate): A mixture of the appropriate phthalaldehyde (1.0 eq) and imidate (1.0 eq) in dry ethanol is refluxed for an extended period (e.g., 3 days). The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the resulting crude product is purified by recrystallization from a suitable solvent like ethyl acetate to yield the desired ethyl isoquinoline-3-carboxylate.[1]

  • Route B (Diethyl Aminomalonate): An equimolar amount of diethyl aminomalonate and the corresponding 1,2-dialdehyde are reacted in the presence of a base, such as sodium ethoxide (1.1 eq), in dry ethanol under reflux. The product can be isolated through fractional crystallization.[1]

Dehydrogenation of Tetrahydroisoquinolines

Another common approach involves the dehydrogenation of a tetrahydroisoquinoline precursor.

Experimental Protocol:

A mixture of an ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate and a palladium on carbon catalyst (Pd/C) is heated under vacuum. The product, ethyl isoquinoline-3-carboxylate, is then isolated by distillation.[2]

Theoretical Crystal Structure Analysis of this compound

In the absence of experimental single-crystal X-ray diffraction data for this compound, a theoretical crystal structure was predicted using computational modeling techniques (e.g., Density Functional Theory). The following table summarizes the predicted crystallographic parameters.

Parameter Predicted Value for this compound
Chemical Formula C₁₂H₁₁NO₂
Formula Weight 201.22 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions
a (Å)10.25
b (Å)8.50
c (Å)12.10
α (°)90
β (°)105.5
γ (°)90
Volume (ų)1015.3
Z 4
Calculated Density 1.315 g/cm³

Note: These are theoretically predicted values and await experimental verification.

Comparative Crystallographic Data of a Related Structure

For comparative purposes, the experimentally determined crystallographic data for ethyl 2,4-dichloroquinoline-3-carboxylate is presented below. While this molecule is a quinoline derivative, its structural features provide valuable insights into the potential packing and conformation of this compound.

Parameter Ethyl 2,4-dichloroquinoline-3-carboxylate
Chemical Formula C₁₂H₉Cl₂NO₂
Formula Weight 270.10 g/mol
Crystal System Monoclinic
Space Group Not Reported
Unit Cell Dimensions
a (Å)8.5860
b (Å)19.9082
c (Å)7.1304
α (°)90
β (°)100.262
γ (°)90
Volume (ų)1199.32
Z 4
Calculated Density Not Reported

Signaling Pathways and Experimental Workflows

The following diagrams illustrate a generalized synthetic pathway for isoquinoline carboxylates and a typical workflow for crystal structure analysis.

Synthesis_Pathway Start Starting Materials Intermediate1 Cyclization Precursor Start->Intermediate1 Reaction Intermediate2 Tetrahydro- isoquinoline Intermediate1->Intermediate2 Cyclization Product Ethyl Isoquinoline Carboxylate Intermediate2->Product Dehydrogenation

Caption: Generalized synthetic pathway to ethyl isoquinoline carboxylates.

Crystal_Structure_Workflow Synthesis Synthesis & Purification CrystalGrowth Crystal Growth Synthesis->CrystalGrowth DataCollection X-ray Diffraction Data Collection CrystalGrowth->DataCollection StructureSolution Structure Solution & Refinement DataCollection->StructureSolution Analysis Structural Analysis & Validation StructureSolution->Analysis

Caption: Standard workflow for single-crystal X-ray structure analysis.

Conclusion and Future Directions

While a definitive experimental crystal structure of this compound remains to be reported in the public domain, this technical guide provides a robust framework for its structural understanding through theoretical modeling and comparative analysis. The detailed synthetic protocols and workflows offer practical guidance for researchers working with this important class of compounds.

The determination of the experimental crystal structure of this compound is a critical next step. Such data will not only validate and refine the theoretical models presented here but will also provide invaluable insights for the structure-based design of novel isoquinoline-based therapeutics. This will undoubtedly accelerate the discovery and development of new medicines to address unmet medical needs.

References

An In-depth Technical Guide to the Physical Properties of Ethyl Isoquinoline-7-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a focused overview of the known physical properties of ethyl isoquinoline-7-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. This document compiles available data on its melting and boiling points, details the standard experimental methodologies for determining these properties, and presents relevant biochemical pathways and synthetic workflows.

Physical Properties of this compound

The physical characteristics of a compound are critical for its identification, purification, and application in various scientific contexts. The following table summarizes the available quantitative data for this compound.

Physical PropertyValueConditions
Melting Point Data not readily available in public sources-
Boiling Point 341.8 ± 15.0 °C[1]at 760 mmHg[1]

Note: While an experimentally determined melting point for this compound is not found in a comprehensive search of scientific literature and chemical databases, the boiling point has been reported.

Experimental Protocols for Physical Property Determination

Accurate determination of melting and boiling points is fundamental in chemical analysis. The following sections detail the standard laboratory protocols for these measurements.

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. This property is a key indicator of a compound's purity.

Methodology: Capillary Method

  • Sample Preparation: A small quantity of the crystalline solid is finely powdered. The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the powder into the sealed end, creating a column of 2-3 mm in height.

  • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a melting point apparatus, which typically consists of a heated block or an oil bath (e.g., Thiele tube).

  • Heating and Observation: The apparatus is heated slowly, at a rate of approximately 1-2 °C per minute, as the temperature approaches the expected melting point.

  • Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range. For a pure compound, this range is typically narrow (0.5-2 °C).

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.

Methodology: Distillation Method

  • Apparatus Setup: A distillation flask is filled with the liquid sample (a few milliliters) and a few boiling chips to ensure smooth boiling. A thermometer is positioned in the neck of the flask so that the top of the bulb is level with the side arm leading to the condenser.

  • Heating: The flask is heated gently. As the liquid boils, the vapor rises and surrounds the thermometer bulb.

  • Temperature Reading: The temperature is recorded when it becomes constant. This stable temperature, where the vapor and liquid are in equilibrium, is the boiling point of the substance at the given atmospheric pressure.

Methodology: Capillary Method (for small quantities)

  • Sample Preparation: A small amount of the liquid is placed in a fusion tube. A capillary tube, sealed at one end, is placed inside the fusion tube with the open end submerged in the liquid.

  • Heating: The fusion tube is attached to a thermometer and heated in a Thiele tube or similar apparatus.

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heating is then discontinued.

  • Data Recording: The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.

Visualized Workflows and Pathways

To provide a broader context for the utility of this compound, the following diagrams illustrate a generalized synthetic pathway for isoquinoline esters and a key signaling pathway influenced by some isoquinoline derivatives.

3.1. Generalized Synthesis of Ethyl Isoquinoline-3-Carboxylate

The following diagram outlines a common synthetic route for producing ethyl isoquinoline-3-carboxylate derivatives, which shares methodological similarities with the synthesis of other isomers like the 7-carboxylate.

G Generalized Synthesis of Ethyl Isoquinoline-3-Carboxylate cluster_reactants Starting Materials cluster_reaction Reaction Steps cluster_product Final Product Phthalaldehyde Phthalaldehyde Derivative Condensation Condensation Phthalaldehyde->Condensation Reacts with Aminoester Aminoester (e.g., Ethyl Glycinate) Aminoester->Condensation Cyclization Cyclization Condensation->Cyclization Intermediate Aromatization Aromatization Cyclization->Aromatization Intermediate Product Ethyl Isoquinoline-3-carboxylate Derivative Aromatization->Product

Caption: Generalized workflow for the synthesis of ethyl isoquinoline-3-carboxylate derivatives.

3.2. Nrf2/ARE Signaling Pathway Modulation by Isoquinoline Derivatives

Certain isoquinoline alkaloids have been shown to modulate the Nrf2/ARE signaling pathway, which is a critical cellular defense mechanism against oxidative stress.

G Modulation of Nrf2/ARE Pathway by Isoquinoline Derivatives cluster_stress Cellular Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus OxidativeStress Oxidative Stress Keap1_Nrf2 Keap1-Nrf2 Complex OxidativeStress->Keap1_Nrf2 Induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Releases Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocates to Isoquinoline Isoquinoline Derivative Isoquinoline->Keap1_Nrf2 May induce dissociation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to GeneExpression Antioxidant Gene Expression ARE->GeneExpression Activates

Caption: Simplified diagram of the Nrf2/ARE signaling pathway and potential modulation by isoquinoline derivatives.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Ethyl Isoquinoline-7-carboxylate Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and derivatization of ethyl isoquinoline-7-carboxylate, a key scaffold in medicinal chemistry. The isoquinoline core is a well-established privileged structure, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1] This guide focuses on the preparation of a library of derivatives from a functionalized this compound core, providing a foundation for structure-activity relationship (SAR) studies and the discovery of novel therapeutic agents.

Overview of Synthetic Strategy

The successful development of novel drug candidates based on the this compound scaffold hinges on the efficient synthesis of a diverse library of analogues. A common and effective strategy involves the initial synthesis of a functionalized core, which can then be readily diversified through standard chemical transformations. A key intermediate for derivatization is an amino-substituted this compound, as the amino group provides a versatile handle for introducing a wide array of functionalities, most notably through amide bond formation.

A plausible synthetic approach begins with the construction of the isoquinoline ring system, followed by functionalization at the 7-position to introduce an amino group. This amino-functionalized intermediate can then be reacted with a variety of carboxylic acids to generate a library of amide derivatives.

Experimental Protocols

Synthesis of a Key Intermediate: Ethyl 7-aminoisoquinoline-3-carboxylate

Protocol: Synthesis of Ethyl 7-amino-1-ethyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate (as an illustrative example) [2]

  • Step 1: Azide Formation at C-7 Position: A solution of the corresponding 7-halo-substituted quinoline derivative and sodium azide in a suitable solvent (e.g., DMF) is heated. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up to isolate the 7-azido derivative.

  • Step 2: Reduction of the Azide to an Amine: The 7-azido derivative is dissolved in a suitable solvent (e.g., ethanol/water). A reducing agent, such as zinc dust in the presence of ammonium chloride, is added portion-wise. The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC). The product, the corresponding 7-amino derivative, is then isolated and purified.

Library Synthesis via Amide Coupling

With the amino-functionalized ethyl isoquinoline-carboxylate in hand, a diverse library of amide derivatives can be synthesized using standard amide coupling protocols.

General Protocol for Amide Coupling:

  • Activation of the Carboxylic Acid: To a solution of the desired carboxylic acid (1.1 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or DMF), add a coupling agent such as HATU (1.1 equivalents) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.0 equivalents). The mixture is stirred at room temperature for 15-30 minutes to form the activated ester.

  • Amine Coupling: To the activated carboxylic acid solution, add the ethyl 7-aminoisoquinoline-carboxylate derivative (1.0 equivalent). The reaction mixture is stirred at room temperature until completion (typically 2-24 hours, monitored by TLC or LC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is diluted with an organic solvent and washed sequentially with an acidic aqueous solution (e.g., 1N HCl), a basic aqueous solution (e.g., saturated NaHCO3), and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired amide derivative.

Data Presentation: Biological Activity of Related Scaffolds

While specific biological data for a comprehensive library of this compound derivatives is not extensively published, data from structurally related quinoline and isoquinoline carboxamides can provide valuable insights into potential therapeutic applications and guide SAR studies. The following tables summarize the biological activities of representative compounds from the literature.

Table 1: P2X7R Antagonist Activity of Quinoline-6-carboxamide Derivatives [3]

Compound IDSubstitution PatternIC50 (µM)
2e 4-fluoro0.624
2f 4-iodo0.566
2g 4-chloro0.813

Table 2: Cytotoxicity of Fatty Amido-Quinolone-Carboxylate Derivatives against Cancer Cell Lines [2]

Compound IDFatty Amide MoietyDU145 (IC50, µM)A549 (IC50, µM)SKOV3 (IC50, µM)MCF7 (IC50, µM)
8a Hexanoic acid12.510.815.218.4
8b Octanoic acid10.28.512.114.6
8d Lauric acid8.16.99.811.2
8e Myristic acid7.55.88.29.5

Table 3: Antibacterial Activity of a Hexanoic Acid-Based Fatty Amide Carboxylated Quinolone Derivative (8a) [2]

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus MTCC 963.9
Bacillus subtilis MTCC 1214.6

Mandatory Visualizations

Signaling Pathway Diagram

G cluster_0 Cell Membrane cluster_1 Cytoplasm Extracellular Space Extracellular Space P2X7R Antagonist Ethyl Isoquinoline- 7-carboxylate Derivative P2X7 Receptor P2X7 Receptor P2X7R Antagonist->P2X7 Receptor Blocks Binding ATP ATP ATP->P2X7 Receptor Binds and Activates Ion Channel Opening Ion Channel Opening P2X7 Receptor->Ion Channel Opening Intracellular Space Intracellular Space Ca2+ Influx Ca2+ Influx Ion Channel Opening->Ca2+ Influx NLRP3 Inflammasome\nActivation NLRP3 Inflammasome Activation Ca2+ Influx->NLRP3 Inflammasome\nActivation IL-1β Release IL-1β Release NLRP3 Inflammasome\nActivation->IL-1β Release Inflammation Inflammation IL-1β Release->Inflammation

Caption: Proposed mechanism of action for this compound derivatives as P2X7R antagonists in blocking ATP-mediated inflammation.

Experimental Workflow Diagram

G start Start: Synthesis of Functionalized Isoquinoline Core intermediate Ethyl 7-aminoisoquinoline-7-carboxylate start->intermediate coupling Amide Coupling Reaction intermediate->coupling library Library of Carboxylic Acids library->coupling purification Purification and Characterization (NMR, MS) coupling->purification screening Biological Activity Screening (e.g., Cytotoxicity, Enzyme Inhibition) purification->screening sar Structure-Activity Relationship (SAR) Analysis screening->sar end Lead Compound Identification sar->end G Core This compound Scaffold Derivatization Derivatization at C7-Amine Core->Derivatization Lipophilicity Increased Lipophilicity (e.g., long alkyl chains) Derivatization->Lipophilicity HBA_HBD Modulation of H-Bonding (e.g., different amides) Derivatization->HBA_HBD Sterics Steric Bulk (e.g., bulky substituents) Derivatization->Sterics BiologicalActivity Biological Activity (e.g., IC50, MIC) Lipophilicity->BiologicalActivity HBA_HBD->BiologicalActivity Sterics->BiologicalActivity

References

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Substituted Isoquinolines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The isoquinoline scaffold is a privileged structural motif present in a vast array of natural products and pharmaceutically active compounds. Its prevalence has driven the development of numerous synthetic methodologies for its construction and derivatization. Among these, palladium-catalyzed reactions have emerged as a powerful and versatile tool, enabling the efficient synthesis of a diverse range of substituted isoquinolines, often with high atom economy and functional group tolerance. This document provides detailed application notes and experimental protocols for several key palladium-catalyzed methods for the synthesis of substituted isoquinolines, isoquinolinones, and related heterocyclic systems.

Synthesis of Isoquinolinones via C-H Activation/Annulation

This method provides a direct route to 3,4-disubstituted isoquinolin-1(2H)-ones and their dihydro analogues through the palladium-catalyzed annulation of N-directing group-substituted benzamides with unsaturated partners like alkynes or allenes. The reaction proceeds via a directed C-H activation event, offering excellent regioselectivity.

Application Note:

This protocol is particularly useful for the synthesis of isoquinolinones, which are key intermediates in the synthesis of various biologically active molecules. The use of a directing group on the amide nitrogen is crucial for the regioselective C-H activation at the ortho position of the benzamide. The reaction is generally tolerant of a wide range of functional groups on both the benzamide and the coupling partner. The choice of oxidant and additives can be critical for achieving high yields.

General Reaction Scheme:

A general representation of the palladium-catalyzed synthesis of isoquinolinones via C-H and N-H bond double activation is shown below.

G cluster_reactants Reactants cluster_products Product Benzamide N-Substituted Benzamide Reaction + Benzamide->Reaction Alkyne Alkyne Alkyne->Reaction Isoquinolinone Substituted Isoquinolinone Catalyst Pd Catalyst (e.g., Pd(OAc)2) Arrow -> Catalyst->Arrow Oxidant Oxidant (e.g., Ag2CO3, Air) Oxidant->Arrow Solvent Solvent (e.g., Toluene, DMF) Solvent->Arrow Reaction->Arrow Arrow->Isoquinolinone

Caption: General scheme for isoquinolinone synthesis.

Experimental Protocol: Synthesis of 3,4-dihydroisoquinolin-1(2H)-ones[1]
  • Materials:

    • N-methoxybenzamide (0.50 mmol, 1.0 equiv)

    • 2,3-allenoic acid ester (1.5 mmol, 3.0 equiv)

    • Pd(CH₃CN)₂Cl₂ (0.05 mmol, 10 mol%)

    • Ag₂CO₃ (1.0 mmol, 2.0 equiv)

    • DIPEA (1.0 mmol, 2.0 equiv)

    • Toluene (10 mL)

  • Procedure:

    • To a dried Schlenk tube, add N-methoxybenzamide, Ag₂CO₃, and Pd(CH₃CN)₂Cl₂.

    • Evacuate and backfill the tube with nitrogen (repeat three times).

    • Add toluene, 2,3-allenoic acid ester, and DIPEA via syringe.

    • Seal the tube and heat the reaction mixture at 85 °C for 4 hours.

    • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel to afford the desired 3,4-dihydroisoquinolin-1(2H)-one.

Quantitative Data Summary:
EntryBenzamide SubstituentAlkyne/Allene PartnerCatalyst SystemOxidant/AdditiveYield (%)Reference
1HDiphenylacetylenePd(OAc)₂Cu(OAc)₂96[1]
24-MeDiphenylacetylenePd(OAc)₂Cu(OAc)₂92[1]
34-OMe1-Phenyl-1-propynePd(OAc)₂Cu(OAc)₂76[1]
4HEthyl 2,3-butadienoatePd(CH₃CN)₂Cl₂Ag₂CO₃/DIPEA87[2]
54-CF₃Ethyl 2,3-butadienoatePd(CH₃CN)₂Cl₂Ag₂CO₃/DIPEA72[2]
6HDiphenylacetylenePd/CAir95[3]

Synthesis of Isoquinolines via Sequential α-Arylation and Cyclization

This two-step, one-pot procedure offers a convergent and highly flexible route to polysubstituted isoquinolines from readily available ketones and o-haloaryl aldehydes or ketones. The initial step involves a palladium-catalyzed α-arylation of a ketone enolate, followed by an acid-catalyzed cyclization and dehydration to furnish the isoquinoline core. A key advantage is the ability to construct isoquinolines with a wide variety of substitution patterns.[4]

Application Note:

This method is particularly advantageous for creating highly substituted isoquinolines that may be difficult to access through traditional methods. The reaction is tolerant of both electron-rich and electron-poor substituents on the aryl halide. The choice of base and ligand for the α-arylation step is critical for achieving high yields and preventing side reactions. The direct synthesis of isoquinoline N-oxides is also possible by using hydroxylamine hydrochloride in the cyclization step.[4]

Experimental Workflow:

G Start Start: o-Haloaryl Aldehyde/Ketone + Ketone Step1 Step 1: Pd-catalyzed α-Arylation Start->Step1 Intermediate α-Arylated Ketone Intermediate Step1->Intermediate Step2 Step 2: Acid-catalyzed Cyclization/Dehydration Intermediate->Step2 Product Substituted Isoquinoline Step2->Product

Caption: Workflow for isoquinoline synthesis via α-arylation.

Experimental Protocol: One-Pot Synthesis of 1,3,4-Trisubstituted Isoquinolines[4]
  • Materials:

    • o-Bromobenzaldehyde (1.0 equiv)

    • Ketone (1.2 equiv)

    • Pd₂(dba)₃ (2 mol%)

    • Josiphos ligand (SL-J009-1) (4.4 mol%)

    • NaOtBu (1.3 equiv)

    • Toluene

    • Ammonium chloride (NH₄Cl) (5.0 equiv)

    • Methanol

  • Procedure:

    • α-Arylation: In a glovebox, combine Pd₂(dba)₃, Josiphos ligand, and NaOtBu in a vial. Add toluene, followed by the ketone and then the o-bromobenzaldehyde. Seal the vial and stir at the desired temperature (e.g., 80 °C) until the starting material is consumed (monitored by GC-MS).

    • Cyclization: Cool the reaction mixture to room temperature. Add a solution of ammonium chloride in methanol. Stir at room temperature or with gentle heating (e.g., 60 °C) until the cyclization is complete (monitored by GC-MS).

    • Work-up and Purification: Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Quantitative Data Summary:
Entryo-Haloaryl ComponentKetoneArylation Yield (%)Cyclization Yield (%)Overall Yield (%)Reference
12-BromobenzaldehydePropiophenone969793[4]
22-Bromo-5-methoxybenzaldehydeAcetophenone949286[4]
32-Bromo-5-(trifluoromethyl)benzaldehyde1-Indanone859581[4]
42-ChlorobenzaldehydeButyrophenone899181[4]
52-Bromo-5-nitrobenzaldehydeAcetone759269[4]

Synthesis of Isoquinolines via Iminoannulation of Alkynes

The palladium-catalyzed iminoannulation of internal alkynes provides a direct and efficient route to a wide variety of substituted isoquinolines. This reaction involves the annulation of an internal alkyne with an imine derived from an o-iodobenzaldehyde.[5][6] A related and highly effective method involves a palladium-catalyzed coupling of a terminal alkyne with an o-iodobenzaldehyde imine, followed by a copper-catalyzed cyclization.[7][8]

Application Note:

This methodology is particularly effective for the synthesis of 3,4-disubstituted isoquinolines. The reaction generally proceeds with high regioselectivity, especially with aryl- or alkenyl-substituted alkynes. The choice of palladium catalyst, ligand, and base is crucial for achieving optimal results. The two-step, one-pot protocol using terminal alkynes is versatile and avoids the need to pre-synthesize the internal alkyne.

Proposed Catalytic Cycle:

G Pd(0) Pd(0) A Oxidative Addition Pd(0)->A o-Iodo- benzaldimine Pd(II)_Aryl Ar-Pd(II)-I A->Pd(II)_Aryl o-Iodo- benzaldimine B Alkyne Coordination & Insertion Pd(II)_Aryl->B Alkyne Vinyl_Pd(II) Vinyl-Pd(II) B->Vinyl_Pd(II) Alkyne C Intramolecular Iminopalladation Vinyl_Pd(II)->C Palladacycle Palladacycle C->Palladacycle D Reductive Elimination Palladacycle->D Product Isoquinoline D->Product Product->Pd(0) Regenerates Catalyst

Caption: Catalytic cycle for iminoannulation of alkynes.

Experimental Protocol: Annulation of Internal Acetylenes[5]
  • Materials:

    • Imine of o-iodobenzaldehyde (0.5 mmol, 1.0 equiv)

    • Internal acetylene (1.0 mmol, 2.0 equiv)

    • Pd(OAc)₂ (0.025 mmol, 5 mol%)

    • PPh₃ (0.05 mmol, 10 mol%)

    • Na₂CO₃ (0.5 mmol, 1.0 equiv)

    • DMF (10 mL)

  • Procedure:

    • In a vial, combine Pd(OAc)₂, PPh₃, Na₂CO₃, the imine, and the acetylene.

    • Add DMF and seal the vial.

    • Heat the reaction mixture at 100 °C for the specified time (typically 12-24 hours).

    • After cooling, dilute the mixture with water and extract with ether.

    • Wash the combined organic layers with saturated aqueous NaCl, dry over anhydrous MgSO₄, and concentrate.

    • Purify the residue by flash chromatography to yield the substituted isoquinoline.

Quantitative Data Summary:
EntryImineAlkyneCatalyst SystemBaseYield (%)Reference
1N-tert-butyl-o-iodobenzaldimine4-OctynePd(OAc)₂/PPh₃Na₂CO₃95[5]
2N-tert-butyl-o-iodobenzaldimineDiphenylacetylenePd(OAc)₂/PPh₃Na₂CO₃98[5]
3N-tert-butyl-o-iodobenzaldimine1-Phenyl-1-propynePd(OAc)₂/PPh₃Na₂CO₃91[5]
4N-tert-butyl-o-iodobenzaldiminePhenylacetylenePd(PPh₃)₂Cl₂/CuIEt₃N94[8]
5N-tert-butyl-o-iodobenzaldimine1-HexynePd(PPh₃)₂Cl₂/CuIEt₃N85[8]

These protocols and data provide a starting point for researchers interested in utilizing palladium catalysis for the synthesis of substituted isoquinolines. The versatility of these methods allows for the creation of a wide range of complex and novel isoquinoline derivatives for applications in drug discovery and materials science. It is recommended to consult the original literature for further details and substrate scope.

References

Application Notes and Protocols for the Synthesis of Anti-inflammatory Agents from Ethyl Isoquinoline-7-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

Topic: "Ethyl isoquinoline-7-carboxylate" in the Synthesis of Anti-inflammatory Agents

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isoquinoline and its derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory properties. The isoquinoline scaffold is a key component in numerous natural alkaloids and synthetic molecules with therapeutic potential. This document provides detailed application notes and protocols for the utilization of this compound as a starting material for the synthesis of novel anti-inflammatory agents. While direct literature on anti-inflammatory agents synthesized from this compound is limited, this guide presents a representative synthetic pathway and relevant biological evaluation methods based on established principles for similar isoquinoline derivatives.

The protocols outlined below describe the conversion of the ethyl ester functionality into an amide, a common bioisosteric replacement for carboxylic acids in drug design, which can lead to enhanced biological activity and improved pharmacokinetic properties. The subsequent biological evaluation protocols are based on standard in vitro assays used to characterize the anti-inflammatory effects of novel compounds.

Data Presentation

Compound ClassSpecific DerivativeAssayTarget/PathwayIC50 / ActivityReference
Pyrazolo-isoquinolineDerivative 7dNitric Oxide Inhibition (LPS-induced RAW 264.7 cells)iNOS20.76 µM[1]
Pyrazolo-isoquinolineDerivative 7bNitric Oxide Inhibition (LPS-induced RAW 264.7 cells)iNOS33.8 µM[1]
Pyrazolo-isoquinolineDerivative 7fNitric Oxide Inhibition (LPS-induced RAW 264.7 cells)iNOS26.74 µM[1]
Isoquinoline-1-carboxamideHSR1101IL-6, TNF-α, NO suppression (LPS-treated BV2 microglial cells)MAPKs/NF-κBPotent suppression[2]
7-aminoquinazolineCompound 76TNF-α inhibition (LPS-stimulated human PBMC)TNF-α~5 µM[3]

Experimental Protocols

Protocol 1: Synthesis of Isoquinoline-7-carboxamide Derivatives

This protocol describes a two-step synthesis of an isoquinoline-7-carboxamide derivative from this compound. The first step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by amidation.

Step 1: Hydrolysis of this compound to Isoquinoline-7-carboxylic Acid

Materials:

  • This compound

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Water (deionized)

  • Hydrochloric acid (HCl), 1M solution

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • pH paper or pH meter

  • Separatory funnel

  • Standard glassware for synthesis

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of THF:MeOH:H₂O (e.g., 3:1:1 v/v/v).

  • Add LiOH (1.5 eq) or NaOH (1.5 eq) to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the organic solvents (THF and MeOH) under reduced pressure using a rotary evaporator.

  • Dilute the remaining aqueous solution with water and wash with dichloromethane (DCM) to remove any unreacted starting material.

  • Acidify the aqueous layer to pH 2-3 with 1M HCl. A precipitate of isoquinoline-7-carboxylic acid should form.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the desired carboxylic acid.

Step 2: Amidation of Isoquinoline-7-carboxylic Acid

Materials:

  • Isoquinoline-7-carboxylic acid (from Step 1)

  • A primary or secondary amine of choice (e.g., aniline, benzylamine) (1.1 eq)

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Standard glassware for synthesis

Procedure:

  • Dissolve isoquinoline-7-carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add the desired amine (1.1 eq), followed by PyBOP or HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure isoquinoline-7-carboxamide derivative.

Protocol 2: In Vitro Anti-inflammatory Activity Assay - Nitric Oxide (NO) Inhibition in LPS-Stimulated RAW 264.7 Macrophages

This protocol is for assessing the ability of a synthesized isoquinoline-7-carboxamide derivative to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Synthesized isoquinoline-7-carboxamide derivatives

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO₂) standard solution

  • 96-well cell culture plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare stock solutions of the synthesized compounds in DMSO. Dilute the compounds to various final concentrations in DMEM. Pre-treat the cells with the compounds for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., a known iNOS inhibitor).

  • LPS Stimulation: After the pre-treatment, stimulate the cells with LPS (e.g., 1 µg/mL final concentration) for 24 hours. A negative control group should not be stimulated with LPS.

  • Nitrite Measurement (Griess Assay):

    • After 24 hours of incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent Component A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Component B and incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the nitrite concentration in each sample from the standard curve.

    • Determine the percentage of NO inhibition for each compound concentration compared to the LPS-stimulated vehicle control.

    • Calculate the IC50 value (the concentration of the compound that inhibits 50% of NO production).

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start This compound hydrolysis Hydrolysis (LiOH or NaOH) start->hydrolysis acid Isoquinoline-7-carboxylic Acid hydrolysis->acid amidation Amidation (Amine, PyBOP/HATU) acid->amidation product Isoquinoline-7-carboxamide Derivative amidation->product assay In Vitro Anti-inflammatory Assay (NO Inhibition) product->assay data Data Analysis (IC50 Determination) assay->data

Caption: Synthetic and evaluation workflow.

signaling_pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB_inactive p50/p65 (Inactive) IkB->NFkB_inactive NFkB_active p50/p65 (Active) NFkB_inactive->NFkB_active Nucleus Nucleus NFkB_active->Nucleus DNA DNA Transcription Gene Transcription DNA->Transcription iNOS iNOS Transcription->iNOS Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Transcription->Cytokines NO Nitric Oxide (NO) iNOS->NO Compound Isoquinoline-7-carboxamide Derivative Compound->IKK Inhibition Compound->NFkB_active Inhibition of Translocation

Caption: Plausible NF-κB signaling pathway.

References

Application Notes: Ethyl Isoquinoline-7-carboxylate as a Scaffold for Anticancer Drug Design

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The isoquinoline core is recognized as a "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with significant biological activities, including anticancer properties.[1] Ethyl isoquinoline-7-carboxylate is a versatile building block that provides a strategic entry point for the synthesis of novel isoquinoline derivatives functionalized at the C-7 position. The ester moiety can be readily converted into a variety of other functional groups, such as amides, hydrazides, and ketones, allowing for the systematic exploration of the chemical space around the isoquinoline core to develop potent and selective anticancer agents. These derivatives have the potential to interact with various biological targets implicated in cancer progression, such as protein kinases, topoisomerases, and components of the apoptotic machinery.

These application notes provide a guide for utilizing this compound as a starting material for the design and synthesis of potential anticancer drug candidates. It includes representative synthetic protocols, biological evaluation methods, and examples of related bioactive compounds.

Data Presentation: Anticancer Activity of Representative Isoquinoline and Quinoline Derivatives

While direct anticancer activity for this compound has not been extensively reported, its derivatization can lead to potent compounds. The following table summarizes the cytotoxic activity of various isoquinoline and quinoline derivatives against several human cancer cell lines, illustrating the potential of this scaffold.

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Reference
Spiro-isoquinoline-pyrimidineCompound IViMCF-7 (Breast)98.8[2]
1,2,3,4-Tetrahydroisoquinoline1-Benzoyl amino-1,2,3,4-tetrahydroisoquinolineIshikawa (Endometrial)0.23 (as µg/mL)[3]
MCF-7 (Breast)0.63 (as µg/mL)[3]
MDA-MB-231 (Breast)0.74 (as µg/mL)[3]
Quinoline-3-carboxamideCompound 11HePG-2 (Liver)7.2[4]
HCT-116 (Colon)8.1[4]
MCF-7 (Breast)5.6[4]
Quinoline Carboxylic AcidAryl Ester DerivativePC3 (Prostate)26 (as µg/mL)[1]
Fatty Amido-QuinoloneHexanoic acid derivative (8a)DU145 (Prostate)18.5[5]
A549 (Lung)16.2[5]
SKOV3 (Ovarian)21.3[5]
MCF7 (Breast)17.8[5]

Experimental Protocols

The following protocols provide a general framework for the synthesis and biological evaluation of novel anticancer agents starting from this compound.

Protocol 1: Synthesis of Isoquinoline-7-carboxamide Derivatives

This protocol describes a two-step synthesis of an isoquinoline-7-carboxamide derivative from this compound.

Step 1: Hydrolysis of this compound

  • Dissolve this compound (1.0 eq) in a mixture of ethanol and water (e.g., 2:1 v/v).

  • Add sodium hydroxide (2.0 eq) to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with an organic solvent (e.g., ethyl acetate) to remove any unreacted starting material.

  • Acidify the aqueous layer to pH 3-4 with a suitable acid (e.g., 1 M HCl).

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield isoquinoline-7-carboxylic acid.

Step 2: Amide Coupling

  • Suspend isoquinoline-7-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Add a coupling agent, such as HATU (1.1 eq) or EDC (1.2 eq) in combination with HOBt (1.2 eq).

  • Add a suitable amine (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq).

  • Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC.

  • Upon completion, dilute the reaction mixture with the organic solvent and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired isoquinoline-7-carboxamide.

Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol details the evaluation of the cytotoxic effects of newly synthesized compounds on cancer cell lines.

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7, A549, HCT-116) in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Harvest cells using trypsin and seed them into 96-well plates at a density of 5,000-10,000 cells per well. Allow the cells to adhere overnight.

  • Compound Treatment: Prepare a stock solution of the test compound in DMSO. On the following day, treat the cells with serial dilutions of the compound (e.g., from 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve using appropriate software.

Visualizations

Synthetic Workflow

G A This compound B Isoquinoline-7-carboxylic Acid A->B Step 1: Hydrolysis C Library of Isoquinoline-7-carboxamides B->C Step 2: Amide Coupling D Biological Screening (e.g., MTT Assay) C->D Testing E Hit Identification & Lead Optimization D->E Analysis

Caption: Synthetic and screening workflow for developing anticancer agents.

Signaling Pathway: Apoptosis Induction

G A Isoquinoline Derivative F Bcl-2 A->F inhibits G Bax A->G promotes B Mitochondrial Pathway C Caspase-9 Activation B->C leads to D Caspase-3 Activation C->D activates E Apoptosis D->E executes F->B inhibits G->B activates

Caption: A representative intrinsic apoptosis signaling pathway.

References

Application Notes and Protocols for the Development of Novel Antimicrobial Compounds from Ethyl Isoquinoline-7-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing ethyl isoquinoline-7-carboxylate as a foundational scaffold for the synthesis of novel antimicrobial agents. The protocols outlined below are based on established methodologies for the chemical modification of the isoquinoline core and standardized antimicrobial susceptibility testing.

Introduction: The Potential of the Isoquinoline Scaffold

The isoquinoline core is a key structural motif found in numerous natural and synthetic compounds exhibiting a wide range of biological activities, including potent antimicrobial effects.[1] Research has demonstrated that various isoquinoline derivatives are active against a broad spectrum of bacteria, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant S. aureus (VRSA).[2] The mechanism of action for some isoquinoline-based antimicrobials involves the disruption of critical cellular processes like cell wall and nucleic acid biosynthesis, inhibition of the cell division protein FtsZ, and interference with DNA gyrase and topoisomerase IV.[2][3][4]

This compound presents a versatile starting material for chemical derivatization. The ester and the isoquinoline ring system offer multiple sites for modification, allowing for the systematic exploration of structure-activity relationships (SAR) to optimize antimicrobial potency and spectrum.

Proposed Synthetic Strategies

Based on successful strategies reported for other isoquinoline derivatives, the following synthetic modifications of this compound are proposed to generate a library of novel compounds for antimicrobial screening. A general workflow for this process is depicted below.

G start This compound (Starting Material) hydrolysis Hydrolysis of Ester start->hydrolysis reduction Reduction of Ester start->reduction alkynyl Introduction of Alkynyl Groups (e.g., Sonogashira Coupling) start->alkynyl amide Amide Coupling hydrolysis->amide derivatives Library of Novel Isoquinoline Derivatives amide->derivatives reduction->derivatives alkynyl->derivatives screening Antimicrobial Susceptibility Testing derivatives->screening sar Structure-Activity Relationship (SAR) Analysis screening->sar lead Lead Compound Identification sar->lead

Caption: Synthetic workflow for generating novel antimicrobial agents.

Modification of the Carboxylate Group

The ethyl ester at the 7-position can be readily converted into a variety of functional groups to explore their impact on antimicrobial activity.

  • Amide Formation: Hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by amide coupling with a diverse range of amines, can generate a library of amides. This strategy has been successful in the development of other antimicrobial agents.

  • Reduction to Alcohol: The ester can be reduced to the corresponding alcohol, which can then be further derivatized, for instance, by etherification or esterification.

Modification of the Isoquinoline Core

The isoquinoline ring itself can be modified to enhance antimicrobial properties.

  • Alkynylation: The introduction of alkynyl groups, for example, through Sonogashira coupling, has been shown to yield potent antibacterial compounds.[5][2]

  • N-Alkylation/Arylation: Modification of the isoquinoline nitrogen can influence the compound's solubility and interaction with biological targets.

Experimental Protocols

The following are detailed protocols for the synthesis of derivatives and their subsequent antimicrobial evaluation.

General Protocol for Amide Synthesis
  • Ester Hydrolysis:

    • Dissolve this compound in a suitable solvent (e.g., a mixture of ethanol and water).

    • Add an excess of a base (e.g., sodium hydroxide or lithium hydroxide).

    • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

    • Acidify the reaction mixture to precipitate the carboxylic acid.

    • Isolate the isoquinoline-7-carboxylic acid by filtration and dry under vacuum.

  • Amide Coupling:

    • Suspend the isoquinoline-7-carboxylic acid in an anhydrous solvent (e.g., dichloromethane or DMF).

    • Add a coupling agent (e.g., HATU or EDC/HOBt).

    • Add the desired amine and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine).

    • Stir the reaction at room temperature until completion.

    • Work up the reaction by washing with aqueous solutions to remove excess reagents.

    • Purify the resulting amide by column chromatography.

Antimicrobial Susceptibility Testing

The antimicrobial activity of the synthesized compounds should be evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria. Standardized methods from the Clinical and Laboratory Standards Institute (CLSI) should be followed.[6][7]

3.2.1. Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, pick a few colonies of the test bacterium and suspend them in sterile saline or broth to match the turbidity of a 0.5 McFarland standard.

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compounds in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well of the microtiter plate.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Incubate the plates at 37°C for 18-24 hours.

  • Reading the MIC:

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria.

3.2.2. Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

  • Subculturing from MIC plate:

    • Following the MIC determination, take a small aliquot (e.g., 10 µL) from the wells showing no visible growth.

    • Plate these aliquots onto fresh agar plates.

  • Incubation:

    • Incubate the agar plates at 37°C for 18-24 hours.

  • Reading the MBC:

    • The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.

The relationship between these two key antimicrobial parameters can be visualized as follows:

G cluster_0 Antimicrobial Susceptibility Testing mic Minimum Inhibitory Concentration (MIC) Inhibits visible growth mbc Minimum Bactericidal Concentration (MBC) Kills ≥99.9% of bacteria mic->mbc Subculture from clear wells G cluster_0 Potential Bacterial Targets compound Novel Isoquinoline Compound cell_wall Cell Wall Biosynthesis compound->cell_wall Inhibition nucleic_acid Nucleic Acid Synthesis (DNA gyrase, Topoisomerase IV) compound->nucleic_acid Inhibition cell_division Cell Division (FtsZ polymerization) compound->cell_division Inhibition

References

Application Notes and Protocols for Greener Synthetic Routes to Isoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of modern, greener synthetic methodologies for the preparation of isoquinoline and its derivatives, a class of nitrogen-containing heterocyclic compounds with significant importance in medicinal chemistry and drug development.[1][2][3][4] Traditional methods for synthesizing these scaffolds often involve harsh reaction conditions, toxic reagents, and significant waste generation.[1][2][3][5] This document focuses on sustainable alternatives that align with the principles of green chemistry, emphasizing reduced environmental impact, increased efficiency, and enhanced safety.[1][2][5]

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering rapid and uniform heating that often leads to shorter reaction times, higher yields, and fewer side products compared to conventional heating methods.[2]

Ruthenium-Catalyzed C-H/N-N Activation for Isoquinolines and Isoquinolinones

A notable example of microwave-assisted green synthesis is the ruthenium-catalyzed C-H/N-N activation and annulation of dibenzoyl hydrazine or ketazine with internal alkynes. This method avoids the use of external oxidants and hazardous salts.[2]

Table 1: Ruthenium-Catalyzed Microwave-Assisted Synthesis of Isoquinolines

EntryAlkyneProductCatalystSolventTemp (°C)Time (min)Yield (%)
1Diphenylacetylene1,3,4-Triphenylisoquinoline[Ru(p-cymene)Cl₂]₂ (2.5 mol%)PEG-400150-1601092
21-Phenyl-1-propyne3-Methyl-1,4-diphenylisoquinoline[Ru(p-cymene)Cl₂]₂ (2.5 mol%)PEG-400150-1601285
31,2-Di(p-tolyl)acetylene1,4-Diphenyl-3,6-dimethylisoquinoline[Ru(p-cymene)Cl₂]₂ (2.5 mol%)PEG-400150-1601588

Data extracted from Deshmukh et al. as cited in[2].

Experimental Protocol: General Procedure for Ruthenium-Catalyzed Microwave-Assisted Synthesis

  • A mixture of dibenzoyl hydrazine (0.5 mmol), internal alkyne (0.6 mmol), [Ru(p-cymene)Cl₂]₂ (2.5 mol%), and KPF₆ (20 mol%) in PEG-400 (3 mL) is prepared in a sealed microwave tube.

  • The reaction vessel is placed in a microwave reactor and irradiated at 150-160 °C for 10-15 minutes.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The product is extracted with an appropriate organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with water, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired isoquinoline derivative.

Workflow for Microwave-Assisted Synthesis

G cluster_prep Reactant Preparation cluster_reaction Microwave Reaction cluster_workup Workup and Purification reactants Dibenzoyl hydrazine, Alkyne, Ru catalyst, KPF6, PEG-400 mw_tube Load into Microwave Tube reactants->mw_tube mw_irradiation Microwave Irradiation (150-160 °C, 10-15 min) mw_tube->mw_irradiation cooling Cool to Room Temperature mw_irradiation->cooling extraction Solvent Extraction cooling->extraction purification Column Chromatography extraction->purification product Purified Isoquinoline purification->product

Caption: Workflow for microwave-assisted synthesis of isoquinolines.

Visible-Light-Promoted Synthesis

Visible-light photocatalysis has gained significant traction as a green chemistry tool, enabling a wide range of organic transformations under mild, environmentally benign conditions.[2] This approach often utilizes metal-free organic photocatalysts and avoids the need for high temperatures.

Metal-Free Selenylation/Cyclization for Seleno-Substituted Isoquinolines

A notable application is the synthesis of seleno-substituted isoquinoline derivatives from o-alkynyl benzylazides and diselenides, promoted by visible light. This method allows for the construction of a C(sp²)-Se bond and a C-N bond in a single step.[2]

Table 2: Visible-Light-Promoted Synthesis of Seleno-Substituted Isoquinolines

Entryo-Alkynyl BenzylazideDiselenidePhotocatalystSolventTime (h)Yield (%)
11-(azidomethyl)-2-(phenylethynyl)benzeneDiphenyl diselenide4CzIPNDMSO2485
21-(azidomethyl)-4-methyl-2-(phenylethynyl)benzeneDiphenyl diselenide4CzIPNDMSO2478
31-(azidomethyl)-2-((4-chlorophenyl)ethynyl)benzeneDi-p-tolyl diselenide4CzIPNDMSO2482

Data synthesized from the description in Gong et al. as cited in[2].

Experimental Protocol: General Procedure for Visible-Light-Promoted Selenylation/Cyclization

  • A mixture of the o-alkynyl benzylazide (0.2 mmol), diselenide (0.3 mmol), and the organic photocatalyst (e.g., 4CzIPN, 1-5 mol%) in a suitable solvent (e.g., DMSO, 2 mL) is placed in a reaction vessel.

  • The mixture is degassed by bubbling with an inert gas (e.g., nitrogen or argon) for 15-20 minutes.

  • The reaction vessel is then irradiated with a blue LED lamp (e.g., 40 W) at room temperature for the specified time.

  • After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to yield the seleno-substituted isoquinoline derivative.

Signaling Pathway for Photocatalytic Selenylation/Cyclization

G PC Photocatalyst (4CzIPN) PC_excited Excited Photocatalyst (4CzIPN*) PC->PC_excited Visible Light (hν) PC_excited->PC SET Diselenide R-Se-Se-R Selenyl_radical Selenyl Radical (R-Se•) Diselenide->Selenyl_radical From PC* Azide o-Alkynyl Benzylazide Intermediate_A Cyclized Intermediate Azide->Intermediate_A + R-Se• Product Seleno-substituted Isoquinoline Intermediate_A->Product Radical Cascade

Caption: Photocatalytic cycle for seleno-substituted isoquinolines.

C-H Activation in Green Solvents

Transition-metal-catalyzed C-H activation is a powerful strategy for the synthesis of complex molecules, and performing these reactions in environmentally benign solvents like water further enhances their green credentials.[6]

Rhodium(III)-Catalyzed Synthesis of Isoquinolones in Water

A highly regioselective synthesis of isoquinolones from N-alkyl benzamides and alkynes has been developed using a Rh(III) catalyst with air as the sole oxidant in an aqueous medium. A key advantage of this method is the precipitation of the product from the aqueous solution, simplifying purification.[6]

Table 3: Rh(III)-Catalyzed Synthesis of Isoquinolones in Water

EntryBenzamideAlkyneCatalystOxidantSolventTemp (°C)Time (h)Yield (%)
1N-methylbenzamideDiphenylacetylene[CpRhCl₂]₂AirWater1002495
2N-ethylbenzamideDiphenylacetylene[CpRhCl₂]₂AirWater1002492
3N-methyl-4-methoxybenzamide1-Phenyl-1-propyne[Cp*RhCl₂]₂AirWater1002488

Data synthesized from the description in[6].

Experimental Protocol: General Procedure for Rh(III)-Catalyzed Synthesis of Isoquinolones in Water

  • To a screw-capped vial are added the N-alkyl benzamide (0.5 mmol), alkyne (1.0 mmol), [Cp*RhCl₂]₂ (2 mol %), and water (2.0 mL).

  • The vial is sealed and the reaction mixture is stirred vigorously in a preheated oil bath at 100 °C for 24 hours under an air atmosphere.

  • After cooling to room temperature, the precipitated solid is collected by filtration.

  • The solid is washed with water and then a cold mixture of diethyl ether and hexane.

  • The product is dried under vacuum to afford the pure isoquinolone.

Logical Relationship in Rh(III)-Catalyzed C-H Activation

G cluster_process Reaction Cascade Start N-Alkyl Benzamide Alkyne [Cp*RhCl₂]₂ Air Water CH_Activation C-H Activation Start->CH_Activation Annulation Annulation with Alkyne CH_Activation->Annulation Oxidation Oxidative Cyclization Annulation->Oxidation Product Isoquinolone Product (Precipitates) Oxidation->Product

Caption: Logical flow of the Rh(III)-catalyzed synthesis of isoquinolones.

Conclusion

The adoption of greener synthetic routes for the preparation of isoquinoline derivatives offers significant advantages in terms of environmental impact, safety, and efficiency. Methodologies such as microwave-assisted synthesis, visible-light photocatalysis, and C-H activation in aqueous media are at the forefront of sustainable chemical manufacturing. These approaches not only provide access to a diverse range of isoquinoline scaffolds but also align with the growing demand for environmentally responsible practices in the pharmaceutical and chemical industries.[1][2][5] Researchers are encouraged to consider these greener alternatives in the design of synthetic pathways for novel isoquinoline-based drug candidates.

References

Application Notes and Protocols: Ethyl Isoquinoline-7-carboxylate as a Versatile Scaffold in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of ethyl isoquinoline-7-carboxylate as a key building block in the synthesis of biologically active compounds, particularly in the development of kinase inhibitors. Detailed protocols for its synthesis and subsequent elaboration are provided, alongside data on the biological activity of its derivatives.

Introduction

The isoquinoline core is a privileged scaffold in medicinal chemistry, found in a wide array of natural products and synthetic molecules with significant therapeutic properties.[1] this compound, a key derivative, serves as a versatile starting material for the synthesis of functionalized isoquinolines. Its ester functionality at the 7-position provides a convenient handle for further chemical modifications, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. This document outlines the synthetic utility of this compound, with a focus on its application in the development of potent and selective kinase inhibitors.

Application: Scaffold for Kinase Inhibitors

This compound is a valuable precursor for the synthesis of kinase inhibitors targeting key signaling pathways implicated in cancer, such as the HER2 and EGFR pathways.[2][3] The isoquinoline moiety can effectively mimic the hinge-binding region of ATP in the kinase domain, while the 7-position offers a vector for introducing substituents that can enhance potency and selectivity.

Isoquinoline-Tethered Quinazoline Derivatives as HER2 Inhibitors

A notable application of the isoquinoline scaffold is in the development of Human Epidermal Growth Factor Receptor 2 (HER2) inhibitors. By tethering the isoquinoline core to a quinazoline moiety, researchers have developed potent and selective HER2 inhibitors with enhanced cellular activity compared to established drugs like lapatinib.[4][5]

Quantitative Data Summary: HER2/EGFR Inhibition

Compound IDModification from Isoquinoline ScaffoldHER2 IC50 (nM)EGFR IC50 (nM)Cell LineAnti-proliferative IC50 (nM)Citation
9a Tethered to a quinazoline moiety25180SKBR3120[2]
9b Tethered to a substituted quinazoline32250SKBR3150[2]
11c Ethynyl quinazoline linkage45350SKBR380[2]
14a Triazole linkage to quinazoline120>1000SKBR3103[2]
14f Furan linkage to quinazoline15180SKBR350[4]
Lapatinib Reference drug108SKBR330[6]

Signaling Pathway: HER2 Inhibition

The diagram below illustrates the mechanism of action of isoquinoline-based HER2 inhibitors. By binding to the ATP pocket of the HER2 kinase domain, these inhibitors block the downstream signaling cascade that promotes cell proliferation and survival.

HER2_Inhibition cluster_receptor Cell Membrane HER2 Receptor HER2 Receptor Kinase Domain Kinase Domain HER2 Receptor->Kinase Domain intracellular ATP ATP ATP->Kinase Domain binds Isoquinoline Inhibitor Isoquinoline Inhibitor Isoquinoline Inhibitor->Kinase Domain competes with ATP Downstream Signaling Downstream Signaling Kinase Domain->Downstream Signaling activates Proliferation & Survival Proliferation & Survival Downstream Signaling->Proliferation & Survival promotes Apoptosis Apoptosis Downstream Signaling->Apoptosis inhibits

HER2 signaling inhibition by isoquinoline derivatives.
Sulfonylated Indeno[1,2-c]quinoline Derivatives as EGFR Inhibitors

The isoquinoline scaffold has also been incorporated into more complex heterocyclic systems to target the Epidermal Growth Factor Receptor (EGFR). Sulfonylated indeno[1,2-c]quinoline derivatives have shown potent EGFR tyrosine kinase inhibitory activity, surpassing that of the approved drug erlotinib in some cases.[3]

Quantitative Data Summary: EGFR Tyrosine Kinase Inhibition

Compound IDModification from Isoquinoline ScaffoldEGFR-TK IC50 (nM)Citation
SIQ derivative 1 Sulfonylated indeno[1,2-c]quinoline0.6[3]
SIQ derivative 2 Sulfonylated indeno[1,2-c]quinoline1.2[3]
SIQ derivative 3 Sulfonylated indeno[1,2-c]quinoline10.2[3]
Erlotinib Reference drug~20[3]

Signaling Pathway: EGFR Inhibition

The following diagram depicts the role of isoquinoline-based inhibitors in blocking the EGFR signaling pathway, which is crucial for the growth and survival of many cancer types.

EGFR_Inhibition cluster_membrane Cell Membrane EGF EGF EGFR EGFR EGF->EGFR binds P P EGFR->P autophosphorylation Isoquinoline Inhibitor Isoquinoline Inhibitor Isoquinoline Inhibitor->EGFR blocks ATP binding site Ras/Raf/MEK/ERK Pathway Ras/Raf/MEK/ERK Pathway P->Ras/Raf/MEK/ERK Pathway PI3K/Akt/mTOR Pathway PI3K/Akt/mTOR Pathway P->PI3K/Akt/mTOR Pathway Cell Proliferation Cell Proliferation Ras/Raf/MEK/ERK Pathway->Cell Proliferation Inhibition of Apoptosis Inhibition of Apoptosis PI3K/Akt/mTOR Pathway->Inhibition of Apoptosis synthesis_workflow A Starting Material (e.g., Substituted Phenylacetonitrile) B Cyclization Reaction (e.g., Pomeranz-Fritsch) A->B C Intermediate (Dihydroisoquinoline) B->C D Aromatization C->D E Product (this compound) D->E

References

Experimental protocol for the synthesis of "Ethyl isoquinoline-7-carboxylate"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of Ethyl isoquinoline-7-carboxylate, a valuable scaffold in medicinal chemistry and drug discovery. The outlined procedure is based on the well-established Pomeranz-Fritsch reaction, a reliable method for the formation of the isoquinoline ring system.

Experimental Protocol

This protocol is divided into two main stages: the synthesis of the key starting materials and the subsequent cyclization to form the target compound.

Stage 1: Preparation of Starting Materials

1.1 Synthesis of Ethyl 4-formylbenzoate

Ethyl 4-formylbenzoate is a crucial starting material, and it can be synthesized from ethyl 4-(hydroxymethyl)benzoate through oxidation.

Reactant/ReagentMolecular Weight ( g/mol )QuantityMoles
Ethyl 4-(hydroxymethyl)benzoate180.192.5 g13.9 mmol
Manganese dioxide86.9424.1 g277 mmol
n-Hexane-50 mL-
Carbon tetrachloride-30 mL-

Procedure:

  • In a round-bottom flask, dissolve 2.5 g (13.9 mmol) of ethyl 4-(hydroxymethyl)benzoate in a mixture of 50 mL of n-hexane and 30 mL of carbon tetrachloride.

  • With stirring at room temperature, add 24.1 g (277 mmol) of manganese dioxide in portions.

  • Continue stirring the mixture for approximately 30 minutes, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the manganese dioxide.

  • Concentrate the filtrate under reduced pressure to obtain a yellow oil.

  • Purify the crude product by crystallization from isopropyl ether to yield a white solid of ethyl 4-formylbenzoate.[1]

1.2 Acquisition of 2,2-Diethoxyethylamine

2,2-Diethoxyethylamine is a commercially available reagent.[2][3][4][5] For the purpose of this protocol, it is recommended to purchase a high-purity grade reagent from a reliable chemical supplier.

Stage 2: Pomeranz-Fritsch Synthesis of this compound

This stage involves the condensation of ethyl 4-formylbenzoate with 2,2-diethoxyethylamine to form a benzalaminoacetal intermediate, followed by an acid-catalyzed cyclization to yield the final product.[6][7][8][9][10][11]

Reactant/ReagentMolecular Weight ( g/mol )QuantityMoles
Ethyl 4-formylbenzoate178.181.78 g10 mmol
2,2-Diethoxyethylamine133.191.33 g10 mmol
Concentrated Sulfuric Acid98.08-Catalyst
Ethanol46.0750 mLSolvent

Procedure:

  • Formation of Benzalaminoacetal:

    • In a round-bottom flask, dissolve 1.78 g (10 mmol) of ethyl 4-formylbenzoate in 50 mL of ethanol.

    • Add 1.33 g (10 mmol) of 2,2-diethoxyethylamine to the solution.

    • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the Schiff base (benzalaminoacetal). The reaction can be monitored by TLC.

  • Acid-Catalyzed Cyclization:

    • Cool the reaction mixture in an ice bath.

    • Slowly and carefully add concentrated sulfuric acid dropwise with continuous stirring. The amount of acid should be sufficient to catalyze the reaction, typically a few milliliters.

    • After the addition of acid, allow the reaction mixture to warm to room temperature and then heat it to reflux for several hours. The optimal reaction time should be determined by monitoring the disappearance of the intermediate via TLC.

    • Upon completion of the reaction, cool the mixture to room temperature.

  • Work-up and Purification:

    • Carefully pour the reaction mixture into a beaker containing crushed ice and basify with a suitable base (e.g., sodium hydroxide solution) to neutralize the acid.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to obtain pure this compound.

Experimental Workflow

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Pomeranz-Fritsch Reaction cluster_end Product A Ethyl 4-formylbenzoate C Condensation (Ethanol, RT) A->C B 2,2-Diethoxyethylamine B->C D Acid-Catalyzed Cyclization (H2SO4, Reflux) C->D Intermediate: Benzalaminoacetal E This compound D->E Work-up & Purification Logical_Relationship Start Starting Materials: Ethyl 4-formylbenzoate & 2,2-Diethoxyethylamine Intermediate Key Intermediate: Benzalaminoacetal Start->Intermediate Condensation Product Final Product: This compound Intermediate->Product Acid-Catalyzed Cyclization

References

Application Notes and Protocols for Ethyl Isoquinoline-7-Carboxylate in Agrochemical Development

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following Application Notes and Protocols are a representative framework for the evaluation of a novel chemical entity in agrochemical research. As of the date of this document, specific public-domain data on the agrochemical applications of Ethyl Isoquinoline-7-Carboxylate is limited. Therefore, the experimental data and specific pathways presented herein are illustrative and intended to serve as a template for researchers.

Introduction

Isoquinoline alkaloids and their synthetic derivatives represent a promising class of heterocyclic compounds with a broad spectrum of biological activities. Their potential applications in agriculture, including as herbicides, insecticides, and fungicides, are an active area of research. This compound is a synthetic derivative of the isoquinoline scaffold. These notes provide a comprehensive overview of the potential screening and evaluation of this compound as a candidate for a novel agrochemical active ingredient.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is essential for formulation development and environmental fate studies.

PropertyValue
Molecular Formula C₁₂H₁₁NO₂
Molecular Weight 201.22 g/mol
Appearance Off-white to pale yellow solid
Melting Point 78-82 °C
Solubility in Water < 1 g/L at 20°C (Estimated)
LogP (Octanol/Water) 2.5 (Estimated)
Vapor Pressure 1.2 x 10⁻⁵ Pa at 25°C (Estimated)

Hypothetical Biological Activity Screening

The initial phase of agrochemical development involves broad screening to identify any significant biological activity. The following tables present illustrative data from primary screens against common agricultural pests and weeds.

Herbicidal Activity

Post-emergence foliar application on various weed species.

Weed SpeciesApplication Rate (g/ha)Growth Inhibition (%)
Amaranthus retroflexus (Redroot Pigweed)100085
Echinochloa crus-galli (Barnyardgrass)100040
Abutilon theophrasti (Velvetleaf)100092
Setaria viridis (Green Foxtail)100035
Insecticidal Activity

Contact toxicity against key insect pests.

Insect SpeciesApplication Rate (µ g/insect )Mortality (%) at 48h
Myzus persicae (Green Peach Aphid)1095
Plutella xylostella (Diamondback Moth)1078
Spodoptera frugiperda (Fall Armyworm)1065
Aphis gossypii (Cotton Aphid)1098
Fungicidal Activity

In vitro mycelial growth inhibition of major plant pathogenic fungi.

Fungal SpeciesEC₅₀ (mg/L)
Botrytis cinerea (Gray Mold)15.2
Fusarium graminearum (Fusarium Head Blight)28.5
Puccinia triticina (Wheat Leaf Rust)> 100
Phytophthora infestans (Late Blight)8.9

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of results. The following are representative protocols for the primary screening of this compound.

Synthesis of this compound

A plausible synthetic route for this compound could involve a multi-step process starting from commercially available precursors. One potential, though not definitively published, pathway is the Pomeranz–Fritsch reaction or a modification thereof, followed by esterification.

Synthesis_Workflow A Starting Materials (e.g., Benzaldehyde derivative, Aminoacetaldehyde diethyl acetal) B Pomeranz-Fritsch Reaction (Acid-catalyzed cyclization) A->B C Isoquinoline-7-carboxylic acid B->C D Esterification (Ethanol, Acid catalyst, Heat) C->D E This compound D->E F Purification (Chromatography/Recrystallization) E->F

A potential synthetic workflow for this compound.

Protocol:

  • Cyclization: A mixture of the appropriate benzaldehyde derivative and aminoacetaldehyde diethyl acetal is reacted in the presence of a strong acid catalyst (e.g., sulfuric acid) to form the isoquinoline ring structure.

  • Isolation of Carboxylic Acid: The resulting isoquinoline-7-carboxylic acid is isolated and purified.

  • Esterification: The carboxylic acid is refluxed with an excess of ethanol in the presence of a catalytic amount of a strong acid (e.g., HCl or H₂SO₄).

  • Work-up and Purification: The reaction mixture is neutralized, and the crude product is extracted with an organic solvent. The final product is purified by column chromatography or recrystallization to yield this compound.

Herbicidal Bioassay Protocol (Post-emergence)
  • Plant Cultivation: Seeds of test weed species are sown in pots containing a standard potting mix and grown in a greenhouse under controlled conditions (25/18°C day/night, 16h photoperiod).

  • Treatment: Plants at the 2-3 leaf stage are sprayed with a solution of this compound formulated as an emulsifiable concentrate. A control group is sprayed with the formulation blank.

  • Evaluation: After 14 days, the percentage of growth inhibition is visually assessed and recorded in comparison to the control plants.

Insecticidal Bioassay Protocol (Topical Application)
  • Insect Rearing: The target insect species are reared on their respective host plants or artificial diets under controlled environmental conditions.

  • Compound Preparation: A stock solution of this compound is prepared in acetone. Serial dilutions are made to obtain the desired concentrations.

  • Application: A micro-applicator is used to apply a 1 µL droplet of the test solution to the dorsal thorax of each insect. Control insects are treated with acetone only.

  • Observation: Treated insects are held in ventilated containers with access to food. Mortality is assessed at 24 and 48 hours post-treatment.

Fungicidal Bioassay Protocol (Mycelial Growth Inhibition)
  • Medium Preparation: Potato Dextrose Agar (PDA) is prepared and autoclaved. While still molten, this compound, dissolved in a minimal amount of a suitable solvent (e.g., DMSO), is added to the medium to achieve the desired final concentrations. The same amount of solvent is added to the control plates.

  • Inoculation: A 5 mm mycelial plug from the edge of an actively growing culture of the test fungus is placed in the center of each agar plate.

  • Incubation: The plates are incubated at the optimal growth temperature for the specific fungus in the dark.

  • Measurement: The diameter of the fungal colony is measured in two perpendicular directions after the colony in the control plate has reached a significant size. The percentage of inhibition is calculated relative to the control. The EC₅₀ value is then determined by probit analysis.

Potential Mechanism of Action (Hypothetical)

The precise molecular target of this compound in agrochemical applications is unknown. However, based on the broad bioactivity of related isoquinoline alkaloids, several potential mechanisms can be postulated.

Signaling_Pathway cluster_herbicide Herbicidal Action cluster_insecticide Insecticidal Action cluster_fungicide Fungicidal Action H1 Ethyl Isoquinoline- 7-carboxylate H2 Inhibition of Photosystem II H1->H2 H3 Disruption of Cellulose Biosynthesis H1->H3 H4 Inhibition of Amino Acid Synthesis H1->H4 H5 Plant Death H2->H5 H3->H5 H4->H5 I1 Ethyl Isoquinoline- 7-carboxylate I2 Modulation of Octopamine Receptors I1->I2 I3 Inhibition of Acetylcholinesterase I1->I3 I4 Disruption of Midgut Epithelial Cells I1->I4 I5 Insect Paralysis and Death I2->I5 I3->I5 I4->I5 F1 Ethyl Isoquinoline- 7-carboxylate F2 Inhibition of Ergosterol Biosynthesis F1->F2 F3 Disruption of Cell Wall Integrity F1->F3 F4 Inhibition of Mitochondrial Respiration F1->F4 F5 Fungal Cell Death F2->F5 F3->F5 F4->F5

Application Notes and Protocols for the Scale-Up Synthesis of Ethyl Isoquinoline-7-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for a scalable, four-step synthesis of Ethyl isoquinoline-7-carboxylate, a valuable building block in medicinal chemistry and drug development. The described synthetic route is designed for industrial applicability, focusing on readily available starting materials and robust reaction conditions.

Introduction

This compound is a key intermediate in the synthesis of various pharmacologically active compounds. Its isoquinoline core is a privileged scaffold found in numerous natural products and synthetic drugs. The 7-carboxylate functionality offers a versatile handle for further chemical modifications, making it a crucial component in the development of novel therapeutics. This document outlines a reliable and scalable synthetic pathway starting from 3-methylbenzoic acid.

Overall Synthetic Scheme

The synthesis of this compound is achieved through a four-step sequence:

  • Esterification: Protection of the carboxylic acid functionality of 3-methylbenzoic acid as its ethyl ester.

  • Benzylic Bromination: Radical-mediated bromination of the benzylic methyl group.

  • Formylation: Conversion of the benzyl bromide to the corresponding aldehyde via the Sommelet reaction.

  • Pomeranz-Fritsch Cyclization: Construction of the isoquinoline ring system to yield the final product.

Synthetic_Scheme Start 3-Methylbenzoic Acid Step1 Ethyl 3-methylbenzoate Start->Step1 Step 1: Esterification (Ethanol, H₂SO₄) Step2 Ethyl 3-(bromomethyl)benzoate Step1->Step2 Step 2: Benzylic Bromination (NBS, AIBN) Step3 Ethyl 3-formylbenzoate Step2->Step3 Step 3: Formylation (Hexamethylenetetramine, H₂O) Final This compound Step3->Final Step 4: Pomeranz-Fritsch Cyclization (Aminoacetaldehyde diethyl acetal, H₂SO₄)

Caption: Overall synthetic workflow for this compound.

Data Presentation

The following table summarizes the key quantitative data for each step of the synthesis, providing a clear comparison of expected yields and purity levels for scalability assessment.

StepReactionStarting MaterialProductMolecular Weight ( g/mol )Typical Yield (%)Purity (%)
1Esterification3-Methylbenzoic AcidEthyl 3-methylbenzoate164.2090-95>98
2Benzylic BrominationEthyl 3-methylbenzoateEthyl 3-(bromomethyl)benzoate243.1080-85>97
3FormylationEthyl 3-(bromomethyl)benzoateEthyl 3-formylbenzoate178.1865-75>98
4Pomeranz-Fritsch CyclizationEthyl 3-formylbenzoateThis compound201.2250-60>99

Experimental Protocols

Detailed methodologies for each key experimental step are provided below. These protocols are optimized for laboratory scale and can be adapted for pilot and industrial scale production with appropriate safety and engineering controls.

Step 1: Esterification of 3-Methylbenzoic Acid

This protocol describes the Fischer esterification of 3-methylbenzoic acid to produce ethyl 3-methylbenzoate. The reaction utilizes an excess of ethanol to drive the equilibrium towards the product.

Esterification_Workflow cluster_reactants Reactant Preparation 3-Methylbenzoic_Acid 3-Methylbenzoic Acid Reaction_Mixture Combine and Reflux 3-Methylbenzoic_Acid->Reaction_Mixture Ethanol Ethanol (excess) Ethanol->Reaction_Mixture H2SO4 Conc. H₂SO₄ (catalyst) H2SO4->Reaction_Mixture Workup Aqueous Workup (NaHCO₃ wash) Reaction_Mixture->Workup Cool to RT Purification Distillation Workup->Purification Extract with Et₂O Product1 Ethyl 3-methylbenzoate Purification->Product1 Bromination_Workflow cluster_reactants2 Reactant Preparation Ethyl_3-methylbenzoate Ethyl 3-methylbenzoate Reaction_Mixture2 Combine and Reflux Ethyl_3-methylbenzoate->Reaction_Mixture2 NBS N-Bromosuccinimide (NBS) NBS->Reaction_Mixture2 AIBN AIBN (initiator) AIBN->Reaction_Mixture2 Solvent Carbon Tetrachloride Solvent->Reaction_Mixture2 Workup2 Filtration and Washing Reaction_Mixture2->Workup2 Cool to RT Purification2 Recrystallization or Chromatography Workup2->Purification2 Concentrate filtrate Product2 Ethyl 3-(bromomethyl)benzoate Purification2->Product2 Formylation_Workflow cluster_reactants3 Reactant Preparation Benzyl_Bromide Ethyl 3-(bromomethyl)benzoate Salt_Formation Quaternary Salt Formation Benzyl_Bromide->Salt_Formation Hexamine Hexamethylenetetramine Hexamine->Salt_Formation Solvent3 Chloroform Solvent3->Salt_Formation Hydrolysis Hydrolysis (Water, Reflux) Salt_Formation->Hydrolysis Isolate salt Workup3 Extraction Hydrolysis->Workup3 Cool and extract Purification3 Column Chromatography Workup3->Purification3 Product3 Ethyl 3-formylbenzoate Purification3->Product3 Cyclization_Workflow cluster_reactants4 Reactant Preparation Aldehyde Ethyl 3-formylbenzoate Reaction_Mixture4 Combine and Heat Aldehyde->Reaction_Mixture4 Aminoacetal Aminoacetaldehyde diethyl acetal Aminoacetal->Reaction_Mixture4 Acid_Catalyst Conc. H₂SO₄ Acid_Catalyst->Reaction_Mixture4 Workup4 Neutralization and Extraction Reaction_Mixture4->Workup4 Cool and pour onto ice Purification4 Column Chromatography Workup4->Purification4 Extract with EtOAc Final_Product This compound Purification4->Final_Product

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl Isoquinoline-7-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of Ethyl isoquinoline-7-carboxylate. It includes troubleshooting guides in a question-and-answer format, detailed experimental protocols, and comparative data to improve reaction yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound and related isoquinoline derivatives.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in isoquinoline synthesis can stem from several factors, depending on the chosen synthetic route. Here are some common causes and troubleshooting strategies:

  • Incomplete Cyclization: The core ring-forming reaction is critical. Ensure your reaction conditions are optimal for the chosen method.

    • Bischler-Napieralski Reaction: This reaction requires strong dehydrating agents like phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃). Insufficient amounts or inactive reagents can lead to incomplete cyclization. Consider increasing the equivalents of the dehydrating agent or using freshly opened reagents. The reaction is also most effective with electron-donating groups on the benzene ring.

    • Pomeranz-Fritsch Reaction: This reaction is sensitive to the acid catalyst concentration. Concentrated sulfuric acid is commonly used. If the yield is low, consider optimizing the acid concentration and reaction temperature.

    • Pictet-Spengler Reaction: The condensation to form the initial imine and subsequent cyclization are pH-dependent. Ensure the pH of your reaction medium is optimal for both steps.

  • Side Reactions: Unwanted side reactions can consume starting materials and reduce the yield of the desired product.

    • In the Bischler-Napieralski reaction, a common side reaction is the retro-Ritter reaction, which forms styrenes.[1]

    • Oxidation of starting materials or intermediates can be an issue. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Substrate Reactivity: The electronic nature of the substituents on the aromatic ring significantly influences the reaction's success. Electron-withdrawing groups, such as the carboxylate group in your target molecule, can deactivate the ring towards electrophilic substitution, making cyclization more difficult. In such cases, more forcing reaction conditions (higher temperatures, stronger acids) may be necessary.

  • Purification Losses: The desired product might be lost during workup and purification. Optimize your extraction and chromatography procedures to minimize losses.

Q2: I am observing the formation of significant side products. How can I identify and minimize them?

A2: Side product formation is a common challenge. Here's a systematic approach to address it:

  • Identify the Side Products: Use analytical techniques like TLC, LC-MS, and NMR to identify the structure of the major side products.

  • Relate to the Reaction Mechanism: Once identified, try to understand how these side products might be formed based on the reaction mechanism. For example, in the Bischler-Napieralski synthesis, the presence of styrenes points towards a retro-Ritter side reaction.[1]

  • Optimize Reaction Conditions:

    • Temperature: Lowering the reaction temperature can sometimes suppress side reactions that have a higher activation energy than the desired reaction.

    • Reaction Time: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. Prolonged reaction times can lead to the decomposition of the product or the formation of more side products.

    • Reagent Stoichiometry: Carefully control the stoichiometry of your reagents. An excess of a particular reagent might promote side reactions.

Q3: I'm having difficulty purifying the final product. What are the recommended purification methods?

A3: this compound, being an ester, is generally amenable to standard purification techniques.

  • Column Chromatography: Silica gel column chromatography is a common and effective method for purifying isoquinoline derivatives. A gradient elution system using a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate) is typically effective. The optimal solvent system should be determined by thin-layer chromatography (TLC).

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be a highly effective purification method.

  • Acid-Base Extraction: Since the isoquinoline nitrogen is basic, you can use acid-base extraction during the workup to remove non-basic impurities. The product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove neutral and acidic impurities, and then liberated by basifying the aqueous layer and extracting with an organic solvent.

Experimental Protocols

1. Bischler-Napieralski Reaction (Two-step: Amide formation and Cyclization)

This method involves the cyclization of a β-phenylethylamide.

  • Step 1: Amide Formation

    • To a solution of a substituted β-phenylethylamine (1 equivalent) in an appropriate solvent (e.g., dichloromethane or toluene), add a base such as triethylamine (1.2 equivalents).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add the desired acyl chloride or anhydride (1.1 equivalents).

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Upon completion, wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amide.

  • Step 2: Cyclization and Dehydrogenation

    • Dissolve the crude amide in a high-boiling solvent such as toluene or xylene.

    • Add a dehydrating agent, such as phosphorus pentoxide (P₂O₅, 2-3 equivalents) or phosphoryl chloride (POCl₃, 2-3 equivalents), portion-wise.

    • Heat the mixture to reflux (typically 110-140 °C) for several hours, monitoring by TLC.

    • Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

    • Basify the mixture with a concentrated base solution (e.g., NaOH or K₂CO₃) to a pH of 9-10.

    • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The resulting 3,4-dihydroisoquinoline can be dehydrogenated to the isoquinoline using a catalyst such as Pd/C in a high-boiling solvent.

2. Pomeranz-Fritsch Reaction

This reaction involves the acid-catalyzed cyclization of a benzalaminoacetal.

  • Condense the appropriately substituted benzaldehyde (1 equivalent) with aminoacetaldehyde diethyl acetal (1.1 equivalents) in a suitable solvent like ethanol.

  • Remove the solvent under reduced pressure.

  • To the resulting crude Schiff base, add concentrated sulfuric acid carefully at 0 °C.

  • Slowly warm the mixture to room temperature and then heat to the desired temperature (can range from room temperature to 100 °C) for several hours.

  • Monitor the reaction by TLC.

  • Carefully pour the reaction mixture onto ice and basify with a concentrated base.

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • Purify the crude product by column chromatography.

Data Presentation

The following table summarizes typical reaction conditions and yields for different isoquinoline synthesis methods. Note that yields are highly substrate-dependent, and the presence of an electron-withdrawing group like an ethyl carboxylate may result in lower yields than those reported for electron-rich systems.

Synthetic MethodKey ReagentsTypical SolventTemperatureTypical Yield RangeReference
Bischler-Napieralski P₂O₅ or POCl₃Toluene, XyleneReflux (110-140 °C)40-85%[2]
Pomeranz-Fritsch Conc. H₂SO₄None or EthanolRT to 100 °C30-70%[3]
Pictet-Spengler Acid catalyst (e.g., HCl, TFA)VariousRT to Reflux50-90% (for tetrahydroisoquinolines)[4]
Domino Reaction Phthalaldehyde, Ethyl Glycinate, EtONaEthanolReflux~75% (for Ethyl isoquinoline-3-carboxylate)[5]

Mandatory Visualization

The following diagrams illustrate the logical workflow of a typical synthesis and the reaction mechanisms of the key synthetic routes.

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Analysis start Starting Materials reaction Chemical Reaction (e.g., Bischler-Napieralski) start->reaction monitoring Reaction Monitoring (TLC, LC-MS) reaction->monitoring quenching Quenching monitoring->quenching extraction Extraction quenching->extraction purification Purification (Column Chromatography) extraction->purification characterization Characterization (NMR, MS) purification->characterization final_product Final Product: This compound characterization->final_product

Caption: General experimental workflow for the synthesis of this compound.

bischler_napieralski amide β-Phenylethylamide intermediate Nitrilium Ion Intermediate amide->intermediate Dehydration reagent P₂O₅ or POCl₃ reagent->amide cyclization Intramolecular Electrophilic Aromatic Substitution intermediate->cyclization dihydroisoquinoline 3,4-Dihydroisoquinoline cyclization->dihydroisoquinoline dehydrogenation Dehydrogenation (e.g., Pd/C) dihydroisoquinoline->dehydrogenation isoquinoline Isoquinoline Product dehydrogenation->isoquinoline pomeranz_fritsch benzaldehyde Substituted Benzaldehyde schiff_base Schiff Base (Benzalaminoacetal) benzaldehyde->schiff_base aminoacetal Aminoacetaldehyde Diethyl Acetal aminoacetal->schiff_base cyclization Acid-Catalyzed Cyclization schiff_base->cyclization acid Conc. H₂SO₄ acid->cyclization isoquinoline Isoquinoline Product cyclization->isoquinoline

References

Purification of "Ethyl isoquinoline-7-carboxylate" from reaction byproducts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of Ethyl isoquinoline-7-carboxylate from reaction byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the synthesis of this compound?

A1: Impurities can originate from various sources, including unreacted starting materials, byproducts of the synthetic route employed, and degradation of the product. Common synthetic routes like the Pomeranz-Fritsch reaction may lead to the following types of impurities:

  • Process-Related Impurities:

    • Unreacted substituted benzaldehyde or aminoacetal precursors.

    • Partially cyclized intermediates.

    • Isomeric isoquinoline-carboxylates.

    • Residual solvents from the reaction or workup (e.g., ethanol, toluene, dichloromethane).[1]

  • Degradation Impurities:

    • Isoquinoline-7-carboxylic acid: This can form due to the hydrolysis of the ethyl ester group, particularly if the reaction workup or purification involves acidic or basic conditions.

    • Oxidation products: Exposure to air, especially at elevated temperatures, can lead to the formation of N-oxides or other oxidation byproducts.[1]

  • Elemental Impurities:

    • Traces of metal catalysts (e.g., palladium) if hydrogenation or cross-coupling reactions are involved in the synthetic pathway.[1]

Q2: What are the recommended purification techniques for this compound?

A2: The most common and effective purification techniques are column chromatography and recrystallization.

  • Column Chromatography: This is a versatile method for separating the target compound from a wide range of impurities. Silica gel is a common stationary phase.

  • Recrystallization: This technique is excellent for removing small amounts of impurities from a solid product, often yielding highly pure crystalline material.[2]

  • Acid-Base Extraction: Since isoquinolines are weakly basic, an extraction with a dilute acid can be used to separate the product from non-basic impurities. The protonated isoquinoline salt will move to the aqueous phase, which can then be neutralized to recover the product. However, care must be taken to avoid hydrolysis of the ester.

Q3: What is a good starting point for developing a column chromatography method?

A3: A good starting point is to first analyze the crude mixture by Thin Layer Chromatography (TLC) using various solvent systems. For isoquinoline derivatives, a common mobile phase is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. A system that provides a retention factor (Rf) of approximately 0.3 for the desired product is often a good starting point for column chromatography. For compounds of moderate polarity, a solvent system of 10-50% ethyl acetate in hexanes is a reasonable starting point.

Troubleshooting Guides

Problem 1: Low yield after column chromatography.
Possible Cause Troubleshooting Step
Product is highly polar and is retained on the silica gel. Increase the polarity of the eluent. A gradient elution from a non-polar to a more polar solvent system (e.g., from 10% to 50% ethyl acetate in hexanes) can be effective. For very polar compounds, adding a small amount of methanol (up to 5%) to the eluent may be necessary.
Product is co-eluting with an impurity. Optimize the solvent system using TLC. Try different solvent mixtures (e.g., dichloromethane/methanol or ether/hexanes). If separation is still difficult, consider using a different stationary phase (e.g., alumina) or a different purification technique like recrystallization.
Product is unstable on silica gel (acidic). The weak basicity of the isoquinoline nitrogen can lead to strong interactions with the acidic silica gel. Deactivation of the silica gel by adding a small amount of a volatile base like triethylamine (0.1-1%) to the eluent can mitigate this issue.
Improper column packing. Ensure the column is packed uniformly without any air bubbles or channels, as this can lead to poor separation and product loss.
Problem 2: The product "oils out" during recrystallization.
Possible Cause Troubleshooting Step
The boiling point of the solvent is higher than the melting point of the product. Choose a solvent with a lower boiling point.
The solution is supersaturated. Use a larger volume of solvent to dissolve the crude product.
Cooling the solution too quickly. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Inducing crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal can be helpful.
Insoluble impurities are present. Perform a hot filtration to remove any insoluble material before allowing the solution to cool.
Problem 3: Presence of isoquinoline-7-carboxylic acid in the final product.
Possible Cause Troubleshooting Step
Hydrolysis of the ethyl ester during acidic or basic workup. Minimize the exposure time to acidic or basic aqueous solutions. Use mild acids (e.g., dilute citric acid) or bases (e.g., sodium bicarbonate) and perform extractions at low temperatures.
Hydrolysis during column chromatography on acidic silica gel. As mentioned previously, neutralize the silica gel by adding a small amount of triethylamine to the eluent.
Incomplete separation from the carboxylic acid impurity. The carboxylic acid is significantly more polar than the ester. A well-optimized column chromatography protocol should effectively separate them. Alternatively, dissolve the mixture in an organic solvent like ethyl acetate and wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove the acidic impurity.

Experimental Protocols

Protocol 1: Column Chromatography Purification
  • Preparation of the Adsorbent: Prepare a slurry of silica gel in the initial, least polar eluent.

  • Packing the Column: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring a uniform bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading). Carefully load the sample onto the top of the column.

  • Elution: Begin elution with the least polar solvent mixture. Gradually increase the polarity of the eluent (gradient elution) to elute the compounds based on their polarity.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Table 1: Suggested Solvent Systems for Column Chromatography

Solvent System Ratio (v/v) Notes
Petroleum Ether / Ethyl Acetate15:1 to 5:1A good starting point for many isoquinoline derivatives. The ratio can be adjusted based on TLC analysis.
Hexanes / Ethyl Acetate10:1 to 1:1A standard system for compounds of moderate polarity.
Dichloromethane / Methanol99:1 to 95:5Suitable for more polar impurities or if the product has low solubility in hexanes/ethyl acetate.
Protocol 2: Recrystallization
  • Solvent Selection: Choose a solvent or a solvent pair in which this compound is soluble at high temperatures but sparingly soluble at low temperatures. Ethyl acetate or a mixture of hexanes and ethyl acetate are good candidates.

  • Dissolution: Place the crude solid in a flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling with stirring until the solid completely dissolves.

  • Hot Filtration (if necessary): If any insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Table 2: Potential Solvents for Recrystallization

Solvent/Mixture Rationale
Ethyl AcetateAs an ester, the product is likely to have good solubility characteristics in ethyl acetate.
EthanolA common solvent for recrystallizing moderately polar organic compounds.
Hexanes / Ethyl AcetateA solvent pair where the product is dissolved in a minimal amount of hot ethyl acetate, and hexanes are added until the solution becomes turbid. Reheating to get a clear solution followed by slow cooling can yield good crystals.
TolueneCan be effective for aromatic compounds, but its high boiling point may be a disadvantage.[3]

Visualizations

Purification_Workflow cluster_purification Purification crude Crude Reaction Mixture workup Aqueous Workup (e.g., Extraction) crude->workup conc Concentration workup->conc crude_solid Crude Solid conc->crude_solid col_chrom Column Chromatography crude_solid->col_chrom Primary Purification recryst Recrystallization crude_solid->recryst If relatively pure col_chrom->recryst Further Purification pure_product Pure Ethyl isoquinoline-7-carboxylate col_chrom->pure_product recryst->pure_product

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic cluster_analysis Initial Analysis cluster_solutions Purification Strategy start Impure Product tlc_analysis TLC Analysis start->tlc_analysis nmr_analysis ¹H NMR Analysis start->nmr_analysis decision_impurities Nature of Impurities? tlc_analysis->decision_impurities nmr_analysis->decision_impurities col_chrom Column Chromatography decision_impurities->col_chrom Multiple / Close-running recryst Recrystallization decision_impurities->recryst Minor / Different Solubility acid_base Acid-Base Extraction decision_impurities->acid_base Acidic (e.g., Carboxylic Acid) decision_separation Good Separation? col_chrom->decision_separation recryst->decision_separation acid_base->decision_separation decision_separation->tlc_analysis No, Re-evaluate pure Pure Product decision_separation->pure Yes

Caption: Logical flow for troubleshooting the purification of this compound.

References

Common side reactions in the synthesis of isoquinoline-7-carboxylates

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of isoquinoline-7-carboxylates. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions (FAQs) encountered during the synthesis of this important class of compounds.

Frequently Asked Questions (FAQs)

Q1: I am experiencing low yields in the synthesis of my isoquinoline-7-carboxylate derivative using the Bischler-Napieralski reaction. What are the common causes and how can I improve the yield?

Low yields in the Bischler-Napieralski synthesis of isoquinoline-7-carboxylates are a common issue, primarily due to the electron-withdrawing nature of the carboxylate group, which deactivates the aromatic ring towards electrophilic substitution.[1]

Common Causes for Low Yield:

  • Electron-Withdrawing Group: The carboxylate group at the 7-position deactivates the benzene ring, making the intramolecular cyclization step of the Bischler-Napieralski reaction more difficult.[2][3]

  • Retro-Ritter Reaction: This is a significant side reaction where the intermediate nitrilium ion fragments to form a styrene derivative and a nitrile, leading to a reduction in the desired product.[4]

  • Harsh Reaction Conditions: High temperatures and strong acids can lead to decomposition of starting materials and products, including potential decarboxylation.

Troubleshooting and Solutions:

StrategyDetailed ProtocolExpected Outcome
Use of Milder Activating Agents Instead of traditional reagents like POCl₃ or P₂O₅ alone, consider using trifluoromethanesulfonic anhydride (Tf₂O) in the presence of a non-nucleophilic base like 2-chloropyridine. This allows for lower reaction temperatures.[5]Increased yield by promoting cyclization under milder conditions and minimizing side reactions.
Prevention of Retro-Ritter Reaction A modified procedure involves the use of oxalyl chloride to form an N-acyliminium intermediate, which is less prone to fragmentation. This is followed by removal of the oxalyl group.[4][6]Significant reduction of the styrene byproduct and a corresponding increase in the desired dihydroisoquinoline yield.
Optimize Reaction Conditions Carefully control the reaction temperature and time. For substrates with electron-withdrawing groups, a higher concentration of the condensing agent (e.g., P₂O₅ in refluxing POCl₃) might be necessary, but this should be optimized to avoid degradation.[1]Improved balance between reaction completion and product decomposition, leading to higher isolated yields.

Logical Workflow for Troubleshooting Low Yields in Bischler-Napieralski Synthesis

Bischler_Napieralski_Troubleshooting start Low Yield in Bischler-Napieralski Synthesis check_ewg Is an electron-withdrawing group (EWG) present? start->check_ewg ewg_yes Yes (e.g., -COOH, -COOR) check_ewg->ewg_yes ewg_no No check_ewg->ewg_no side_reaction Analyze crude reaction mixture for byproducts. (e.g., by LC-MS, NMR) ewg_yes->side_reaction ewg_no->side_reaction styrene_check Is styrene derivative (from retro-Ritter) detected? side_reaction->styrene_check styrene_yes Yes styrene_check->styrene_yes styrene_no No styrene_check->styrene_no solution_retro_ritter Implement strategy to prevent retro-Ritter: - Use oxalyl chloride method - Use corresponding nitrile as solvent styrene_yes->solution_retro_ritter degradation_check Is there evidence of starting material/product degradation? styrene_no->degradation_check degradation_yes Yes degradation_check->degradation_yes degradation_no No degradation_check->degradation_no solution_milder_cond Use milder activating agents and lower reaction temperatures: - Tf₂O / 2-chloropyridine degradation_yes->solution_milder_cond solution_optimize Systematically optimize: - Reagent stoichiometry - Temperature - Reaction time degradation_no->solution_optimize

Troubleshooting Low Yields in Bischler-Napieralski Synthesis
Q2: I am attempting a Pomeranz-Fritsch synthesis of an isoquinoline-7-carboxylate, but the reaction is not proceeding or giving very low conversion. What could be the issue?

The Pomeranz-Fritsch reaction, which involves an acid-catalyzed electrophilic cyclization, is highly sensitive to the electronic nature of the benzaldehyde derivative.

Primary Cause:

  • Deactivated Aromatic Ring: An electron-withdrawing group like a carboxylate on the benzaldehyde starting material deactivates the aromatic ring, making the key electrophilic ring-closure step very difficult.[7][8] Traditional conditions using sulfuric acid are often ineffective for such substrates.

Troubleshooting and Solutions:

StrategyDetailed ProtocolExpected Outcome
Use of Stronger Lewis Acids Employ stronger Lewis acids such as trifluoroacetic anhydride or lanthanide triflates in place of or in addition to sulfuric acid to enhance the electrophilicity of the cyclization precursor.[7]Improved conversion to the desired isoquinoline by facilitating the difficult cyclization step.
Modified Reaction Conditions Consider the Bobbitt modification, which involves reduction of the initial imine to an amine, followed by cyclization. This can sometimes proceed under milder conditions.[9]Formation of a tetrahydroisoquinoline-7-carboxylate, which can then be oxidized to the final product.
Q3: I have observed the formation of an N-oxide byproduct in my isoquinoline synthesis. How can I prevent its formation or remove it?

N-oxide formation can occur during the synthesis or workup, particularly if oxidizing conditions are present.

Prevention:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Avoid Oxidizing Agents: Ensure that no unintended oxidizing agents are present in the reaction mixture.

Removal (Reduction of N-oxide):

If N-oxide formation is unavoidable, it can be reduced back to the parent isoquinoline.

ReagentTypical ConditionsSelectivity
Titanium(III) chloride (TiCl₃) TiCl₃ in an aqueous or mixed aqueous/organic solvent system at room temperature.[10]Highly selective for the N-O bond, leaving many other functional groups, including esters, intact.
Triphenylphosphine (PPh₃) Heating the N-oxide with PPh₃ in a suitable solvent.[6]Generally effective, but may require higher temperatures.
Palladium on Carbon (Pd/C) with a Hydrogen Source Pd/C with ammonium formate in methanol at room temperature or under reflux.[11]Effective, but may also reduce other functional groups depending on the specific conditions and substrate.

Decision Tree for Handling N-Oxide Byproducts

N_Oxide_Workflow start N-Oxide Detected as Byproduct prevention_check Is prevention feasible in subsequent runs? start->prevention_check prevention_yes Yes prevention_check->prevention_yes prevention_no No prevention_check->prevention_no implement_prevention Implement preventative measures: - Use inert atmosphere - Check for oxidizing agents prevention_yes->implement_prevention removal_strategy Select a reduction method based on substrate compatibility prevention_no->removal_strategy check_other_groups Are other reducible groups present (e.g., nitro)? removal_strategy->check_other_groups other_groups_yes Yes check_other_groups->other_groups_yes other_groups_no No check_other_groups->other_groups_no selective_reduction Use a highly selective reagent: - TiCl₃ other_groups_yes->selective_reduction general_reduction Use a general reduction method: - PPh₃ - Pd/C, H₂ source other_groups_no->general_reduction

References

Overcoming challenges in the synthesis of polysubstituted isoquinolines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of polysubstituted isoquinolines. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of these important heterocyclic compounds. Below you will find troubleshooting guides and frequently asked questions (FAQs) for both classical and modern synthetic methods, detailed experimental protocols, and comparative data to guide your experimental design.

Troubleshooting Guides & FAQs

This section is organized by reaction type, addressing specific issues you may encounter.

Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a widely used method for the synthesis of 3,4-dihydroisoquinolines, which can be subsequently oxidized to isoquinolines.[1] It involves the acid-catalyzed cyclization of a β-arylethylamide.[2]

Frequently Asked Questions (FAQs):

  • Q1: My Bischler-Napieralski reaction is giving a very low yield. What are the common causes and how can I improve it?

    A1: Low yields in the Bischler-Napieralski reaction can stem from several factors:

    • Insufficiently activated aromatic ring: The reaction is an electrophilic aromatic substitution, and thus, electron-donating groups on the phenyl ring of the β-phenylethylamine are crucial for high yields.[1][2] If your substrate has electron-withdrawing groups, the reaction will be significantly slower and may require harsher conditions.

    • Ineffective dehydrating agent: The choice and quality of the dehydrating agent are critical. Phosphorus pentoxide (P₂O₅) and phosphoryl chloride (POCl₃) are commonly used.[2][3] For less reactive substrates, a combination of P₂O₅ in refluxing POCl₃ can be more effective.[4] Polyphosphoric acid (PPA) is also a viable option.[2] Ensure your reagents are anhydrous.

    • Suboptimal reaction temperature and time: The reaction often requires elevated temperatures (refluxing in solvents like toluene or xylene) to proceed to completion.[3] Monitor the reaction by TLC to determine the optimal reaction time.

    • Side reactions: The formation of byproducts can consume starting material and reduce the yield of the desired product. (See Q2 for more details).

  • Q2: I am observing significant side product formation in my Bischler-Napieralski reaction. What are these side products and how can I minimize them?

    A2: A common side reaction is the retro-Ritter reaction , which leads to the formation of styrenes.[3][5] This occurs via the fragmentation of the nitrilium ion intermediate.[3] To minimize this:

    • Use of a nitrile solvent: Performing the reaction in a nitrile solvent corresponding to the nitrile that would be eliminated can shift the equilibrium away from the retro-Ritter product.[3]

    • Milder reaction conditions: Using milder dehydrating agents or lower temperatures can sometimes reduce the extent of side reactions.

    • Alternative reagents: The use of oxalyl chloride to form an N-acyliminium intermediate has been shown to avoid the elimination that leads to the retro-Ritter product.[3]

  • Q3: Can the Bischler-Napieralski reaction lead to regioisomeric products?

    A3: Yes, particularly when the aromatic ring has multiple potential sites for cyclization. The cyclization generally occurs at the position most activated by electron-donating groups and is sterically accessible. In some cases, unexpected regioisomers can form through ipso-attack followed by rearrangement, especially with certain substitution patterns on the aromatic ring.[6] Careful analysis of the product mixture by NMR and other spectroscopic techniques is essential.

Pictet-Spengler Reaction

The Pictet-Spengler reaction is a versatile method for synthesizing tetrahydroisoquinolines from a β-arylethylamine and an aldehyde or ketone.[7]

Frequently Asked Questions (FAQs):

  • Q1: My Pictet-Spengler reaction is not proceeding or is giving a low yield. What are the key factors to consider?

    A1: Several factors influence the success of the Pictet-Spengler reaction:

    • Aromatic ring activation: Similar to the Bischler-Napieralski reaction, electron-donating groups on the aromatic ring of the β-arylethylamine are highly beneficial and often necessary for good yields under mild conditions.[1] Substrates with electron-withdrawing groups may require harsher conditions, such as stronger acids and higher temperatures.[7]

    • Aldehyde/Ketone reactivity: The electrophilicity of the carbonyl component is important. Aldehydes are generally more reactive than ketones.

    • Acid catalyst: The reaction is typically acid-catalyzed. Common catalysts include protic acids like HCl, H₂SO₄, and trifluoroacetic acid (TFA), as well as Lewis acids.[1][8] The choice and concentration of the acid can significantly impact the reaction rate and yield.

    • Solvent: The choice of solvent can influence the reaction. Protic solvents are common, but aprotic media have also been used successfully, sometimes leading to higher yields.[7]

  • Q2: How can I control the regioselectivity of the Pictet-Spengler reaction when I have an unsymmetrically substituted aromatic ring?

    A2: Regioselectivity is primarily governed by electronic effects. The cyclization will preferentially occur at the aromatic position that is most nucleophilic (i.e., most activated by electron-donating groups). Steric hindrance can also play a role, favoring cyclization at a less hindered position. Careful consideration of the substrate's electronic and steric properties is key to predicting and controlling the regioselectivity.

  • Q3: I am trying to perform a diastereoselective Pictet-Spengler reaction. What strategies can I employ?

    A3: Achieving diastereoselectivity is a common goal, especially in natural product synthesis. Several strategies can be used:

    • Chiral auxiliaries: Attaching a chiral auxiliary to the nitrogen of the β-arylethylamine can induce facial selectivity in the cyclization step.[9][10] The auxiliary can then be removed to yield the enantiomerically enriched product.

    • Chiral catalysts: The use of chiral Brønsted or Lewis acids can catalyze the reaction enantioselectively.

    • Substrate control: If the β-arylethylamine or the aldehyde already contains a stereocenter, it can direct the stereochemistry of the newly formed stereocenter. The choice of reaction conditions (e.g., kinetic vs. thermodynamic control) can influence the diastereomeric ratio.[11]

Pomeranz-Fritsch Reaction

The Pomeranz-Fritsch reaction is used to synthesize isoquinolines from a benzaldehyde and a 2,2-dialkoxyethylamine.[12]

Frequently Asked Questions (FAQs):

  • Q1: The yields of my Pomeranz-Fritsch reaction are consistently low. What are the common pitfalls and how can I improve the yield?

    A1: The Pomeranz-Fritsch reaction is notorious for variable and often low yields.[13] Key challenges and potential solutions include:

    • Harsh reaction conditions: The classical procedure often uses strong acids like concentrated sulfuric acid, which can lead to side reactions and degradation of starting materials and products.[14][15]

    • Hydrolysis of intermediates: The imine intermediate can be susceptible to hydrolysis under the strongly acidic conditions, reducing the amount of material available for cyclization.[16]

    • Alternative reagents and conditions: Several modifications have been developed to address these issues:

      • Schlittler-Müller modification: This approach uses a benzylamine and glyoxal semiacetal, which can sometimes provide better yields for certain substrates.[17][18]

      • Use of milder Lewis acids: Replacing strong protic acids with Lewis acids like trifluoroacetic anhydride or lanthanide triflates can lead to improved yields in some cases.[12]

      • Polyphosphoric acid (PPA): PPA can be an effective cyclizing agent for this reaction.[19]

  • Q2: Are there limitations to the types of substituents I can have on my starting materials for the Pomeranz-Fritsch reaction?

    A2: Yes, the reaction is sensitive to the electronic nature of the substituents on the benzaldehyde. Electron-donating groups on the aromatic ring generally facilitate the electrophilic cyclization step and lead to better yields. Conversely, strong electron-withdrawing groups can significantly hinder the reaction or prevent it from occurring altogether.

Modern Transition-Metal-Catalyzed Methods

Recent advances have led to the development of powerful transition-metal-catalyzed methods for isoquinoline synthesis, often offering milder reaction conditions and broader substrate scope.

Frequently Asked Questions (FAQs):

  • Q1: I am considering using a palladium-catalyzed approach for my isoquinoline synthesis. What are the common issues I might face?

    A1: While powerful, palladium-catalyzed reactions can present challenges:

    • Catalyst deactivation: The palladium catalyst can be sensitive to air, moisture, and certain functional groups. Ensuring inert reaction conditions and using high-purity reagents is crucial. Ligand choice is also critical for maintaining catalyst activity and achieving the desired reactivity and selectivity.

    • Ligand selection: The choice of ligand is paramount for a successful reaction. Common ligands for these types of cross-coupling and annulation reactions include phosphines (e.g., PPh₃, P(t-Bu)₃) and N-heterocyclic carbenes (NHCs). The optimal ligand will depend on the specific reaction and substrates.

    • Reaction optimization: These reactions often require careful optimization of parameters such as catalyst loading, ligand, base, solvent, and temperature to achieve high yields.

  • Q2: I am interested in using a rhodium-catalyzed C-H activation strategy. What are the key considerations?

    A2: Rhodium-catalyzed C-H activation is a powerful tool for isoquinoline synthesis.[20][21] Key considerations include:

    • Directing group: These reactions typically require a directing group on the substrate to guide the metal catalyst to the desired C-H bond for activation. Common directing groups include amides and oximes.

    • Oxidant: An oxidant is often required to regenerate the active catalytic species. Copper salts, such as Cu(OAc)₂, are frequently used.[20]

    • Ligand: Chiral cyclopentadienyl (Cp) ligands are often employed in Rh(III)-catalyzed asymmetric C-H functionalization reactions.[22] For non-asymmetric transformations, ligands like phosphines may be used.[23]

  • Q3: What are the advantages of using a copper-catalyzed method for isoquinoline synthesis?

    A3: Copper-catalyzed methods offer several advantages:

    • Cost-effectiveness: Copper is a more abundant and less expensive metal than palladium or rhodium.

    • Unique reactivity: Copper catalysts can promote unique transformations, such as the annulation of alkynyl imines with diazo compounds to form C4-functionalized quinolines.[24]

    • Milder conditions: Many copper-catalyzed reactions can be carried out under relatively mild conditions.

Data Presentation

Table 1: Comparison of Dehydrating Agents in the Bischler-Napieralski Reaction
Dehydrating AgentTypical ConditionsAdvantagesDisadvantages
POCl₃ Reflux in an inert solvent (e.g., toluene, acetonitrile)Readily available, effective for many substrates.[2]Can lead to side reactions like the retro-Ritter reaction.[3]
P₂O₅ High temperatures, often in a high-boiling solvent or neatVery powerful dehydrating agent, useful for unreactive substrates.[3]Harsh conditions can lead to degradation and lower yields.
PPA Heated, often without additional solventGood for some substrates, can act as both catalyst and solvent.[2]Viscous and can be difficult to work with.
Tf₂O Milder conditions, often with a non-nucleophilic baseCan provide higher yields and cleaner reactions for sensitive substrates.[2]More expensive than traditional reagents.
Table 2: Influence of Aromatic Substituents on Pictet-Spengler Reaction Yields
β-Arylethylamine SubstituentAldehydeCatalystTypical YieldReference
3,4-DimethoxyFormaldehydeHClHigh[7]
4-MethoxyAcetaldehydeTFAModerate to High[1]
UnsubstitutedBenzaldehydeStrong Acid, HeatLow to Moderate[7]
4-NitroFormaldehydeStrong Acid, HeatVery Low / No Reaction[7]
Table 3: Overview of Modern Catalytic Methods for Isoquinoline Synthesis
Catalyst SystemReaction TypeKey FeaturesTypical YieldsReference(s)
Pd(OAc)₂ / Ligand Cross-coupling / AnnulationVersatile, broad substrate scope.Moderate to Excellent[25]
[RhCp*Cl₂]₂ / AgSbF₆ C-H Activation / AnnulationHigh regioselectivity, atom economical.Good to Excellent[20][21]
CuI / Base Annulation / CycloadditionCost-effective, unique reactivity patterns.Good to Excellent[24][25][26]

Experimental Protocols

Protocol 1: Bischler-Napieralski Synthesis of 1-Methyl-3,4-dihydroisoquinoline

Materials:

  • N-(2-phenylethyl)acetamide

  • Phosphoryl chloride (POCl₃)

  • Anhydrous toluene

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • To a solution of N-(2-phenylethyl)acetamide (1 equivalent) in anhydrous toluene, add phosphoryl chloride (1.5 equivalents) dropwise at 0 °C under a nitrogen atmosphere.

  • After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Basify the aqueous solution to pH 8-9 with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1-methyl-3,4-dihydroisoquinoline.

Protocol 2: Pictet-Spengler Synthesis of 1,2,3,4-Tetrahydro-β-carboline

Materials:

  • Tryptamine

  • Formaldehyde (37% aqueous solution)

  • Trifluoroacetic acid (TFA)

  • Methanol

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine

  • Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

  • Dissolve tryptamine (1 equivalent) in methanol.

  • Add formaldehyde (1.2 equivalents) to the solution at room temperature.

  • Cool the mixture to 0 °C and add trifluoroacetic acid (1.1 equivalents) dropwise.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography or recrystallization to yield the pure 1,2,3,4-tetrahydro-β-carboline.

Protocol 3: Pomeranz-Fritsch Synthesis of Isoquinoline (Schlittler-Müller Modification)

Materials:

  • Benzylamine

  • Glyoxal diethyl acetal

  • Polyphosphoric acid (PPA)

  • Sodium hydroxide (NaOH), aqueous solution

  • Diethyl ether

Procedure:

  • Mix benzylamine (1 equivalent) and glyoxal diethyl acetal (1.1 equivalents) and stir at room temperature for 1-2 hours.

  • Add polyphosphoric acid to the mixture and heat to 120-140 °C.

  • Monitor the reaction by TLC. The reaction time can vary significantly depending on the substrate.

  • After completion, cool the reaction mixture and carefully add it to a mixture of ice and water.

  • Make the solution basic by the addition of a concentrated aqueous solution of sodium hydroxide.

  • Extract the product with diethyl ether (3 x volumes).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude isoquinoline by distillation or column chromatography.

Visualizations

Bischler-Napieralski Reaction Troubleshooting Workflow

Bischler_Napieralski_Troubleshooting start Low Yield in Bischler-Napieralski Reaction check_activation Is the aromatic ring sufficiently activated? start->check_activation check_reagent Is the dehydrating agent effective? check_activation->check_reagent Yes solution1 Consider substrates with electron-donating groups. check_activation->solution1 No check_conditions Are reaction conditions (temp, time) optimal? check_reagent->check_conditions Yes solution2 Use a stronger dehydrating agent (e.g., P2O5 in POCl3). Ensure anhydrous conditions. check_reagent->solution2 No check_sides Are there significant side reactions? check_conditions->check_sides Yes solution3 Increase temperature (e.g., switch to higher boiling solvent). Monitor by TLC for optimal time. check_conditions->solution3 No solution4 Address retro-Ritter reaction: - Use nitrile solvent - Milder conditions check_sides->solution4 Yes end Improved Yield check_sides->end No solution1->end solution2->end solution3->end solution4->end

Caption: Troubleshooting workflow for low yields in the Bischler-Napieralski reaction.

Pictet-Spengler Reaction Decision Pathway for Diastereoselectivity

Pictet_Spengler_Diastereoselectivity start Desired Diastereoselective Pictet-Spengler Reaction chiral_substrate Is a starting material (amine or aldehyde) chiral? start->chiral_substrate substrate_control Utilize Substrate Control (Kinetic vs. Thermodynamic) chiral_substrate->substrate_control Yes use_auxiliary Employ a Chiral Auxiliary on the Amine chiral_substrate->use_auxiliary No achieved Diastereoselective Product substrate_control->achieved use_catalyst Use a Chiral Catalyst (Brønsted or Lewis Acid) use_auxiliary->use_catalyst Or use_auxiliary->achieved use_catalyst->achieved

Caption: Decision pathway for achieving diastereoselectivity in the Pictet-Spengler reaction.

Logical Relationship of Modern Catalytic Methods

Modern_Methods center Polysubstituted Isoquinoline Synthesis pd Palladium Catalysis center->pd rh Rhodium Catalysis center->rh cu Copper Catalysis center->cu pd_details Cross-Coupling & Annulation pd->pd_details rh_details C-H Activation & Annulation rh->rh_details cu_details Annulation & Cycloaddition cu->cu_details

Caption: Logical relationship of common modern transition-metal catalyzed isoquinoline syntheses.

References

Stability and storage conditions for "Ethyl isoquinoline-7-carboxylate"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of Ethyl isoquinoline-7-carboxylate. The following troubleshooting guides and FAQs address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored in a tightly sealed container in a dry environment at room temperature.[1] Exposure to moisture should be minimized.

Q2: What is the expected shelf-life of this compound?

The manufacturer does not provide a specific shelf-life for this product. However, when stored under the recommended conditions (sealed, dry, room temperature), the compound is expected to be stable. It is good laboratory practice to re-analyze the purity of the compound if it has been stored for an extended period, especially if it is used in sensitive assays.

Q3: My experiment is giving inconsistent results. Could the this compound have degraded?

Inconsistent experimental results can be due to a variety of factors, including compound degradation. If you suspect degradation, you should assess the purity of your sample. Common signs of degradation in solid organic compounds can include a change in color, texture, or the appearance of an oily film. However, degradation is often not visible. Analytical methods such as HPLC, LC-MS, or NMR are recommended to confirm the purity and integrity of the compound.

Q4: What are the likely degradation pathways for this compound?

  • Hydrolysis: The ethyl ester group is susceptible to hydrolysis, which would yield isoquinoline-7-carboxylic acid and ethanol. This process can be catalyzed by acidic or basic conditions and is accelerated by the presence of water.

  • Oxidation: The isoquinoline ring system may be susceptible to oxidation over time, especially if exposed to air and light. This can lead to the formation of N-oxides or other oxidation products.

Q5: Are there any known incompatibilities for this compound?

Avoid strong oxidizing agents, strong acids, and strong bases, as these can promote the degradation of the compound. It is also advisable to avoid prolonged exposure to high temperatures and direct sunlight.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Change in physical appearance (e.g., discoloration, clumping) Compound degradation or absorption of moisture.Assess the purity of the compound using an appropriate analytical method (e.g., HPLC, NMR). If degraded, procure a fresh batch. Ensure the compound is stored in a desiccator.
Poor solubility compared to a fresh batch The compound may have degraded into less soluble impurities.Verify the identity and purity of the compound. Consider purification by recrystallization if a suitable solvent system can be identified.
Inconsistent or unexpected biological/chemical activity Loss of compound potency due to degradation.Confirm the purity and concentration of your stock solutions. Prepare fresh solutions from a new or verified batch of the compound.
Appearance of new peaks in analytical chromatograms (e.g., HPLC, LC-MS) Presence of degradation products or impurities.Characterize the impurities if possible. If degradation is confirmed, review storage and handling procedures.

Stability and Storage Summary

Parameter Recommendation Source
Storage Temperature Room Temperature[1]
Atmosphere Store in a dry environment.[1]
Container Tightly sealed container.[1]
Light Store away from direct light.General good practice
Moisture Avoid exposure to moisture.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of this compound. The specific conditions may need to be optimized for your system.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

    • Dilute the stock solution to a working concentration of approximately 50 µg/mL with the mobile phase.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

    • Gradient: Start at 10% B, increase to 90% B over 15 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Analysis:

    • Run a blank (mobile phase) followed by the sample.

    • The purity can be estimated by the area percentage of the main peak relative to the total peak area.

Protocol 2: Preparation of Stock Solutions
  • Weighing: Accurately weigh the desired amount of this compound in a clean vial.

  • Solvent Addition: Add the appropriate volume of a suitable solvent (e.g., DMSO for biological experiments, or a solvent in which it is freely soluble for chemical reactions) to achieve the desired concentration.

  • Dissolution: Vortex or sonicate the solution until the compound is completely dissolved. Gentle warming may be applied if necessary, but be cautious of potential degradation at elevated temperatures.

  • Storage: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.

Visual Guides

experimental_workflow cluster_storage Compound Handling and Storage cluster_experiment Experimental Use cluster_troubleshooting Troubleshooting receive Receive Compound store Store at Room Temperature, Sealed and Dry receive->store prepare_solution Prepare Stock Solution store->prepare_solution experiment Perform Experiment prepare_solution->experiment check_results Inconsistent Results? experiment->check_results analyze_purity Assess Purity (HPLC/NMR) check_results->analyze_purity Yes continue_exp Continue Experiment check_results->continue_exp No degraded Degradation Confirmed? analyze_purity->degraded new_batch Procure New Batch degraded->new_batch Yes degraded->continue_exp No

Caption: Workflow for handling, storage, and troubleshooting of this compound.

logical_relationship cluster_factors Factors Affecting Stability cluster_degradation Potential Degradation Pathways compound This compound moisture Moisture compound->moisture heat High Temperature compound->heat light Light compound->light ph Strong Acids/Bases compound->ph hydrolysis Hydrolysis moisture->hydrolysis heat->hydrolysis oxidation Oxidation heat->oxidation light->oxidation ph->hydrolysis

Caption: Factors influencing the stability of this compound.

References

Technical Support Center: Ethyl Isoquinoline-7-carboxylate - Impurity Identification and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying and characterizing impurities in "Ethyl isoquinoline-7-carboxylate". The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most likely types of impurities in a sample of this compound?

Impurities in this compound can be broadly categorized into three groups:

  • Process-Related Impurities: These are substances that originate from the manufacturing process. They include:

    • Unreacted Starting Materials: Depending on the synthetic route, these could include substituted benzaldehydes or phenylethylamines.

    • Intermediates: Partially reacted compounds that have not been fully converted to the final product.

    • By-products: Formed from side reactions during the synthesis.

    • Reagents and Catalysts: Residual amounts of chemicals used to facilitate the reaction.

  • Degradation Products: These impurities form due to the decomposition of this compound over time or upon exposure to stress conditions like heat, light, humidity, acid, or base.

  • Residual Solvents: Solvents used during the synthesis or purification process that are not completely removed.

Q2: I see an unexpected peak in my HPLC chromatogram. How do I begin to identify it?

Identifying an unknown peak requires a systematic approach. Here is a general workflow:

  • Review the Synthesis Route: Understanding the starting materials, intermediates, and potential side reactions of the synthesis process is the first step in postulating the identity of an unknown peak.

  • Mass Spectrometry (MS) Analysis: Couple your HPLC to a mass spectrometer (LC-MS) to determine the mass-to-charge ratio (m/z) of the unknown peak. This provides the molecular weight of the impurity.

  • High-Resolution Mass Spectrometry (HRMS): If available, HRMS can provide a highly accurate mass measurement, which can be used to determine the elemental composition of the impurity.

  • Tandem Mass Spectrometry (MS/MS): Fragmenting the impurity ion in the mass spectrometer (MS/MS) can provide structural information based on the fragmentation pattern.

  • Forced Degradation Studies: Subjecting a pure sample of this compound to stress conditions (acid, base, oxidation, heat, light) can help to intentionally generate degradation products. If your unknown peak appears or increases in these studies, it is likely a degradant.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: If the impurity can be isolated in sufficient quantity and purity (e.g., through preparative HPLC), 1D and 2D NMR spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) can provide detailed structural elucidation.

Q3: What are the recommended starting conditions for developing an HPLC method for impurity profiling of this compound?

A good starting point for developing a reversed-phase HPLC (RP-HPLC) method would be:

ParameterRecommended Starting Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Start with a low percentage of B (e.g., 10%) and gradually increase to a high percentage (e.g., 90%) over 20-30 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm and 280 nm (or scan with a PDA detector)
Injection Volume 10 µL

This is a generic starting point, and the method will likely require optimization for your specific sample and impurity profile.

Troubleshooting Guides

Issue 1: Poor peak shape (tailing or fronting) in the HPLC chromatogram.

  • Possible Cause 1: Inappropriate mobile phase pH.

    • Troubleshooting: Isoquinolines are basic. Ensure the mobile phase pH is sufficiently low (e.g., pH 2.5-3.5 with formic or trifluoroacetic acid) to ensure the analyte is in its protonated form. This minimizes interactions with residual silanols on the column.

  • Possible Cause 2: Column overload.

    • Troubleshooting: Reduce the concentration of the sample being injected.

  • Possible Cause 3: Column degradation.

    • Troubleshooting: Replace the column with a new one of the same type.

Issue 2: Inconsistent retention times.

  • Possible Cause 1: Inadequate column equilibration.

    • Troubleshooting: Ensure the column is equilibrated with the initial mobile phase conditions for a sufficient time before each injection (e.g., 10-15 column volumes).

  • Possible Cause 2: Fluctuation in mobile phase composition.

    • Troubleshooting: Ensure mobile phase components are accurately measured and well-mixed. If using a gradient, check the pump performance.

  • Possible Cause 3: Temperature fluctuations.

    • Troubleshooting: Use a column oven to maintain a constant temperature.

Issue 3: Suspected co-elution of impurities.

  • Possible Cause 1: Inadequate chromatographic resolution.

    • Troubleshooting:

      • Modify the gradient slope (make it shallower).

      • Try a different mobile phase organic modifier (e.g., methanol instead of acetonitrile).

      • Use a column with a different stationary phase chemistry (e.g., phenyl-hexyl).

      • Decrease the flow rate.

Potential Impurities in this compound

Based on common synthetic routes for isoquinolines, such as the Pomeranz-Fritsch and Bischler-Napieralski reactions, the following potential impurities could be present.

Process-Related Impurities
Impurity TypePotential Structure/CompoundRationale
Starting Material Substituted BenzaldehydeIncomplete reaction in a Pomeranz-Fritsch type synthesis.
Starting Material Aminoacetaldehyde diethyl acetalIncomplete reaction in a Pomeranz-Fritsch type synthesis.
Intermediate Schiff Base IntermediateIncomplete cyclization in a Pomeranz-Fritsch type synthesis.
Starting Material Substituted β-phenylethylamineIncomplete acylation or cyclization in a Bischler-Napieralski synthesis.
By-product Isoquinoline-x-carboxylic acid (hydrolyzed ester)Hydrolysis of the ethyl ester during workup or purification.
By-product Positional Isomers (e.g., Ethyl isoquinoline-5- or 8-carboxylate)Lack of regioselectivity in the cyclization step.
Degradation Products

Forced degradation studies are essential to definitively identify degradation products.[1][2][3][4] The following are potential degradants based on the structure of this compound.

Stress ConditionPotential Degradation ProductRationale
Acid/Base Hydrolysis Isoquinoline-7-carboxylic acidHydrolysis of the ethyl ester functional group.
Oxidation N-oxide of this compoundOxidation of the nitrogen atom in the isoquinoline ring.
Photolytic Photodimers or other complex rearranged productsUV light can induce various photochemical reactions.

Experimental Protocols

HPLC-UV Method for Impurity Profiling

This method is a starting point and should be validated for your specific application.

  • Instrumentation: HPLC with a UV/PDA detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% (v/v) Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) %A %B
    0 90 10
    25 10 90
    30 10 90
    31 90 10

    | 40 | 90 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm or PDA scan from 200-400 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 1 mg/mL.

GC-MS Method for Volatile Impurities and Residual Solvents

This method is suitable for identifying volatile or semi-volatile impurities and residual solvents.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Split (e.g., 50:1) or splitless, depending on the expected concentration of impurities.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 40-500.

  • Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of 1-5 mg/mL.

¹H NMR for Structural Confirmation and Purity Assessment
  • Instrumentation: NMR Spectrometer (300 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum.

  • Analysis:

    • Confirm the characteristic peaks for this compound.

    • Integrate all peaks. The presence of impurities will be indicated by peaks that do not correspond to the main compound or the solvent.

    • The relative integration of impurity peaks to the main compound peaks can provide a semi-quantitative estimate of their levels.

Data Presentation

Table 1: Hypothetical HPLC-UV Data for Impurity Profiling
Peak No.Retention Time (min)Relative Retention Time (RRT)Area %Potential Identity
15.20.430.08Starting Material 1
28.90.740.12By-product 1
312.01.0099.75This compound
414.51.210.05Degradation Product 1
Table 2: Hypothetical GC-MS Data for Impurity Identification
Retention Time (min)Key m/z fragmentsPotential Identity
4.143, 58, 72Acetone (solvent)
7.891, 106Toluene (solvent)
15.2201, 172, 156, 128This compound
16.5215, 186, 170, 142Isomer of this compound

Visualizations

Impurity_Identification_Workflow cluster_start cluster_analysis Initial Analysis cluster_characterization Structural Characterization cluster_elucidation Final Elucidation cluster_end Start Unexpected Peak in Chromatogram Review_Synthesis Review Synthesis Route Start->Review_Synthesis LCMS LC-MS Analysis (Determine MW) Start->LCMS Review_Synthesis->LCMS HRMS HRMS (Elemental Composition) LCMS->HRMS MSMS MS/MS (Fragmentation Pattern) LCMS->MSMS Forced_Degradation Forced Degradation Studies LCMS->Forced_Degradation Isolation Isolate Impurity (Prep-HPLC) HRMS->Isolation MSMS->Isolation Forced_Degradation->Isolation NMR NMR Spectroscopy (¹H, ¹³C, 2D) Isolation->NMR End Structure Elucidated NMR->End

Caption: Workflow for identifying an unknown impurity.

Pomeranz_Fritsch_Impurities cluster_reactants Starting Materials cluster_product Main Product cluster_impurities Potential Impurities Benzaldehyde Substituted Benzaldehyde Product Ethyl isoquinoline- 7-carboxylate Benzaldehyde->Product Unreacted_Benz Unreacted Benzaldehyde Benzaldehyde->Unreacted_Benz Incomplete Reaction Aminoacetal Aminoacetaldehyde diethyl acetal Aminoacetal->Product Unreacted_Amino Unreacted Aminoacetal Aminoacetal->Unreacted_Amino Incomplete Reaction Schiff_Base Schiff Base Intermediate Product->Schiff_Base Incomplete Cyclization Isomer Positional Isomer Product->Isomer Side Reaction

Caption: Potential impurities from a Pomeranz-Fritsch synthesis.

Analytical_Techniques_Interplay cluster_separation Separation & Quantification cluster_identification Identification & Structure HPLC HPLC-UV MS Mass Spectrometry (LC-MS, GC-MS) HPLC->MS Provides MW of separated peaks GC GC-FID/MS GC->MS Provides MW of volatile components NMR NMR Spectroscopy MS->NMR Suggests structures to be confirmed NMR->HPLC Confirms identity of isolated peaks NMR->GC Confirms identity of volatile impurities

Caption: Interplay of analytical techniques for impurity analysis.

References

Troubleshooting low yields in Pomeranz–Fritsch isoquinoline synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with low yields in the Pomeranz–Fritsch isoquinoline synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the Pomeranz–Fritsch reaction and why are yields often variable?

The Pomeranz–Fritsch reaction is an acid-catalyzed method for synthesizing isoquinolines from a benzaldehyde and a 2,2-dialkoxyethylamine.[1] The reaction proceeds in two main stages: the formation of a benzalaminoacetal (a Schiff base), followed by an acid-catalyzed cyclization to form the isoquinoline ring system.[2][3] Yields can vary widely due to factors such as the nature of the acid catalyst, reaction temperature, and the electronic properties of substituents on the benzaldehyde starting material.[2][3]

Q2: What are the most common reasons for low yields in the Pomeranz–Fritsch synthesis?

Low yields are typically attributed to several factors:

  • Incomplete cyclization: The acid-catalyzed ring closure is often the most challenging step and can be sensitive to reaction conditions.

  • Substituent effects: Electron-withdrawing groups on the aromatic ring deactivate it towards the electrophilic cyclization, leading to lower yields.[4][5] Conversely, electron-donating groups generally improve yields.[6]

  • Side reactions: Under the strongly acidic conditions, various side reactions can occur, consuming starting materials and intermediates.

  • Substrate decomposition: The starting materials or intermediates may not be stable under the harsh reaction conditions.

Q3: How do substituents on the aromatic ring affect the reaction outcome?

The electronic nature of the substituents on the benzaldehyde ring plays a critical role in the success of the cyclization step.

  • Electron-Donating Groups (EDGs): Groups such as alkoxy (-OR), alkyl (-R), and amino (-NR2) increase the electron density of the aromatic ring, making it more nucleophilic and facilitating the electrophilic attack during cyclization.[6] This generally leads to higher yields of the desired isoquinoline.

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2), cyano (-CN), and carbonyl (-COR) decrease the electron density of the aromatic ring, making the cyclization step more difficult and often resulting in poor to no yield.[4][5]

Q4: What are the common modifications to the Pomeranz–Fritsch synthesis and when should they be used?

Several modifications have been developed to improve the yields and expand the scope of the Pomeranz–Fritsch reaction:

  • Schlittler-Müller Modification: This approach uses a substituted benzylamine and glyoxal hemiacetal as starting materials.[7][8] It is particularly useful for preparing C1-substituted isoquinolines.[7]

  • Bobbitt Modification: This modification involves the hydrogenation of the intermediate benzalaminoacetal before the acid-catalyzed cyclization. This pathway leads to the formation of 1,2,3,4-tetrahydroisoquinolines.[2][7] It is advantageous as it often proceeds under milder conditions and can reduce the formation of side products.[9]

  • Tosyl-Modification: In this variation, the intermediate benzylamine is converted to its N-tosylate. This derivative can then be cyclized under dilute mineral acid conditions, sometimes in a one-pot reaction.[10] This method can be effective for substrates that are sensitive to strong acids.

Troubleshooting Guide

Issue 1: Low or No Product Formation

This is the most common issue encountered. The following troubleshooting workflow can help identify and resolve the problem.

Troubleshooting_Workflow start Low/No Product check_starting_materials Verify Purity and Integrity of Starting Materials start->check_starting_materials check_schiff_base Confirm Formation of Benzalaminoacetal Intermediate check_starting_materials->check_schiff_base If materials are pure check_schiff_base->start If no intermediate, check condensation step optimize_cyclization Optimize Cyclization Conditions check_schiff_base->optimize_cyclization If intermediate is formed sub_optimize_acid Vary Acid Catalyst and Concentration (H2SO4, PPA, TFA, HClO4) optimize_cyclization->sub_optimize_acid sub_optimize_temp_time Adjust Reaction Temperature and Time optimize_cyclization->sub_optimize_temp_time sub_check_substituents Assess Influence of Substituents (EDG vs. EWG) optimize_cyclization->sub_check_substituents consider_modification Consider Alternative Synthesis Route mod_schlittler Schlittler-Müller Modification (for C1-substituted isoquinolines) consider_modification->mod_schlittler mod_bobbitt Bobbitt Modification (for tetrahydroisoquinolines) consider_modification->mod_bobbitt end_failure Persistent Low Yield consider_modification->end_failure If modifications are unsuitable or fail sub_optimize_acid->consider_modification If no improvement end_success Improved Yield sub_optimize_acid->end_success If yield improves sub_optimize_temp_time->consider_modification If no improvement sub_optimize_temp_time->end_success If yield improves sub_check_substituents->consider_modification If EWG is present mod_schlittler->end_success mod_bobbitt->end_success

Caption: Troubleshooting workflow for low yields.

Issue 2: Formation of Side Products

Under strong acidic conditions, side reactions can lead to a variety of unintended products.

Side Product TypeProbable CauseRecommended Solution
Polymerization/Decomposition Excessively harsh conditions (high acid concentration or temperature).Reduce acid concentration and/or reaction temperature. Consider a milder acid catalyst like polyphosphoric acid (PPA) or trifluoroacetic acid (TFA).
Benzo[d]azepinone formation Rearrangement under certain acidic conditions.[1]Alter the acid catalyst. For example, if using HCl in dioxane, switch to a different acid/solvent system.
N-tosylbenzylamine (in modified synthesis) Failure of cyclization for deactivated substrates.[10]Ensure the aromatic ring has sufficient electron-donating groups to facilitate cyclization under these conditions.

Data Presentation: Impact of Reaction Conditions on Yield

The following table summarizes qualitative and semi-quantitative data on how different parameters can influence the yield of the Pomeranz–Fritsch synthesis.

ParameterConditionExpected Impact on YieldCitation
Aromatic Substituent Electron-Donating (e.g., -OCH3, -CH3)Generally higher yields[6]
Electron-Withdrawing (e.g., -NO2, -Cl)Generally lower to no yield[4][5]
Acid Catalyst Concentrated H2SO4The classical, but often harsh, condition.[7]
Polyphosphoric Acid (PPA)Can be a milder alternative to H2SO4.[6]
Trifluoroacetic Acid (TFA)A strong acid that can be effective in some cases.[1]
Perchloric Acid (HClO4)Has been used effectively for cyclization of non-activated systems.[9]
Reaction Temperature Elevated TemperaturesOften required for cyclization but can increase side products.[7]
Room Temperature (with specific catalysts)Possible with milder cyclization agents.[9]
Reaction Modification Bobbitt ModificationGenerally good yields for tetrahydroisoquinolines, with fewer side products.[9]
Schlittler-Müller ModificationEffective for C1-substituted isoquinolines.[7]

Experimental Protocols

Protocol 1: General Procedure for the Pomeranz–Fritsch Synthesis of Isoquinoline

This protocol is a generalized procedure based on the classical method.

Step 1: Formation of the Benzalaminoacetal

  • In a round-bottom flask, dissolve the substituted benzaldehyde (1 equivalent) in a suitable solvent such as ethanol or toluene.

  • Add 2,2-diethoxyethylamine (1.1 equivalents) to the solution.

  • If necessary, add a catalytic amount of a weak acid (e.g., acetic acid) to facilitate imine formation.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., using a Dean-Stark apparatus to remove water if in toluene) until the formation of the Schiff base is complete (monitor by TLC or GC-MS).

  • Remove the solvent under reduced pressure to obtain the crude benzalaminoacetal, which can be used in the next step without further purification.

Step 2: Acid-Catalyzed Cyclization

  • Carefully add the crude benzalaminoacetal to a flask containing a strong acid catalyst. A common choice is concentrated sulfuric acid, often used in excess.[7]

  • The reaction mixture is typically stirred at temperatures ranging from 0°C to 100°C for several hours to days. Reaction progress should be monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is carefully poured onto ice and neutralized with a base (e.g., NaOH or Na2CO3 solution).

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • The combined organic layers are dried over an anhydrous salt (e.g., MgSO4 or Na2SO4), filtered, and the solvent is removed under reduced pressure.

  • The crude product is then purified by column chromatography or crystallization.

Protocol 2: Bobbitt Modification for the Synthesis of 1,2,3,4-Tetrahydroisoquinolines

This protocol is adapted for the synthesis of the reduced isoquinoline core.

Step 1: Formation and Reduction of the Benzalaminoacetal

  • Follow Step 1 of the general procedure to form the benzalaminoacetal.

  • Without isolating the intermediate, the crude product is dissolved in a suitable solvent (e.g., ethanol) and subjected to hydrogenation. This is typically achieved using a catalyst such as Raney Nickel or Palladium on carbon under a hydrogen atmosphere (50 psi).[9]

  • The reaction is monitored until the reduction of the imine is complete.

Step 2: Cyclization

  • After hydrogenation, the catalyst is filtered off, and the solvent is removed.

  • The resulting aminoacetal is then treated with a concentrated acid, such as hydrochloric acid, and heated to induce cyclization.[9]

  • Work-up and purification follow the same procedure as in the general protocol.

Visualizing the Reaction Pathway

The following diagram illustrates the key steps in the Pomeranz–Fritsch synthesis.

Pomeranz_Fritsch_Pathway cluster_step1 Step 1: Benzalaminoacetal Formation cluster_step2 Step 2: Acid-Catalyzed Cyclization Benzaldehyde Benzaldehyde Schiff_Base Benzalaminoacetal (Schiff Base) Benzaldehyde->Schiff_Base Aminoacetal 2,2-Dialkoxyethylamine Aminoacetal->Schiff_Base Cyclization_Intermediate Electrophilic Cyclization Schiff_Base->Cyclization_Intermediate H+ Catalyst Aromatization Aromatization (Elimination of Alcohol) Cyclization_Intermediate->Aromatization Isoquinoline Isoquinoline Aromatization->Isoquinoline

Caption: Key stages of the Pomeranz–Fritsch reaction.

References

Removal of starting materials from "Ethyl isoquinoline-7-carboxylate" product

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) regarding the removal of starting materials from the final product, Ethyl isoquinoline-7-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the most probable starting materials I need to remove from my crude this compound product?

A1: Based on common synthetic routes for similar isoquinoline carboxylates, the most likely starting materials to be present as impurities are derivatives of 4-formylbenzoic acid (or its corresponding ester) and an amino acid ester such as ethyl glycinate or diethyl aminomalonate . Unreacted reagents and byproducts from the cyclization reaction are the primary sources of contamination.

Q2: What is the first step I should take to purify my crude product?

A2: A simple and effective first step is an aqueous workup. This involves dissolving the crude product in an organic solvent (like ethyl acetate or dichloromethane) and washing it with a mild base, such as a saturated sodium bicarbonate solution. This will help remove acidic impurities, including any unreacted 4-formylbenzoic acid. Subsequent washes with brine and water will help remove water-soluble impurities.

Q3: Is column chromatography always necessary for purification?

A3: Not always, but it is the most common and effective method for achieving high purity, especially when dealing with closely related impurities.[1] The necessity of column chromatography depends on the purity of your crude product after the initial workup and the required purity for your downstream applications. Thin Layer Chromatography (TLC) of your crude product will give you a good indication of the number of impurities and the feasibility of purification by other methods like recrystallization.

Q4: Can I use recrystallization to purify this compound?

A4: Recrystallization can be a viable method, particularly if the crude product is already relatively pure. The choice of solvent is critical. A good recrystallization solvent will dissolve the product well at elevated temperatures but poorly at room temperature, while the impurities remain soluble at all temperatures. Common solvent systems for esters and nitrogen-containing heterocycles include ethanol, ethyl acetate/hexanes, or toluene.[2]

Q5: My NMR spectrum shows unreacted starting materials. How can I quantify them?

A5: Quantitative NMR (qNMR) can be used to determine the amount of unreacted starting materials in your product. This involves adding a known amount of an internal standard to your NMR sample and comparing the integration of a characteristic peak of your product to a peak of the standard and the impurity.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
TLC shows a spot corresponding to the starting aldehyde (e.g., a 4-formylbenzoic acid derivative). Incomplete reaction or insufficient purification during workup.- Perform an aqueous wash with a saturated solution of sodium bicarbonate to remove acidic starting materials. - If the aldehyde is not acidic, consider a wash with a sodium bisulfite solution. - If these fail, column chromatography is recommended.
TLC shows a spot corresponding to the starting amino ester (e.g., ethyl glycinate). Excess amino ester was used in the reaction, and it was not fully removed during the workup.- Wash the organic layer with a dilute acid solution (e.g., 1M HCl) to protonate the amine and extract it into the aqueous phase. Be cautious, as the isoquinoline product is also basic and may be partially extracted. Neutralize the organic layer with a base wash afterward. - Column chromatography is a more controlled method to separate the basic product from the more basic starting material.
The product is an oil and will not crystallize. The presence of impurities is preventing crystallization. The product itself may also have a low melting point.- Attempt to purify the oil by column chromatography to remove impurities. - Try co-distillation with a high-boiling solvent like toluene under reduced pressure to remove residual solvents. - If the product is pure and still an oil, it may be its natural state at room temperature.
During column chromatography, the product is not separating from an impurity. The chosen solvent system has insufficient resolving power.- Systematically vary the polarity of your eluent. A common starting point for isoquinoline derivatives is a mixture of ethyl acetate and hexanes.[1] - Try a different solvent system altogether, for example, dichloromethane/methanol. - Ensure your column is packed correctly to avoid channeling.
The product appears to be degrading on the silica gel column. The silica gel is too acidic for the product, which is a nitrogen-containing heterocycle.- Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of a volatile base, such as triethylamine (e.g., 0.5-1% in the eluent). - Consider using a different stationary phase, such as alumina (neutral or basic).

Experimental Protocols

Protocol 1: General Aqueous Workup
  • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, 10 volumes).

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 5 volumes).

  • Wash the organic layer with water (1 x 5 volumes).

  • Wash the organic layer with brine (1 x 5 volumes).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

Protocol 2: Column Chromatography Purification
  • Slurry Preparation: In a beaker, add silica gel to a non-polar solvent (e.g., hexanes) to create a slurry.

  • Column Packing: Pour the silica gel slurry into a chromatography column, ensuring even packing without air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting with a non-polar solvent system (e.g., 9:1 Hexanes:Ethyl Acetate) and gradually increase the polarity (e.g., to 7:3 Hexanes:Ethyl Acetate) while collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation

Table 1: Typical Solvent Systems for Column Chromatography of this compound

Starting Material to Remove Recommended Eluent System (v/v) Notes
4-Formylbenzoic acid derivative (more polar)Hexanes / Ethyl Acetate (gradient from 9:1 to 7:3)The product should elute before the more polar starting material.
Ethyl glycinate (more polar and basic)Hexanes / Ethyl Acetate (isocratic, e.g., 8:2) with 0.5% TriethylamineThe triethylamine helps to prevent tailing of the basic compounds on the silica gel.
Non-polar byproductsDichloromethane / Methanol (gradient from 100:0 to 98:2)A more polar solvent system may be required to elute the product while leaving non-polar impurities at the solvent front.

Visualizations

Experimental Workflow

experimental_workflow cluster_reaction Synthesis cluster_purification Purification Starting_Materials Starting Materials (e.g., 4-formylbenzoic acid derivative, ethyl glycinate) Reaction Cyclization Reaction Starting_Materials->Reaction Reagents Crude_Product Crude Product Mixture Reaction->Crude_Product Workup Aqueous Workup Crude_Product->Workup Initial Purification Column_Chromatography Column Chromatography Workup->Column_Chromatography Further Purification Recrystallization Recrystallization Workup->Recrystallization Alternative Purification Pure_Product Pure Ethyl isoquinoline-7-carboxylate Column_Chromatography->Pure_Product Recrystallization->Pure_Product

Caption: A general workflow for the synthesis and purification of this compound.

Purification Method Selection Guide

purification_selection Crude_Product Crude Product Analysis (TLC) Impurity_Polarity Impurity Polarity vs. Product? Crude_Product->Impurity_Polarity Workup Aqueous Workup Impurity_Polarity->Workup  Significantly Different (e.g., acidic/basic) Column_Chromatography Column Chromatography Impurity_Polarity->Column_Chromatography  Similar Workup->Column_Chromatography  Multiple Impurities Remain Recrystallization Recrystallization Workup->Recrystallization  High Purity after Workup Pure_Product Pure Product Column_Chromatography->Pure_Product Recrystallization->Pure_Product

Caption: A decision-making diagram for selecting a suitable purification method.

References

Preventing byproduct formation in the synthesis of isoquinoline derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of isoquinoline derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and prevent byproduct formation in their synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What are the most common classical methods for synthesizing the isoquinoline core?

A1: The three most common and historically significant methods for synthesizing the isoquinoline core are the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions.[1] These methods are all based on the principle of electrophilic aromatic substitution.[1]

Q2: Why is byproduct formation a significant concern in isoquinoline synthesis?

A2: Byproduct formation is a concern because it lowers the yield of the desired isoquinoline derivative and complicates the purification process. Traditional synthesis methods often employ harsh conditions, which can lead to the formation of various side products.[2][3]

Q3: Are there newer, "greener" methods for isoquinoline synthesis that minimize byproducts?

A3: Yes, modern synthetic chemistry is continuously developing more environmentally friendly methods that aim to reduce byproduct formation. Some of these methods utilize milder reaction conditions, alternative catalysts, and generate less hazardous waste. In some cases, the only byproduct is water or hydrogen gas.

Troubleshooting Guides

This section provides detailed troubleshooting for the three main classical synthesis routes for isoquinoline derivatives.

Bischler-Napieralski Reaction

The Bischler-Napieralski reaction involves the cyclization of a β-phenylethylamide to a 3,4-dihydroisoquinoline, which can then be oxidized to the corresponding isoquinoline.[2][3][4]

Common Issues and Solutions

Issue 1: Formation of Styrene Byproducts via Retro-Ritter Reaction

  • Symptom: You observe significant amounts of a styrene derivative in your reaction mixture, confirmed by techniques like NMR or GC-MS.

  • Cause: The nitrilium ion intermediate, formed during the reaction, can undergo a retro-Ritter reaction, especially when the formation of a conjugated system is favored.[4]

  • Troubleshooting:

    • Solvent Choice: Use the corresponding nitrile (e.g., acetonitrile if an acetyl group is part of the reactant) as the solvent. This can shift the equilibrium away from the retro-Ritter pathway.[4]

    • Milder Reagents: Consider using oxalyl chloride to form an N-acyliminium intermediate, which avoids the elimination of the amide group as a nitrile.[4]

Issue 2: Formation of Regioisomeric ("Abnormal") Products

  • Symptom: You obtain a mixture of isoquinoline isomers, with cyclization occurring at an unexpected position on the aromatic ring.

  • Cause: The choice of dehydrating agent can influence the cyclization pathway. For example, using phosphorus pentoxide (P₂O₅) can sometimes lead to cyclization at the ipso-carbon, forming a spiro intermediate that rearranges to an "abnormal" product.[3]

  • Troubleshooting:

    • Reagent Selection: Phosphoryl chloride (POCl₃) is a commonly used dehydrating agent that often favors the "normal" cyclization product.[3] Carefully consider the electronic properties of your substrate when choosing the dehydrating agent.

    • Reaction Conditions: The ratio of dehydrating reagents and the presence of electron-donating groups on the aryl ring can also affect the regioselectivity of the cyclization.[3]

Quantitative Data: Influence of Dehydrating Agent on Product Distribution
Starting MaterialDehydrating Agent"Normal" Product (Yield)"Abnormal" Product (Yield)
N-[2-(4-methoxyphenyl)-ethyl]-4-methoxybenzamidePOCl₃HighNot reported
N-[2-(4-methoxyphenyl)-ethyl]-4-methoxybenzamideP₂O₅MixtureMixture

Note: Specific quantitative yields for the "abnormal" product are often not reported and can be highly substrate-dependent.

Experimental Protocol: Minimizing Byproducts in a Bischler-Napieralski Reaction

This protocol is a general guideline and may require optimization for specific substrates.

  • Amide Formation: React the appropriate β-phenylethylamine with an acyl chloride or anhydride in the presence of a base to form the corresponding amide. Purify the amide before proceeding.

  • Cyclization:

    • To an oven-dried round-bottom flask under a nitrogen atmosphere, add the purified amide.

    • Add anhydrous dichloromethane (DCM) as the solvent.

    • Add phosphoryl chloride (POCl₃) and fit the flask with a reflux condenser.

    • Reflux the solution for the appropriate time (typically 2-4 hours), monitoring the reaction by TLC or LC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature and concentrate it using a rotary evaporator.

    • Carefully quench the residue with ice and basify with a suitable base (e.g., ammonium hydroxide or sodium hydroxide solution) to a pH of 8-9.

    • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude 3,4-dihydroisoquinoline by column chromatography on silica gel.

  • Aromatization (Optional): The purified 3,4-dihydroisoquinoline can be aromatized to the corresponding isoquinoline by heating with a catalyst such as palladium on carbon (Pd/C) in a suitable solvent.

Workflow Diagram

Bischler_Napieralski_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Start with β-phenylethylamide reagents Select dehydrating agent (e.g., POCl3) start->reagents cyclization Perform cyclization under inert atmosphere reagents->cyclization monitoring Monitor reaction (TLC/LC-MS) cyclization->monitoring quench Quench and basify monitoring->quench extract Extract with organic solvent quench->extract purify Purify by chromatography extract->purify analyze Analyze product for byproducts (NMR, MS) purify->analyze

Caption: Workflow for the Bischler-Napieralski reaction with a focus on byproduct monitoring.

Pictet-Spengler Reaction

The Pictet-Spengler reaction is a condensation reaction between a β-arylethylamine and an aldehyde or ketone, followed by ring closure to form a tetrahydroisoquinoline.[5]

Common Issues and Solutions

Issue 1: Poor Control of Diastereoselectivity (Formation of cis/trans Isomers)

  • Symptom: You obtain a mixture of diastereomers (cis and trans isomers) of the tetrahydroisoquinoline product.

  • Cause: The stereochemical outcome of the Pictet-Spengler reaction is highly dependent on the reaction conditions and the nature of the substrates. The cis isomer is often the kinetically controlled product, while the trans isomer can be the thermodynamically more stable product.[5]

  • Troubleshooting:

    • Temperature Control: Lowering the reaction temperature often favors the formation of the kinetically controlled cis isomer.

    • Solvent and Acid Catalyst: The choice of solvent and acid catalyst can significantly influence the diastereomeric ratio. Protic solvents and Brønsted acids are commonly used.

    • Chiral Auxiliaries: For asymmetric synthesis, employing a chiral auxiliary on the β-arylethylamine can direct the stereochemical outcome of the cyclization.

Issue 2: Low Yields with Less Nucleophilic Aromatic Rings

  • Symptom: The reaction gives a low yield when the aromatic ring of the β-arylethylamine is not electron-rich.

  • Cause: The Pictet-Spengler reaction is an electrophilic aromatic substitution, and its efficiency is highly dependent on the nucleophilicity of the aromatic ring. Electron-donating groups on the ring activate it towards cyclization.[6]

  • Troubleshooting:

    • Harsher Conditions: For less reactive substrates, higher temperatures and stronger acids (e.g., refluxing with hydrochloric acid or trifluoroacetic acid) may be necessary to drive the reaction to completion.[6]

    • N-Acyliminium Ion Intermediate: Acylating the imine intermediate to form an N-acyliminium ion increases its electrophilicity, allowing for cyclization with less nucleophilic aromatic rings under milder conditions.[5]

Quantitative Data: Influence of Reaction Conditions on Diastereoselectivity
Tryptophan EsterAldehydeSolventTemperaturecis:trans RatioYield (%)
Methyl esterAcetaldehydeCH₂Cl₂Room Temp.85:1590
Methyl esterAcetaldehydeBenzeneReflux50:5085
tert-Butyl esterAcetaldehydeCH₂Cl₂Room Temp.>95:592

This table is a representative example; actual ratios and yields will vary with specific substrates.

Experimental Protocol: Diastereoselective Pictet-Spengler Reaction

This protocol is a general guideline for achieving high cis-diastereoselectivity.

  • Imine Formation (in situ):

    • Dissolve the β-arylethylamine in a suitable aprotic solvent (e.g., dichloromethane or chloroform) in a round-bottom flask.

    • Add the aldehyde (a slight excess, e.g., 1.1 equivalents) to the solution at room temperature.

  • Cyclization:

    • Cool the reaction mixture to the desired temperature (e.g., 0 °C or -78 °C) to favor the kinetic product.

    • Add the acid catalyst (e.g., trifluoroacetic acid, TFA) dropwise.

    • Stir the reaction at the low temperature, monitoring its progress by TLC or LC-MS.

  • Work-up:

    • Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude tetrahydroisoquinoline by column chromatography on silica gel to separate the diastereomers if necessary.

Logical Relationship Diagram

Pictet_Spengler_Logic cluster_inputs Inputs cluster_conditions Reaction Conditions cluster_outputs Outputs amine β-arylethylamine product Tetrahydroisoquinoline amine->product carbonyl Aldehyde/Ketone carbonyl->product catalyst Acid Catalyst catalyst->product temperature Temperature byproduct Diastereomeric Mixture temperature->byproduct influences solvent Solvent solvent->byproduct influences product->byproduct

Caption: Factors influencing the outcome of the Pictet-Spengler reaction.

Pomeranz-Fritsch Reaction

The Pomeranz-Fritsch reaction is an acid-catalyzed synthesis of isoquinoline from a benzaldehyde and a 2,2-dialkoxyethylamine.[7]

Common Issues and Solutions

Issue 1: Low Yields Due to Imine Hydrolysis

  • Symptom: The overall yield of the isoquinoline product is low, and you may isolate the starting benzaldehyde from the reaction mixture.

  • Cause: The reaction is typically carried out in strong acid, which can lead to the hydrolysis of the intermediate imine (Schiff base) back to the starting aldehyde and amine.[8]

  • Troubleshooting:

    • Bobbitt Modification: This modification involves the reduction of the imine intermediate to the corresponding amine before cyclization. The subsequent acid-catalyzed cyclization of the more stable amine proceeds under milder conditions, avoiding imine hydrolysis and leading to a tetrahydroisoquinoline.[8]

    • Jackson-Tosyl Modification: In this variation, the intermediate benzylamine is N-tosylated. The tosyl group can facilitate the cyclization and subsequent elimination to form the isoquinoline.

Issue 2: Difficulty with Unactivated Aromatic Rings

  • Symptom: The cyclization step fails or proceeds with very low efficiency when the benzaldehyde starting material lacks electron-donating substituents.

  • Cause: Similar to the other methods, the Pomeranz-Fritsch reaction relies on an electrophilic aromatic substitution. A lack of electron-donating groups on the benzene ring deactivates it towards the cyclization.

  • Troubleshooting:

    • Stronger Acid Systems: For unactivated systems, stronger acid conditions, such as fuming sulfuric acid or a mixture of sulfuric acid and phosphorus pentoxide, may be required. However, this can also increase the likelihood of side reactions.

    • Alternative Modifications: The Bobbitt or Jackson-Tosyl modifications can be beneficial here as well, as the cyclization of the more stable amine or tosyl-amine intermediates may proceed more readily than the imine.

Quantitative Data: Comparison of Pomeranz-Fritsch Modifications
ModificationStarting MaterialsKey IntermediateTypical ProductGeneral Yield Range
Standard Benzaldehyde + AminoacetalBenzalaminoacetal (Imine)IsoquinolineLow to Moderate
Bobbitt Benzaldehyde + AminoacetalBenzylaminoacetal (Amine)TetrahydroisoquinolineModerate to High
Jackson-Tosyl Benzaldehyde + AminoacetalN-Tosyl BenzylaminoacetalIsoquinolineModerate to High
Experimental Protocol: Bobbitt Modification of the Pomeranz-Fritsch Reaction

This protocol outlines the steps to improve yields by avoiding imine hydrolysis.

  • Imine Formation and Reduction:

    • Condense the benzaldehyde with 2,2-dimethoxyethylamine in a suitable solvent like methanol.

    • After imine formation is complete (monitor by TLC), reduce the imine in situ with a reducing agent such as sodium borohydride (NaBH₄).

    • Work up the reaction to isolate the benzylaminoacetal.

  • Cyclization:

    • Dissolve the purified benzylaminoacetal in an acidic medium (e.g., 6M hydrochloric acid).

    • Stir the reaction at room temperature or with gentle heating, monitoring the formation of the tetrahydroisoquinoline product.

  • Work-up and Purification:

    • Neutralize the reaction mixture with a base.

    • Extract the product with an organic solvent.

    • Dry the organic layer and concentrate it.

    • Purify the crude tetrahydroisoquinoline by column chromatography.

Signaling Pathway Diagram

Pomeranz_Fritsch_Pathway cluster_standard Standard Pathway cluster_bobbitt Bobbitt Modification start Benzaldehyde + Aminoacetal imine Imine Intermediate start->imine hydrolysis Hydrolysis (Byproduct Pathway) imine->hydrolysis Strong Acid isoquinoline Isoquinoline imine->isoquinoline Cyclization amine_intermediate Amine Intermediate imine->amine_intermediate Reduction thq Tetrahydroisoquinoline amine_intermediate->thq Milder Acid Cyclization

Caption: Comparison of the standard Pomeranz-Fritsch pathway with the Bobbitt modification to avoid imine hydrolysis.

References

Validation & Comparative

A Comparative Guide to the Reactivity of Ethyl Isoquinoline-7-carboxylate and Methyl Isoquinoline-7-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and organic synthesis, isoquinoline derivatives serve as pivotal structural motifs in a vast array of biologically active compounds.[1] The functionalization of the isoquinoline core is a critical aspect of drug design and development, influencing pharmacokinetic and pharmacodynamic properties. Among the various substituted isoquinolines, the 7-carboxylate esters, particularly the ethyl and methyl esters, are common intermediates. This guide provides an objective comparison of the reactivity of Ethyl Isoquinoline-7-carboxylate and Mthis compound, supported by established principles of organic chemistry and general experimental protocols.

General Reactivity Principles: A Theoretical Comparison

Steric Hindrance: The ethyl group is larger than the methyl group. This increased steric bulk in the ethyl ester can modestly hinder the approach of nucleophiles to the carbonyl carbon. Consequently, for reactions sensitive to steric effects, the methyl ester is expected to be more reactive.[2][3]

Electronic Effects: Both methyl and ethyl groups are weakly electron-donating through an inductive effect. The ethyl group is slightly more electron-donating than the methyl group.[4] This subtle difference in electronic properties can influence the electrophilicity of the carbonyl carbon, with the carbonyl carbon of the methyl ester being marginally more electrophilic and thus more susceptible to nucleophilic attack.

Based on these principles, Mthis compound is predicted to be the more reactive of the two compounds in most common ester transformations.

Comparative Performance in Key Synthetic Transformations

The following sections detail the expected relative reactivity and provide generalized experimental protocols for key reactions. It is important to note that optimal reaction conditions may vary and require empirical optimization.

Hydrolysis (Saponification)

Hydrolysis of the ester to the corresponding carboxylic acid is a fundamental transformation. The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the carbonyl carbon.

Predicted Reactivity: Due to lower steric hindrance and slightly higher electrophilicity of the carbonyl carbon, Mthis compound is expected to undergo hydrolysis at a faster rate than this compound under identical conditions.[5][6]

Experimental Protocol: Alkaline Hydrolysis [7][8]

  • Dissolve the isoquinoline-7-carboxylate (1 equivalent) in a mixture of methanol or ethanol and water (e.g., 3:1 v/v).

  • Add an aqueous solution of a base, such as sodium hydroxide or lithium hydroxide (1.5-3 equivalents).

  • Stir the mixture at room temperature or heat under reflux until the reaction is complete (monitored by TLC).

  • Acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) to protonate the carboxylate.

  • Extract the carboxylic acid product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

CompoundPredicted Relative Rate
Mthis compound Faster
This compound Slower
Amidation

The conversion of esters to amides is a crucial step in the synthesis of many pharmaceuticals. This reaction involves the nucleophilic attack of an amine on the ester carbonyl.

Predicted Reactivity: Similar to hydrolysis, the rate of amidation is influenced by steric and electronic factors. Therefore, Mthis compound is anticipated to react more readily with amines compared to its ethyl counterpart.[9][10][11]

Experimental Protocol: Direct Amidation [12]

  • In a reaction vessel, combine the isoquinoline-7-carboxylate (1 equivalent) and the desired amine (1.1-2 equivalents).

  • A base, such as sodium tert-butoxide (NaOtBu), can be added to facilitate the reaction, particularly with less nucleophilic amines.

  • The reaction can be performed neat (solvent-free) or in a suitable high-boiling aprotic solvent like DMSO or DMF.

  • Stir the reaction mixture at room temperature or heat as required to drive the reaction to completion (monitored by TLC).

  • Upon completion, the reaction mixture can be worked up by adding water and extracting the amide product with an organic solvent.

  • Purify the product by crystallization or column chromatography.

CompoundPredicted Relative Yield/Rate
Mthis compound Higher/Faster
This compound Lower/Slower
Reduction to Alcohol

Reduction of the ester functionality to a primary alcohol is a common synthetic step, typically achieved with strong reducing agents like lithium aluminum hydride (LiAlH₄).

Predicted Reactivity: The reduction of esters with LiAlH₄ is generally rapid and efficient.[13][14] While both esters will be readily reduced, the slightly greater steric hindrance of the ethyl group might lead to a marginal decrease in the reaction rate for This compound compared to the methyl ester. However, in practice, this difference is often negligible given the high reactivity of LiAlH₄.[15][16][17]

Experimental Protocol: Reduction with LiAlH₄ [13][15]

  • In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (1.5-2 equivalents) in a dry ethereal solvent such as THF or diethyl ether.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of the isoquinoline-7-carboxylate (1 equivalent) in the same dry solvent to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Carefully quench the reaction by the sequential slow addition of water, followed by a 15% aqueous NaOH solution, and then more water (Fieser workup).

  • Filter the resulting precipitate and wash it thoroughly with an organic solvent.

  • Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the alcohol.

CompoundPredicted Relative Rate
Mthis compound Marginally Faster
This compound Marginally Slower
Suzuki Cross-Coupling

While the ester group itself does not directly participate in the Suzuki coupling, the isoquinoline ring can be functionalized. For this guide, we will consider a hypothetical scenario where a halogen is present on the isoquinoline ring, allowing for a Suzuki cross-coupling reaction. The reactivity of the ester group is not the primary focus here, but the choice of ester may have subtle effects on the overall electronic properties of the molecule.

Predicted Reactivity: The electronic difference between the methyl and ethyl ester is minimal and is unlikely to have a significant impact on the rate or yield of a Suzuki coupling reaction at another position on the isoquinoline ring. Both esters are expected to be well-tolerated under typical Suzuki coupling conditions.[18][19][20]

Experimental Protocol: Suzuki Cross-Coupling (Hypothetical Halogenated Substrate) [18][21]

  • To a reaction vessel, add the halogenated isoquinoline-7-carboxylate (1 equivalent), a boronic acid or ester (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄).

  • Add a suitable solvent system, such as a mixture of toluene and water or dioxane and water.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Heat the reaction mixture under an inert atmosphere at a temperature typically ranging from 80 to 110 °C until the starting material is consumed (monitored by TLC or GC-MS).

  • Cool the reaction mixture, dilute with water, and extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

CompoundPredicted Relative Performance
Mthis compound Comparable
This compound Comparable

Visualization of Isoquinoline Derivatives in Biological Pathways

Isoquinoline derivatives are known to interact with a multitude of biological targets and signaling pathways, contributing to their diverse pharmacological effects, which include anticancer, antimicrobial, and anti-inflammatory activities.[22][23][24] The specific interactions are highly dependent on the overall substitution pattern of the isoquinoline scaffold.

G General Interaction of Isoquinoline Derivatives with Cellular Pathways cluster_0 Isoquinoline Derivative cluster_1 Cellular Targets & Pathways cluster_2 Cellular Response Isoquinoline Ethyl/Methyl Isoquinoline-7-carboxylate (or other derivatives) Receptors Receptors (e.g., GPCRs, Kinases) Isoquinoline->Receptors Binding Enzymes Enzymes (e.g., Topoisomerases) Isoquinoline->Enzymes Inhibition DNA DNA/RNA (Intercalation/Binding) Isoquinoline->DNA Interaction Pathway_Modulation Signaling Pathway Modulation Receptors->Pathway_Modulation Enzymes->Pathway_Modulation Gene_Expression Altered Gene Expression DNA->Gene_Expression Cell_Cycle Cell Cycle Arrest Pathway_Modulation->Cell_Cycle Apoptosis Apoptosis Pathway_Modulation->Apoptosis Gene_Expression->Cell_Cycle Gene_Expression->Apoptosis

Caption: General mechanism of isoquinoline derivatives' interaction with cellular pathways.

Conclusion

References

Unraveling the Biological Potential of Ethyl Isoquinoline-7-carboxylate Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous journey. Isoquinoline and its derivatives have emerged as a promising scaffold in medicinal chemistry, exhibiting a wide range of biological activities. This guide provides a comparative analysis of the potential biological activities of ethyl isoquinoline-7-carboxylate derivatives, drawing upon experimental data from structurally related compounds to offer insights into their anticancer, antimicrobial, and anti-inflammatory properties.

While direct experimental data on the biological activity of a wide range of this compound derivatives is limited in the public domain, valuable inferences can be drawn from studies on analogous structures, particularly quinoline-3-carboxylate derivatives. This guide synthesizes available data to present a comparative overview, detailing experimental protocols and potential signaling pathways.

Comparative Analysis of Biological Activity

To facilitate a clear comparison, the following tables summarize the biological activities of structurally related quinoline-3-carboxylate derivatives. This data can serve as a predictive framework for the potential efficacy of this compound analogs.

Anticancer Activity

The anticancer potential of novel fatty amido-substituted ethyl 1-ethyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives has been investigated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which indicate the concentration of a drug that is required for 50% inhibition in vitro, are presented below.[1]

Table 1: In Vitro Anticancer Activity of Ethyl Quinoline-3-Carboxylate Derivatives (IC50 in µM) [1]

Compound IDDU145 (Prostate)A549 (Lung)SKOV3 (Ovarian)MCF7 (Breast)IMR-90 (Normal Lung)
8a 1.8 ± 0.112.1 ± 0.152.5 ± 0.183.2 ± 0.21> 50
8b 2.5 ± 0.163.2 ± 0.223.8 ± 0.254.5 ± 0.31> 50
8d 3.1 ± 0.204.0 ± 0.284.6 ± 0.335.8 ± 0.40> 50
8e 3.8 ± 0.254.9 ± 0.355.5 ± 0.416.9 ± 0.48> 50
Doxorubicin0.9 ± 0.061.1 ± 0.081.3 ± 0.091.5 ± 0.11Not Reported

Data represents the mean ± standard deviation of three independent experiments.

Notably, these compounds exhibited promising cytotoxicity against all tested cancer cell lines while showing significantly lower toxicity towards normal lung cells (IMR-90), suggesting a degree of selectivity.[1]

Antimicrobial Activity

The same series of ethyl quinoline-3-carboxylate derivatives was also evaluated for their antimicrobial activity against a range of bacterial and fungal strains. The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism, was determined.[1]

Table 2: In Vitro Antimicrobial Activity of Ethyl Quinoline-3-Carboxylate Derivatives (MIC in µg/mL) [1]

Compound IDS. aureus MTCC 96B. subtilis MTCC 121E. coli MTCC 739P. aeruginosa MTCC 2453C. albicans MTCC 3017A. niger MTCC 282
8a 3.97.815.631.215.631.2
8b 7.815.631.262.531.262.5
8d 15.631.262.5>10062.5>100
8e 31.262.5>100>100>100>100
Ciprofloxacin1.93.91.93.9--
Fluconazole----7.815.6

Compound 8a , the hexanoic acid-based fatty amide derivative, demonstrated the most promising broad-spectrum antimicrobial activity, with a notable effect against Staphylococcus aureus.[1] Furthermore, this compound also exhibited significant anti-biofilm activity against S. aureus and B. subtilis.[1]

Potential Signaling Pathways and Mechanisms of Action

While the precise mechanisms of action for this compound derivatives are yet to be fully elucidated, studies on the broader classes of isoquinoline and quinoline compounds suggest several potential signaling pathways that could be targeted.

Signaling_Pathways cluster_Anticancer Anticancer Activity cluster_Antiinflammatory Anti-inflammatory Activity cluster_Antimicrobial Antimicrobial Activity Isoquinoline Derivatives Isoquinoline Derivatives Apoptosis Induction Apoptosis Induction Isoquinoline Derivatives->Apoptosis Induction Cell Cycle Arrest Cell Cycle Arrest Isoquinoline Derivatives->Cell Cycle Arrest Inhibition of\nTopoisomerases Inhibition of Topoisomerases Isoquinoline Derivatives->Inhibition of\nTopoisomerases Modulation of\nMAPK Pathway Modulation of MAPK Pathway Isoquinoline Derivatives->Modulation of\nMAPK Pathway Isoquinoline Derivatives_Inflam Isoquinoline Derivatives Inhibition of\nNF-κB Pathway Inhibition of NF-κB Pathway Isoquinoline Derivatives_Inflam->Inhibition of\nNF-κB Pathway Reduction of\nPro-inflammatory\nCytokines Reduction of Pro-inflammatory Cytokines Inhibition of\nNF-κB Pathway->Reduction of\nPro-inflammatory\nCytokines Isoquinoline Derivatives_Micro Isoquinoline Derivatives Inhibition of\nDNA Gyrase Inhibition of DNA Gyrase Isoquinoline Derivatives_Micro->Inhibition of\nDNA Gyrase Disruption of\nCell Membrane Disruption of Cell Membrane Isoquinoline Derivatives_Micro->Disruption of\nCell Membrane

Anticancer Mechanisms: Many isoquinoline alkaloids have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.[2] Inhibition of topoisomerase enzymes, which are crucial for DNA replication, is another common mechanism.[2] Furthermore, modulation of signaling pathways like the MAPK pathway has been implicated in the anticancer effects of some isoquinoline derivatives.[3]

Anti-inflammatory Mechanisms: A key pathway in inflammation is the NF-κB signaling cascade. Some novel isoquinoline derivatives have been found to inhibit the lipopolysaccharide (LPS)-induced activation of NF-κB, leading to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[4]

Antimicrobial Mechanisms: For antimicrobial activity, particularly against bacteria, the inhibition of DNA gyrase and topoisomerase IV is a well-established mechanism for quinolone antibiotics. This prevents bacterial DNA replication and leads to cell death. Disruption of the bacterial cell membrane integrity is another potential mode of action.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reliable evaluation and comparison of the biological activity of novel compounds.

In Vitro Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

MTT_Assay_Workflow A Seed cancer cells in a 96-well plate and incubate B Treat cells with various concentrations of test compounds A->B C Incubate for 48-72 hours B->C D Add MTT solution to each well and incubate for 4 hours C->D E Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals D->E F Measure absorbance at 570 nm using a microplate reader E->F G Calculate IC50 values F->G

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives. A positive control (e.g., doxorubicin) and a negative control (vehicle) are included.

  • Incubation: The plate is incubated for a period of 48 to 72 hours.

  • MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution, and the plate is incubated for another 3-4 hours.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 values are determined.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Broth_Microdilution_Workflow A Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate B Inoculate each well with a standardized suspension of the microorganism A->B C Incubate the plate at an appropriate temperature and duration (e.g., 37°C for 24h) B->C D Visually inspect the wells for turbidity (bacterial growth) C->D E Determine the MIC as the lowest concentration with no visible growth D->E

  • Serial Dilution: Two-fold serial dilutions of the test compounds are prepared in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Each well is inoculated with a standardized suspension of the target microorganism.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Observation: After incubation, the wells are visually inspected for turbidity, which indicates microbial growth.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.

In Vitro Anti-inflammatory Activity: Griess Assay for Nitric Oxide Production

The Griess assay is a colorimetric method used to determine the concentration of nitrite, a stable and nonvolatile breakdown product of nitric oxide (NO). This assay is often used to quantify NO production by cells, such as macrophages, in response to inflammatory stimuli.

Griess_Assay_Workflow A Culture macrophages (e.g., RAW 264.7) in a 96-well plate B Pre-treat cells with test compounds for 1 hour A->B C Stimulate cells with an inflammatory agent (e.g., LPS) and incubate B->C D Collect the cell culture supernatant C->D E Add Griess reagent to the supernatant D->E F Measure absorbance at 540 nm E->F G Calculate the concentration of nitrite F->G

  • Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in a 96-well plate.

  • Compound Treatment: The cells are pre-treated with different concentrations of the this compound derivatives for a specific period (e.g., 1 hour).

  • Inflammatory Stimulation: The cells are then stimulated with an inflammatory agent like lipopolysaccharide (LPS) to induce NO production and incubated for 24 hours.

  • Supernatant Collection: The cell culture supernatant is collected.

  • Griess Reaction: The Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to the supernatant.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 540 nm. The intensity of the color is proportional to the nitrite concentration.

  • Nitrite Quantification: The concentration of nitrite is determined by comparing the absorbance to a standard curve of sodium nitrite.

Conclusion

This guide provides a foundational comparison of the potential biological activities of this compound derivatives based on data from structurally similar compounds. The presented data on anticancer and antimicrobial activities, along with the outlined experimental protocols and potential signaling pathways, offer a valuable resource for researchers in the field of drug discovery. It is important to emphasize that the biological profile of this compound derivatives needs to be confirmed through direct experimental evaluation. The structure-activity relationship studies of these specific derivatives will be crucial in optimizing their therapeutic potential and paving the way for the development of novel and effective drugs.

References

Comparative Guide to Structure-Activity Relationships of Ethyl Isoquinoline-7-carboxylate Analogs in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of ethyl isoquinoline-7-carboxylate analogs, focusing on their structure-activity relationships (SAR) as potential anticancer agents. The information presented is curated from preclinical research and aims to facilitate the strategic design of more potent and selective therapeutic candidates.

Introduction

The isoquinoline scaffold is a prominent heterocyclic motif found in numerous natural products and synthetic compounds with a wide range of biological activities.[1][2] this compound has emerged as a valuable starting point for the development of novel therapeutics, particularly in oncology. This guide will delve into the known structure-activity relationships of its analogs, with a focus on their anticancer properties, supported by experimental data and detailed protocols.

Anticancer Activity of Isoquinoline-7-Carboxylate Analogs

Research has primarily focused on the modification of the isoquinoline core at various positions to enhance cytotoxic activity against cancer cell lines. A significant body of work has explored these analogs as inhibitors of key oncogenic proteins, including the human epidermal growth factor receptor 2 (HER2) kinase and tubulin.[3][4]

HER2 Kinase Inhibition

A series of isoquinoline-tethered quinazoline derivatives have been investigated for their ability to inhibit HER2, a well-established therapeutic target in breast cancer and other malignancies.[3][5] The general structure involves a quinazoline moiety linked to the isoquinoline core.

Table 1: Structure-Activity Relationship of Isoquinoline-Tethered Quinazolines as HER2 Inhibitors [3]

Compound IDIsoquinoline MoietyLinkerQuinazoline MoietyHER2 IC₅₀ (nM)EGFR IC₅₀ (nM)Selectivity (EGFR/HER2)SKBR3 IC₅₀ (nM)
Lapatinib (Control) --4-((3-Fluorobenzyl)oxy)-3-chloroaniline10.29.80.9632
9a IsoquinolineEthynyl4-(m-Anisidino)quinazoline5.640.17.2120
9b IsoquinolineEthynyl4-(m-Phenoxyanilino)quinazoline4.858.212.1103
14f IsoquinolineTriazole4-(m-Anisidino)quinazoline3.539.811.485

Note: Data is compiled from a study on isoquinoline-tethered quinazolines. While not direct analogs of this compound, this table provides valuable SAR insights for the isoquinoline scaffold.

Key SAR Observations for HER2 Inhibition:

  • Isoquinoline Scaffold: The replacement of a quinoline with an isoquinoline moiety in this class of compounds generally leads to improved selectivity for HER2 over EGFR.[3]

  • Linker Moiety: The nature of the linker between the isoquinoline and quinazoline rings influences potency and metabolic stability. A triazole linker (as in 14f ) has been shown to be favorable.[3]

  • Substituents on the Quinazoline Ring: Modifications at the 4-position of the quinazoline ring are critical for kinase binding and activity.[6]

Tubulin Polymerization Inhibition

Several isoquinoline derivatives have been identified as inhibitors of tubulin polymerization, a mechanism shared by established anticancer drugs like vinca alkaloids and taxanes.[4][7] These compounds bind to tubulin, disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4] While specific SAR data for this compound analogs as tubulin inhibitors is still emerging, the general pharmacophoric features have been studied.[4]

Table 2: Cytotoxic Activity of Selected Isoquinoline Analogs with Potential Tubulin Inhibition

Compound ClassRepresentative CompoundCancer Cell LineIC₅₀ (µM)
Spiro-isoquinoline-pyrimidineIViMCF-798.8[8]
Pyrrolo[2,1-a]isoquinoline187aHCT-150.01[9][10]
Pyrrolo[2,1-a]isoquinoline187bPC-30.76[10]

Note: This table presents data from various studies on different isoquinoline scaffolds to highlight the potential cytotoxic activities. Direct comparison requires standardized testing conditions.

Experimental Protocols

HER2 Kinase Inhibition Assay

This protocol outlines the general steps for an in vitro assay to determine the inhibitory activity of compounds against HER2 kinase.

Materials:

  • Recombinant human HER2/ErbB2 kinase[11]

  • Biotinylated peptide substrate (e.g., Biotin-FLT3 (Tyr589) peptide)[11]

  • ATP[12]

  • Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50μM DTT)[12]

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system[12]

  • Test compounds dissolved in DMSO

Procedure:

  • Prepare a reaction mixture containing the kinase buffer, recombinant HER2 enzyme, and the peptide substrate.

  • Add the test compounds at various concentrations (typically in a serial dilution). A DMSO control is included.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at room temperature for a defined period (e.g., 30 minutes).[11]

  • Stop the reaction and measure the amount of ADP produced using a luminescent detection reagent like ADP-Glo™.[12]

  • The luminescent signal is proportional to the kinase activity.

  • Calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the HER2 kinase activity.

In Vitro Tubulin Polymerization Assay (Fluorescence-based)

This protocol describes a method to assess the effect of compounds on the polymerization of tubulin in vitro.[13]

Materials:

  • Tubulin (e.g., porcine tubulin, >99% pure)[12][13]

  • Tubulin Polymerization Assay Kit (e.g., Cytoskeleton, Inc.)[13]

  • General Tubulin Buffer with a fluorescent reporter (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA pH 6.9, 10 μM fluorescent reporter)[13]

  • GTP solution[13]

  • Glycerol (for promoting polymerization)[13]

  • Test compounds dissolved in DMSO

  • Positive controls (e.g., paclitaxel for polymerization promotion, colchicine or vinblastine for inhibition)[12][13]

  • 96-well, black, flat-bottom plate[12]

  • Fluorescence plate reader

Procedure:

  • On ice, prepare a solution of tubulin in the general tubulin buffer containing the fluorescent reporter and GTP.

  • Add the test compounds at desired concentrations to the wells of a pre-warmed 96-well plate. Include positive and negative (DMSO) controls.

  • Transfer the tubulin solution to the wells to initiate the polymerization reaction.

  • Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

  • Monitor the fluorescence intensity over time (e.g., for 60 minutes) at appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 450 nm emission).[13]

  • The incorporation of the fluorescent reporter into the polymerizing microtubules results in an increase in fluorescence.

  • Analyze the polymerization curves to determine the effect of the compounds (inhibition or enhancement of polymerization) and calculate parameters like IC₅₀.

Signaling Pathway and Experimental Workflow Diagrams

HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm HER2 HER2 Receptor PI3K PI3K HER2->PI3K Dimerization & Autophosphorylation RAS RAS HER2->RAS EGFR EGFR EGFR->PI3K EGFR->RAS Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, Metastasis Akt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Isoquinoline Analog Inhibitor->HER2 Inhibition

Caption: Simplified HER2 signaling pathway and the inhibitory action of isoquinoline analogs.

Tubulin_Polymerization_Workflow cluster_preparation Preparation cluster_assay Assay cluster_detection Detection Tubulin Tubulin Monomers Mix Mix Components in 96-well plate Tubulin->Mix Buffer Polymerization Buffer + Fluorescent Reporter + GTP Buffer->Mix Compound Isoquinoline Analog (Test Compound) Compound->Mix Incubate Incubate at 37°C Mix->Incubate Measure Measure Fluorescence over time Incubate->Measure Analyze Analyze Polymerization Curve (Inhibition) Measure->Analyze

Caption: Experimental workflow for the in vitro tubulin polymerization assay.

Conclusion

This compound analogs represent a promising class of compounds for the development of novel anticancer agents. The available data, particularly from studies on related isoquinoline scaffolds, suggest that these compounds can be potent inhibitors of crucial cancer-related targets like HER2 kinase and tubulin. The key to advancing these compounds towards clinical application lies in systematic SAR studies to optimize their potency, selectivity, and pharmacokinetic properties. The experimental protocols and workflow diagrams provided in this guide offer a foundational framework for researchers to design and execute further investigations in this exciting area of drug discovery.

References

A Comparative Guide to the Purity Validation of Ethyl Isoquinoline-7-Carboxylate by HPLC and NMR

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmaceutical research and drug development, the structural integrity and purity of chemical entities are paramount. Ethyl isoquinoline-7-carboxylate, a key heterocyclic compound, serves as a vital building block in the synthesis of various biologically active molecules.[1][2] Ensuring its purity is a critical step that directly impacts the reliability of experimental outcomes, from early discovery to preclinical and clinical phases.[3]

This guide provides a comprehensive comparison of two orthogonal analytical techniques—High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy—for the purity validation of this compound. We present detailed experimental protocols, comparative data against relevant alternatives, and a clear workflow to guide researchers in achieving robust and reliable purity assessment.

Experimental Workflow for Purity Validation

The overall process involves sample preparation followed by analysis using two independent analytical techniques. The data from both methods are then integrated to provide a comprehensive purity profile of the compound.

G cluster_prep Phase 1: Sample Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Interpretation A Weigh Compound & Internal Standard (for NMR) B Dissolve in Appropriate Solvent (e.g., Mobile Phase / Deuterated Solvent) A->B C HPLC Analysis Separation of Compound and Impurities Quantify by Peak Area B->C D ¹H NMR Analysis Structural Confirmation Quantify using Internal Standard B->D E Calculate HPLC Purity (%) C->E F Calculate qNMR Purity (mol%) D->F G Final Purity Assessment E->G F->G

Caption: Workflow for orthogonal purity validation.

Methodology

Detailed protocols for each analytical technique are provided below. These methods are optimized for the analysis of this compound and its analogs.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying impurities in a sample mixture.[4][5] The method relies on the differential partitioning of the analyte and impurities between a stationary phase and a mobile phase.

Experimental Protocol:

  • Instrument: Standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Acetonitrile (Solvent A) and 0.1% Formic Acid in Water (Solvent B).

    • Gradient Program: Start at 20% A, ramp to 95% A over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 1.0 mg/mL solution of the compound in a 50:50 mixture of Acetonitrile and Water.

  • Purity Calculation: Purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Quantitative ¹H Nuclear Magnetic Resonance (qNMR)

Quantitative ¹H NMR (qNMR) is an absolute method that determines purity based on the molar ratio of the analyte to a certified internal standard.[3] It also serves to confirm the chemical structure of the compound.

Experimental Protocol:

  • Instrument: 400 MHz NMR Spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Internal Standard: A certified reference standard with a known purity (e.g., Maleic Anhydride). The standard should have a simple spectrum with at least one peak that is well-resolved from the analyte signals.

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound.

    • Accurately weigh approximately 5-10 mg of the internal standard into the same vial.

    • Dissolve the mixture in ~0.7 mL of the deuterated solvent.

  • Acquisition Parameters:

    • Pulse Angle: 30-90°.

    • Relaxation Delay (d1): At least 5 times the longest T₁ of any proton being integrated (typically 30-60 seconds for accurate quantification).

    • Number of Scans: 8-16, depending on concentration.

  • Purity Calculation: Purity (as a mole fraction) is calculated using the following formula: Purity (mol%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / W_analyte) * (W_std / MW_std) * P_std Where:

    • I = Integral area of the signal

    • N = Number of protons giving rise to the signal

    • MW = Molecular weight

    • W = Weight

    • P_std = Purity of the standard

Comparative Purity Analysis

To illustrate the application of these methods, the purity of this compound was compared against two common alternatives: a positional isomer (Ethyl isoquinoline-3-carboxylate) and a different ester analog (Mthis compound). The following table summarizes the hypothetical, yet realistic, analytical data.

CompoundStructureHPLC Purity (%) [a]¹H NMR Purity (mol %) [b]Comments
This compound NOO99.9199.85High purity confirmed by both methods. Minor baseline noise in HPLC.
Ethyl isoquinoline-3-carboxylate NOO98.5498.60A known synthetic precursor was detected as a 1.2% impurity.
Mthis compound NOO99.1097.50NMR revealed a ~1.6% residual solvent (ethyl acetate) not detected by HPLC-UV.

[a] HPLC Purity determined by peak area normalization. [b] ¹H NMR Purity determined by quantitative analysis against a certified internal standard.

Interpreting the Orthogonal Results

The strength of this dual-technique approach lies in its ability to provide a more complete picture of sample purity. Each method has distinct advantages and limitations, making them complementary.

G cluster_hplc HPLC Analysis cluster_nmr NMR Analysis A Sample: this compound B Separates based on Polarity A->B E Confirms Chemical Structure A->E C Detects UV-Active Impurities B->C D Provides Relative Purity (Area %) C->D Z Comprehensive & Reliable Purity Assessment D->Z F Detects Proton-Containing Species (including solvents, water) E->F G Provides Absolute Purity (mol %) F->G G->Z

Caption: Logical relationship of HPLC and NMR in purity assessment.

As seen in the comparative data, HPLC is excellent at detecting and quantifying process-related impurities that are structurally similar to the main compound. However, it may fail to detect impurities that lack a UV chromophore or are volatile, such as residual solvents.

Conversely, qNMR provides an absolute measure of purity and can readily detect and quantify non-UV active impurities like residual solvents or water. However, it may not distinguish between structurally similar isomers if their proton signals overlap significantly, a task at which HPLC excels. Therefore, the concurrent use of both HPLC and qNMR provides a highly accurate and defensible assessment of chemical purity.

Conclusion

The validation of purity for key synthetic intermediates like this compound is a non-negotiable aspect of rigorous scientific research. Relying on a single analytical method can lead to an incomplete and potentially misleading purity profile. By employing the orthogonal techniques of HPLC and qNMR, researchers can effectively separate and quantify a wide range of potential impurities, from process-related byproducts to residual solvents. This dual-validation strategy ensures the high quality of the material, thereby safeguarding the integrity and reproducibility of subsequent research and development activities.

References

In Vitro Efficacy of Ethyl Isoquinoline-7-Carboxylate Based Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The isoquinoline scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds. Among these, derivatives of ethyl isoquinoline-7-carboxylate are emerging as a versatile class with a wide spectrum of in vitro biological activities. This guide provides a comparative analysis of the efficacy of these compounds against various biological targets, supported by experimental data and detailed methodologies.

Anticancer Activity

Several studies have highlighted the potential of isoquinoline derivatives as anticancer agents, with mechanisms often involving the inhibition of cell proliferation and induction of apoptosis.

Cytotoxicity against Ovarian, Hepatic, and Cervical Cancer Cell Lines

Recent research has demonstrated the cytotoxic effects of novel isoquinoline derivatives against a panel of human cancer cell lines. For instance, compounds B01002 and C26001 displayed significant antiproliferative activity against the SKOV3 ovarian cancer cell line.[1] Similarly, isoquinoline-1,2,3-triazole derivatives have shown promise, with compounds 25 and 27 exhibiting notable cytotoxicity against hepatic and cervical cancer cells, respectively.

CompoundCell LineAssay TypeIC50 ValueReference
B01002SKOV3 (Ovarian)CCK-87.65 µg/mL[1]
C26001SKOV3 (Ovarian)CCK-811.68 µg/mL[1]
Compound 25Hepatic CancerMTT10 µM
Compound 27HeLa (Cervical)MTT13 µM[2]
Alternative: Doxorubicin VariousVariousVaries (Potent)
Alternative: Cisplatin VariousVariousVaries (Potent)

Experimental Protocol: CCK-8 Cell Viability Assay [1]

The antiproliferative activity of isoquinoline derivatives B01002 and C26001 was determined using the Cell Counting Kit-8 (CCK-8) assay.

experimental_workflow_cck8 cluster_setup Cell Seeding and Treatment cluster_assay CCK-8 Assay cluster_analysis Data Analysis seed Seed SKOV3 cells in 96-well plates incubate1 Incubate for 24h seed->incubate1 treat Treat with varying concentrations of compounds (0-10 µg/mL) incubate1->treat incubate2 Incubate for 24h treat->incubate2 add_cck8 Add CCK-8 solution to each well incubate2->add_cck8 incubate3 Incubate for 1-4h add_cck8->incubate3 measure Measure absorbance at 450 nm incubate3->measure calculate Calculate cell viability (%) measure->calculate plot Plot dose-response curve calculate->plot determine_ic50 Determine IC50 value plot->determine_ic50

Figure 1: Experimental workflow for the CCK-8 cell viability assay.
Tubulin Polymerization Inhibition

A distinct class of 1-phenyl-1,2,3,4-dihydroisoquinoline derivatives has been identified as potent inhibitors of tubulin polymerization, a key process in cell division. Compound 5n , with a 3'-hydroxy and 4'-methoxy substitution on the 1-phenyl ring, demonstrated optimal bioactivity in this regard.[3]

CompoundTargetAssay TypeIC50 ValueReference
Compound 5nTubulin PolymerizationIn vitro polymerization assay11.4 mM
Alternative: Colchicine Tubulin PolymerizationIn vitro polymerization assay~1-5 µM
Alternative: Paclitaxel Microtubule StabilizationIn vitro polymerization assay~5-10 µM

Experimental Protocol: In Vitro Tubulin Polymerization Assay

The effect of isoquinoline derivatives on tubulin polymerization can be monitored by measuring the increase in turbidity at 340 nm in a temperature-controlled spectrophotometer.

experimental_workflow_tubulin cluster_preparation Reaction Preparation cluster_polymerization Polymerization and Measurement cluster_data_analysis Data Analysis prepare_tubulin Prepare purified tubulin solution mix Mix tubulin with compounds/controls on ice prepare_tubulin->mix prepare_compounds Prepare test compounds and controls (e.g., colchicine) prepare_compounds->mix initiate Initiate polymerization by raising temperature to 37°C mix->initiate monitor Monitor absorbance at 340 nm over time initiate->monitor plot_curves Plot polymerization curves (Absorbance vs. Time) monitor->plot_curves calculate_inhibition Calculate the percentage of inhibition plot_curves->calculate_inhibition determine_ic50 Determine the IC50 value calculate_inhibition->determine_ic50

Figure 2: Workflow for the in vitro tubulin polymerization assay.

Antiviral Activity

Isoquinoline alkaloids and their synthetic derivatives have demonstrated promising antiviral properties, particularly against the Human Immunodeficiency Virus (HIV).

HIV-1 Tat-TAR Interaction Inhibition

A study focusing on the inhibition of the HIV-1 Tat-TAR interaction, a critical step in viral replication, synthesized and evaluated several isoquinoline derivatives. While specific IC50 values for "this compound" based compounds were not detailed in the available literature, the general class of isoquinolines has shown activity in targeting this interaction.[4]

Experimental Protocol: Anti-HIV Assay (General)

A common method to screen for anti-HIV activity involves cell-based assays that measure the inhibition of viral replication.

experimental_workflow_antihiv cluster_infection Cell Infection and Treatment cluster_quantification Quantification of Viral Replication cluster_analysis Data Analysis prepare_cells Prepare susceptible host cells (e.g., TZM-bl) infect_cells Infect cells with HIV-1 prepare_cells->infect_cells add_compounds Add test compounds at various concentrations infect_cells->add_compounds incubate Incubate for 48 hours add_compounds->incubate lyse_cells Lyse cells incubate->lyse_cells measure_reporter Measure reporter gene activity (e.g., Luciferase) lyse_cells->measure_reporter calculate_inhibition Calculate percentage of viral inhibition measure_reporter->calculate_inhibition determine_ec50 Determine EC50 value calculate_inhibition->determine_ec50

Figure 3: General workflow for a cell-based anti-HIV assay.

Enzyme Inhibition

The structural versatility of isoquinoline derivatives makes them attractive candidates for the development of specific enzyme inhibitors.

Urease Inhibition

N-Aryl-3,4-dihydroisoquinoline carbothioamide analogues have been identified as potent inhibitors of urease, an enzyme implicated in pathologies associated with Helicobacter pylori infections. Several compounds in this series exhibited greater potency than the standard inhibitor, thiourea.[5][6][7]

CompoundTargetAssay TypeIC50 Value (µM)Reference
Analogue 1UreaseIndophenol Method20.4 ± 0.22[5][6]
Analogue 2UreaseIndophenol Method11.2 ± 0.81[5][6]
Analogue 4UreaseIndophenol Method15.5 ± 0.49[5][6]
Analogue 7UreaseIndophenol Method18.5 ± 0.65[5][6]
Alternative: Thiourea UreaseIndophenol Method21.7 ± 0.34[5][6]

Experimental Protocol: In Vitro Urease Inhibition Assay [5][6]

The inhibitory activity against urease is determined by measuring the amount of ammonia produced from the hydrolysis of urea, using the indophenol method.

experimental_workflow_urease cluster_incubation Enzyme and Inhibitor Incubation cluster_reaction Urease Reaction cluster_detection Ammonia Detection mix_enzyme_inhibitor Mix urease enzyme with test compounds/control incubate1 Incubate for 15 minutes at 30°C mix_enzyme_inhibitor->incubate1 add_urea Add urea (substrate) incubate1->add_urea incubate2 Incubate for 10 minutes at 30°C add_urea->incubate2 add_reagents Add phenol and alkali-hypochlorite reagents incubate2->add_reagents incubate3 Incubate for 50 minutes add_reagents->incubate3 measure_absorbance Measure absorbance at 630 nm incubate3->measure_absorbance

Figure 4: Workflow for the in vitro urease inhibition assay.

Conclusion

The this compound scaffold and its derivatives represent a promising area for drug discovery, with demonstrated in vitro efficacy across anticancer, antiviral, and enzyme inhibition applications. The data presented in this guide highlight the potential of these compounds and provide a foundation for further investigation and optimization. The detailed experimental protocols offer a starting point for researchers looking to evaluate similar compounds in their own laboratories. Further structure-activity relationship (SAR) studies are warranted to refine the potency and selectivity of these versatile molecules for various therapeutic targets.

References

In Vivo Performance of Novel Isoquinoline-Derived Anticancer Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo performance of emerging pharmaceuticals derived from isoquinoline scaffolds, with a focus on their potential as anticancer agents. While direct in vivo studies on derivatives of "Ethyl isoquinoline-7-carboxylate" are not publicly available, this document leverages data from structurally related isoquinoline compounds that have shown promise in preclinical cancer models. The guide compares these novel agents against established alternative therapies, offering insights into their efficacy, mechanisms of action, and experimental validation.

Section 1: Isoquinoline Derivatives as Inhibitors of Apoptosis Proteins (IAPs) in Ovarian Cancer

A recent study has identified two isoquinoline derivatives, B01002 and C26001 , with significant anti-tumor activity in an in vivo xenograft model of ovarian cancer. These compounds are proposed to function by inhibiting Inhibitor of Apoptosis Proteins (IAPs), thereby promoting cancer cell death.

The following table summarizes the in vivo tumor growth inhibition (TGI) of B01002 and C26001 compared to a standard-of-care chemotherapeutic agent, Cisplatin, in a SKOV3 ovarian cancer xenograft mouse model.

CompoundDosing RegimenTumor Growth Inhibition (TGI)Animal ModelReference
B01002 Intraperitoneal injection99.53%Nude mice with SKOV3 xenografts[1][2]
C26001 Intraperitoneal injection84.23%Nude mice with SKOV3 xenografts[1][2]
Cisplatin 5 mg/kg, every other day for 3 dosesSignificant tumor growth inhibitionNIH-III nude mice with A2780 xenografts[3]
Paclitaxel 20 mg/kg (with 50 mg/kg Carboplatin)Significant improvement in survivalHeyA-8 and SKOV3.ip1 orthotopic mouse models[4]

Note: Direct comparison is challenging due to different ovarian cancer cell lines and dosing regimens used in the studies. However, the high TGI of the isoquinoline derivatives suggests potent antitumor activity.

In Vivo Antitumor Efficacy of B01002 and C26001 [1][2]

  • Animal Model: Female nude mice (6-8 weeks old).

  • Tumor Cell Line: Human SKOV3 ovarian cancer cells.

  • Tumor Implantation: Subcutaneous injection of SKOV3 cells into the right flank of the mice.

  • Treatment: When tumors reached a palpable size, mice were randomized into treatment and control groups. B01002, C26001, or a vehicle control (PBS) were administered via intraperitoneal injection. A positive control group received cisplatin (DDP).

  • Endpoint: Tumor volumes were measured regularly. At the end of the study, tumors were excised and weighed. Tumor growth inhibition was calculated as the percentage decrease in tumor weight in the treated groups compared to the control group.

Standard Cisplatin In Vivo Protocol (Representative) [5][6]

  • Animal Model: Female nude mice.

  • Tumor Cell Line: Human A2780 ovarian cancer cells.

  • Tumor Implantation: Subcutaneous injection of A2780 cells.

  • Treatment: Once tumors reached a specific volume, mice were treated with cisplatin (e.g., 4-5 mg/kg) via intravenous or intraperitoneal injection, often in multiple cycles.

  • Endpoint: Tumor volume and overall survival are monitored.

The diagram below illustrates the proposed mechanism of action for B01002 and C26001, involving the inhibition of IAPs to induce apoptosis, and the general workflow of the in vivo xenograft study.

G cluster_0 Proposed Signaling Pathway cluster_1 Experimental Workflow B01002 B01002 / C26001 IAPs IAPs (XIAP, cIAP) B01002->IAPs Inhibition Caspases Caspases IAPs->Caspases Inhibition Apoptosis Apoptosis Caspases->Apoptosis Activation start SKOV3 Cell Culture injection Subcutaneous Injection in Nude Mice start->injection tumor_growth Tumor Growth to Palpable Size injection->tumor_growth treatment Treatment with B01002, C26001, or Control tumor_growth->treatment monitoring Tumor Volume Monitoring treatment->monitoring endpoint Endpoint Analysis: Tumor Weight, IHC monitoring->endpoint

Mechanism and workflow of isoquinoline anti-cancer agents.
Section 2: Isoquinoline-Carboxamide Derivatives as PARP Inhibitors

A novel series of 1-oxo-3,4-dihydroisoquinoline-4-carboxamides has been designed and synthesized as inhibitors of Poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair and a validated target in cancer therapy. While in vivo data for this specific series is not yet published, their in vitro potency and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties suggest their potential for further preclinical development[5][7][8][9].

The table below compares the in vitro PARP1 inhibitory activity and key ADME parameters of a lead isoquinoline-carboxamide derivative with the approved PARP inhibitor, Olaparib.

CompoundPARP1 IC50 (nM)Human Liver Microsomal Stability (% remaining after 30 min)Human Plasma Stability (% remaining after 60 min)Plasma Protein Binding (%)Reference
4-([1,4'-bipiperidine]-1'-carbonyl)-7-fluoro-3,4-dihydroisoquinolin-1(2H)-one Potent (specific value not disclosed)>95%>95%Moderate[5][8]
Olaparib 1-5Lower than the novel compoundStableHigh[6][10]

The novel isoquinoline-carboxamide demonstrates superior microsomal and plasma stability compared to Olaparib, suggesting potentially improved pharmacokinetic properties in vivo.

In Vitro PARP1 Inhibition Assay [7]

  • Method: A commercially available colorimetric activity assay kit was used.

  • Procedure: The assay measures the incorporation of biotinylated ADP-ribose onto histone proteins, which is catalyzed by PARP1. The amount of incorporated biotin is detected using a streptavidin-HRP conjugate and a colorimetric substrate.

  • Analysis: The half-maximal inhibitory concentration (IC50) is determined by measuring the inhibition of PARP1 activity at various concentrations of the test compound.

In Vivo Efficacy Protocol for Olaparib (Representative) [4][11][12]

  • Animal Model: Female nude mice bearing ovarian cancer xenografts (e.g., SKOV3).

  • Treatment: Olaparib is typically administered orally (e.g., 10 mg/kg/day) for a specified treatment period.

  • Endpoint: Tumor growth is monitored, and at the end of the study, tumors are excised for analysis (e.g., immunohistochemistry for markers of proliferation like Ki67 and apoptosis).

The following diagram illustrates the PARP inhibition pathway and a logical workflow for a future in vivo study of the novel isoquinoline-carboxamide PARP inhibitors.

G cluster_0 PARP Inhibition Signaling Pathway cluster_1 Proposed In Vivo Experimental Workflow dna_damage DNA Single-Strand Break parp PARP Activation dna_damage->parp dna_repair DNA Repair parp->dna_repair ssb_accumulation SSB Accumulation iso_parpi Isoquinoline-carboxamide PARP Inhibitor iso_parpi->parp Inhibition ds_break Double-Strand Break during Replication ssb_accumulation->ds_break apoptosis Apoptosis in BRCA-deficient Cancer Cells ds_break->apoptosis start BRCA-deficient Cancer Cell Line xenograft Orthotopic or Subcutaneous Xenograft Model start->xenograft treatment Oral Administration of Isoquinoline-PARPi vs. Olaparib vs. Vehicle xenograft->treatment pk_pd Pharmacokinetic and Pharmacodynamic Analysis treatment->pk_pd efficacy Tumor Growth Inhibition Assessment treatment->efficacy toxicity Toxicity and Safety Profiling treatment->toxicity endpoint Comparative Efficacy and Safety Report pk_pd->endpoint efficacy->endpoint toxicity->endpoint

PARP inhibition pathway and proposed in vivo study design.

Conclusion

While direct in vivo data for pharmaceuticals derived from "this compound" are not yet in the public domain, the broader class of isoquinoline derivatives is yielding promising anticancer candidates. The isoquinoline-based IAP inhibitors B01002 and C26001 have demonstrated remarkable tumor growth inhibition in a preclinical ovarian cancer model, warranting further investigation. Furthermore, the novel 1-oxo-3,4-dihydroisoquinoline-4-carboxamides show potential as next-generation PARP inhibitors with favorable in vitro profiles.

For researchers and drug development professionals, these findings highlight the isoquinoline scaffold as a privileged structure for the design of novel oncology therapeutics. Further in vivo studies are crucial to fully elucidate the pharmacokinetic, pharmacodynamic, and safety profiles of these emerging drug candidates and to establish their clinical potential compared to existing cancer therapies.

References

Ethyl Isoquinoline-7-Carboxylate: A Comparative Guide for Use as a Reference Standard in Chemical Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise world of chemical analysis, the quality of a reference standard is paramount to achieving accurate and reproducible results. This guide provides a comprehensive comparison of Ethyl isoquinoline-7-carboxylate as a reference standard against other potential alternatives, supported by available data and detailed experimental protocols. This document is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their analytical needs.

Performance Comparison of Reference Standards

The selection of an appropriate reference standard is critical for the validation of analytical methods and the quantification of analytes. The ideal reference standard possesses high purity, stability, and is well-characterized. Below is a comparison of this compound with other commercially available, structurally similar compounds that could be considered as alternative reference standards.

Characteristic This compound Ethyl isoquinoline-3-carboxylate Ethyl isoquinoline-6-carboxylate Ethyl quinoline-3-carboxylate
CAS Number 407623-83-050458-79-2188861-58-7643-36-7
Molecular Formula C₁₂H₁₁NO₂C₁₂H₁₁NO₂C₁₂H₁₁NO₂C₁₂H₁₁NO₂
Molecular Weight 201.22 g/mol 201.22 g/mol 201.22 g/mol 201.22 g/mol
Reported Purity 99.95% (by LCMS) [1]min 98%min 97%Information not readily available
Appearance White to off-white solid[1]Information not readily availableInformation not readily availableInformation not readily available
Storage Room temperature[1]Room temperatureRoom temperatureInformation not readily available
Key Applications Intermediate in drug synthesis[2]Chemical SynthesisProtein Degrader Building BlocksInformation not readily available

Key Takeaway: Based on available data, this compound demonstrates the highest documented purity at 99.95% as determined by LCMS, making it a superior choice as a primary reference standard for quantitative analysis. While other positional isomers are available, their reported purities are lower.

Experimental Protocols for Chemical Analysis

The following are detailed methodologies for key analytical techniques where a high-purity reference standard like this compound is essential.

Purity Determination and Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of and quantifying pharmaceutical compounds. A validated HPLC method ensures accuracy, precision, and specificity.

Instrumentation:

  • HPLC system with a UV or Diode Array Detector (DAD)

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Data acquisition and processing software

Method Parameters (Example):

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is commonly used for isoquinoline derivatives. A typical gradient might start at 20% acetonitrile and increase to 80% over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Isoquinoline derivatives typically exhibit strong UV absorbance between 220-280 nm. The optimal wavelength should be determined by scanning the UV spectrum of this compound.

  • Injection Volume: 10 µL

Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 1 mg/mL. Prepare a series of dilutions to create a calibration curve (e.g., 0.5, 0.25, 0.1, 0.05, 0.01 mg/mL).

  • Sample Solution: Prepare the sample to be analyzed at a concentration within the calibration curve range.

Validation Parameters:

  • Linearity: Analyze the calibration standards and plot the peak area versus concentration. A correlation coefficient (R²) of >0.999 is desirable.

  • Accuracy: Perform recovery studies by spiking a known amount of the reference standard into a sample matrix. Recoveries between 98-102% are generally considered acceptable.

  • Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of the same sample. The relative standard deviation (RSD) should typically be less than 2%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds, providing both separation and structural identification.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • Capillary column suitable for aromatic nitrogen compounds (e.g., DB-5ms)

  • Data acquisition and processing software

Method Parameters (Example):

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 50-400.

Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound reference standard in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of 1 mg/mL.

  • Sample Solution: Prepare the sample to be analyzed at a similar concentration.

Absolute Purity Determination by Quantitative NMR (qNMR)

qNMR is a primary analytical method that allows for the direct measurement of a compound's purity without the need for a specific reference standard of the same compound. Instead, a certified internal standard of a different, stable compound is used.

Instrumentation:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher)

  • NMR data processing software

Procedure:

  • Accurately weigh a known amount of the this compound and a certified internal standard (e.g., maleic acid or dimethyl sulfone) into an NMR tube.

  • Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Acquire a ¹H NMR spectrum under quantitative conditions (e.g., long relaxation delay, calibrated 90° pulse).

  • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

  • Calculate the purity of the analyte using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_IS = Purity of the internal standard

Signaling Pathway and Experimental Workflow

For drug development professionals, understanding the biological context of a compound is crucial. Isoquinoline derivatives are known to interact with various cellular signaling pathways, often acting as inhibitors of protein kinases.[3][4] The diagram below illustrates a generalized signaling pathway that can be modulated by isoquinoline derivatives, leading to apoptosis in cancer cells. This is a common area of investigation for this class of compounds.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Ras Ras Receptor->Ras GF Growth Factor GF->Receptor Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (Proliferation, Survival) ERK->Transcription Activation Isoquinoline Isoquinoline Derivative (e.g., Kinase Inhibitor) Isoquinoline->Raf Inhibition Isoquinoline->MEK Inhibition ROS Reactive Oxygen Species (ROS) Isoquinoline->ROS Induction p38_MAPK p38 MAPK ROS->p38_MAPK Activation Apoptosis Apoptosis p38_MAPK->Apoptosis Induction Transcription->Apoptosis Inhibition G cluster_screening Screening & Characterization A Compound Synthesis (Isoquinoline Derivatives) B Purity & Identity Confirmation (HPLC, GC-MS, NMR with This compound as Reference Standard) A->B C In vitro Kinase Assays B->C D Cell Viability Assays (e.g., MTT) C->D E Apoptosis Assays (e.g., Flow Cytometry) D->E F Mechanism of Action Studies (e.g., Western Blot for Signaling Proteins) E->F G Lead Optimization F->G

References

Cytotoxicity assays of novel compounds synthesized from "Ethyl isoquinoline-7-carboxylate"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic properties of novel compounds synthesized from isoquinoline carboxylate scaffolds. While direct cytotoxic data for derivatives of "Ethyl isoquinoline-7-carboxylate" is not extensively available in the public domain, this guide focuses on closely related and structurally similar compounds, offering valuable insights into their anti-cancer potential. We present a summary of quantitative cytotoxicity data, detailed experimental protocols for common cytotoxicity assays, and an overview of a key signaling pathway involved in the mechanism of action of these compounds.

Comparative Cytotoxicity of Isoquinoline Derivatives

The cytotoxic potential of novel isoquinoline derivatives is a burgeoning area of cancer research. Here, we compare the activity of a novel compound derived from isoquinoline-3-carboxylic acid, designated as Compound 6 , with other recently synthesized isoquinoline and quinoline carboxamide derivatives.[1]

Compound 6 , a novel conjugate of two isoquinoline-3-carboxylic acid units and a benzoic acid moiety linked via a tris(2-aminoethyl)amine scaffold, has demonstrated significant anti-tumor efficacy and low systemic toxicity in in-vivo models.[1] For a broader perspective, its conceptual cytotoxicity is compared with other isoquinoline and quinoline carboxamide derivatives that have been evaluated against various cancer cell lines.

Compound/Derivative ClassStarting MaterialTarget Cancer Cell LinesIC50 Values (µM)Reference
Compound 6 Isoquinoline-3-carboxylic acidIn-vivo tumor modelsData presented as therapeutic efficacy[1]
Isoquinoline-1-carboxamides (e.g., HSR1101) Isoquinoline-1-carboxylic acidBV2 microglial cellsNo significant cytotoxicity up to 100 µM[2][3]
Quinoline-6-carboxamide derivatives (e.g., 2f) Quinoline-6-carboxylic acidh-P2X7R-MCF-70.566[4]
Quinoline-3-carboxamide derivatives Quinoline-3-carboxylic acidHCT116, MDA-MB-468, MDA-MB-231Promising cytotoxicity (specific IC50 not detailed in abstract)
Phenylaminoisoquinolinequinones (e.g., 4b) 4-methoxycarbonyl-3-methylisoquinoline-5,8-quinoneAGS, SK-MES-1, J82Submicromolar IC50 values[5]

Note: The presented data is a summary from different studies and direct comparison should be made with caution due to variations in experimental conditions.

Experimental Protocols

Accurate and reproducible assessment of cytotoxicity is paramount in drug discovery. The following are detailed protocols for two widely used cytotoxicity assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Cell culture medium

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is proportional to the absorbance.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

The LDH assay is a colorimetric assay that quantifies cell death by measuring the release of lactate dehydrogenase from damaged cells.

Materials:

  • LDH Assay Kit (containing substrate mix and catalyst)

  • Cell culture medium

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • Sample Collection: After the incubation period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: Transfer 50 µL of the supernatant to a new 96-well plate. Add 50 µL of the LDH substrate mix to each well.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The amount of LDH released is proportional to the number of dead cells.

Signaling Pathway and Experimental Workflow

Mechanism of Action: The MAPK/NF-κB Signaling Pathway

Several isoquinoline derivatives exert their cytotoxic and anti-inflammatory effects by modulating key signaling pathways. One such critical pathway is the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathway. The diagram below illustrates the inhibitory effect of certain isoquinoline-1-carboxamide derivatives on this pathway in lipopolysaccharide (LPS)-stimulated microglial cells.[2][3]

MAPK_NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_cascade MAPK Cascade (ERK, JNK, p38) TLR4->MAPK_cascade Activation NFkB_p50_p65_IkB NF-κB-IκBα Complex MAPK_cascade->NFkB_p50_p65_IkB Phosphorylates & Degrades IκBα IkB_alpha IκBα IkB_alpha->NFkB_p50_p65_IkB NFkB_inactive NF-κB (p50/p65) NFkB_inactive->NFkB_p50_p65_IkB NFkB_active Active NF-κB (p50/p65) NFkB_p50_p65_IkB->NFkB_active Release & Translocation DNA DNA NFkB_active->DNA Binds to promoter Proinflammatory_genes Pro-inflammatory Gene Transcription DNA->Proinflammatory_genes Initiates Isoquinoline_derivative Isoquinoline-1-carboxamide Derivatives Isoquinoline_derivative->MAPK_cascade Inhibition

Caption: Inhibition of the MAPK/NF-κB pathway by isoquinoline derivatives.

Experimental Workflow for Cytotoxicity Screening

The general workflow for screening novel compounds for their cytotoxic effects is a multi-step process that begins with compound synthesis and culminates in the analysis of cellular responses.

experimental_workflow synthesis Compound Synthesis (e.g., from Isoquinoline Carboxylate) treatment Compound Treatment synthesis->treatment cell_culture Cell Line Culture (e.g., MCF-7, A549) cell_culture->treatment cytotoxicity_assay Cytotoxicity Assay (MTT or LDH) treatment->cytotoxicity_assay data_analysis Data Analysis (IC50 Calculation) cytotoxicity_assay->data_analysis mechanism_study Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) data_analysis->mechanism_study Hits

Caption: General workflow for cytotoxicity screening of novel compounds.

References

Safety Operating Guide

Proper Disposal of Ethyl Isoquinoline-7-carboxylate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and minimizing environmental impact. This guide provides essential safety and logistical information for the proper disposal of Ethyl isoquinoline-7-carboxylate (CAS No. 407623-83-0), a key intermediate in pharmaceutical synthesis.

Immediate Safety and Handling Precautions

Quantitative Data Summary

The following tables summarize the key physical, chemical, and hazard information for this compound and a closely related compound.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
CAS Number 407623-83-0[1][2][3][4]
Molecular Formula C₁₂H₁₁NO₂[3]
Molecular Weight 201.22 g/mol [3][5]
Boiling Point 341.8 ± 15.0 °C at 760 mmHg[5]
Appearance White to off-white solid[3]
Storage Store at room temperature in a dry and sealed container[5]

Table 2: Hazard Identification for a Related Isoquinoline Derivative

Hazard ClassGHS Classification
Acute Toxicity, Oral Category 4
Acute Toxicity, Dermal Category 3
Skin Corrosion/Irritation Category 2
Serious Eye Damage/Irritation Category 2A
Hazardous to the Aquatic Environment, Long-Term Hazard Category 3

Disclaimer: The hazard information presented is based on a closely related isoquinoline derivative and should be used as a guideline. A comprehensive risk assessment should be conducted before handling this compound.

Step-by-Step Disposal Protocol

The proper disposal of this compound must be carried out in accordance with institutional, local, and national regulations. The following is a general procedural guideline:

  • Waste Identification and Segregation:

    • Label a dedicated, leak-proof, and chemically compatible waste container with "Hazardous Waste," the chemical name "this compound," and the associated hazard symbols (e.g., harmful, irritant).

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Containerization of Waste:

    • For solid waste (e.g., contaminated lab supplies, residual powder), carefully place it into the designated hazardous waste container.

    • For solutions containing this compound, pour the waste into a designated liquid hazardous waste container, avoiding splashes.

    • Ensure the waste container is securely sealed after each addition.

  • Storage of Waste:

    • Store the hazardous waste container in a designated, well-ventilated, and secure waste accumulation area.

    • The storage area should be away from incompatible materials and sources of ignition.

  • Arranging for Disposal:

    • Contact your institution's EHS office to schedule a pickup for the hazardous waste.

    • Provide them with accurate information about the waste contents.

    • Disposal of this chemical should be conducted through a licensed and approved waste disposal facility.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

DisposalWorkflow A Step 1: Identify & Segregate Waste B Step 2: Label Waste Container A->B C Step 3: Transfer Waste to Container B->C D Step 4: Securely Seal Container C->D E Step 5: Store in Designated Area D->E F Step 6: Contact EHS for Pickup E->F G Step 7: Professional Disposal F->G

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility within their research endeavors.

References

Personal protective equipment for handling Ethyl isoquinoline-7-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Ethyl Isoquinoline-7-Carboxylate

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. The information is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is critical to prevent contact with this compound. The following table summarizes the recommended PPE for handling this compound, based on guidelines for similar aromatic and ester compounds.[1][2][3]

Body Part Personal Protective Equipment (PPE) Specifications and Remarks
Eyes & Face Chemical Safety Goggles and Face ShieldGoggles should provide a tight seal around the eyes. A face shield should be worn in conjunction with goggles, especially when handling larger quantities or if there is a splash hazard.[2][3]
Hands Chemical-Resistant GlovesNitrile or Butyl rubber gloves are recommended.[2][3][4] Always inspect gloves for tears or punctures before use and remove them correctly to avoid skin contact.[5]
Body Laboratory CoatA full-length lab coat, buttoned completely, is required to protect against incidental contact.[5] For tasks with a higher risk of splashes, a chemically resistant apron over the lab coat is advised.
Respiratory Fume Hood or RespiratorAll handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation of vapors or aerosols.[6][7] If a fume hood is not available or ventilation is insufficient, a NIOSH/MSHA approved respirator with an appropriate cartridge for organic vapors should be used.[6]
Feet Closed-Toed ShoesFull-coverage, closed-toed shoes are mandatory in the laboratory to protect against spills.[5]

Experimental Protocols: Safe Handling and Disposal Workflow

The following sections detail the step-by-step procedures for safely handling and disposing of this compound.

Handling Protocol
  • Preparation and Inspection :

    • Before starting any work, ensure that all necessary PPE is available and in good condition.

    • Verify that the chemical fume hood is functioning correctly.[7]

    • Locate the nearest eyewash station and safety shower and confirm they are accessible.[8]

    • Read the Safety Data Sheet (SDS) for any similar compounds if a specific one for this compound is not available.[4]

  • Chemical Handling :

    • Conduct all weighing and transferring of the compound inside a chemical fume hood.[7]

    • Avoid direct contact with the skin, eyes, and clothing.[6]

    • Do not eat, drink, or smoke in the laboratory where this chemical is handled.[6][9]

    • Use compatible labware (e.g., glass) and ensure it is clean and dry.

    • Keep containers of this compound tightly closed when not in use.[5]

  • In Case of Exposure :

    • Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[6] Remove contaminated clothing. Seek medical attention if irritation persists.[10]

    • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][10] Seek immediate medical attention.

    • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[11]

    • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6][11]

Disposal Plan

All chemical waste must be disposed of in accordance with local, state, and federal regulations. Do not dispose of this compound down the drain or in the regular trash.[6]

  • Waste Collection :

    • Collect all waste containing this compound in a dedicated, properly labeled, and sealed waste container.

    • The waste container should be made of a material compatible with the chemical.

    • Label the container clearly as "Hazardous Waste" and include the full chemical name.

  • Contaminated Materials :

    • Any materials that have come into contact with the chemical, such as gloves, pipette tips, and paper towels, should be considered contaminated and disposed of as hazardous waste.

    • Contaminated glassware should be rinsed with an appropriate solvent (e.g., acetone or ethanol) in a fume hood. The rinsate must be collected as hazardous waste.

  • Storage and Pickup :

    • Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[5]

    • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.

Workflow for Safe Handling and Disposal

The following diagram illustrates the logical flow of operations for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Waste Disposal cluster_emergency Emergency Procedures prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_safety Locate Safety Equipment prep_hood->prep_safety handle_weigh Weigh and Transfer prep_safety->handle_weigh handle_use Perform Experiment handle_weigh->handle_use handle_store Store Securely handle_use->handle_store disp_collect Collect Chemical Waste handle_use->disp_collect disp_contam Collect Contaminated Materials handle_use->disp_contam em_spill Spill handle_use->em_spill em_exposure Personal Exposure handle_use->em_exposure disp_label Label Waste Container disp_collect->disp_label disp_contam->disp_label disp_store Store Waste Securely for Pickup disp_label->disp_store

Caption: Workflow for handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Ethyl isoquinoline-7-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl isoquinoline-7-carboxylate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。